6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-amino-1,3-diethyl-5-nitrosopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-3-11-6(9)5(10-15)7(13)12(4-2)8(11)14/h3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZDRRFBKXZFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)N=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327697 | |
| Record name | 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89073-60-9 | |
| Record name | 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-1,3-DIETHYL-5-NITROSOURACIL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Overview: The Role and Chemistry of 1,3-Diethyl-5-nitroso-6-aminouracil
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Diethyl-5-nitroso-6-aminouracil
This document provides a comprehensive technical overview of the synthesis and characterization of 1,3-Diethyl-5-nitroso-6-aminouracil (CAS No: 89073-60-9). As a crucial intermediate in the synthesis of various pharmaceuticals, including xanthine derivatives like theophylline, a thorough understanding of its preparation and analytical validation is paramount for researchers in organic synthesis and drug development.[1][2] This guide is structured to deliver not only procedural steps but also the underlying chemical principles and safety imperatives, reflecting field-proven insights for ensuring experimental success and laboratory safety.
1,3-Diethyl-5-nitroso-6-aminouracil is a heterocyclic compound derived from uracil. Its molecular architecture, featuring a pyrimidine core with diethyl substitutions at the N1 and N3 positions, an amino group at C6, and a reactive nitroso group at C5, makes it a versatile building block.[1][3] The primary synthetic value of this compound lies in the reactivity of the C5-nitroso and C6-amino groups, which can be readily transformed into a pyrazine ring, forming the core of purine systems.
The synthesis hinges on a classic electrophilic aromatic substitution reaction. The 6-amino group acts as a powerful activating group, increasing the electron density of the pyrimidine ring and directing the incoming electrophile—the nitrosonium ion (NO⁺)—to the C5 position.[1][4] Given that many N-nitroso compounds are classified as potential carcinogens, the synthesis and handling of this intermediate demand rigorous safety protocols and precise analytical characterization to ensure the purity of the final products and the safety of personnel.[5][6]
Synthesis Pathway and Experimental Protocol
The most direct and widely employed method for synthesizing 1,3-Diethyl-5-nitroso-6-aminouracil is the nitrosation of its precursor, 1,3-diethyl-6-aminouracil.[2]
Synthesis Principle: Electrophilic Nitrosation
The core of the synthesis is the reaction of the primary aromatic amine on the uracil ring with nitrous acid (HNO₂). Nitrous acid is generated in situ from the acidification of sodium nitrite (NaNO₂). The acidic conditions protonate nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). This ion is then attacked by the electron-rich C5 position of the 1,3-diethyl-6-aminouracil ring.
Caption: Reaction mechanism for the synthesis of 1,3-Diethyl-5-nitroso-6-aminouracil.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations must be performed inside a certified chemical fume hood.
Materials and Reagents:
-
1,3-Diethyl-6-aminouracil
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Distilled Water
-
Ethanol (for washing)
-
Standard laboratory glassware (beaker, Erlenmeyer flask, Büchner funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution of Precursor: In a 250 mL beaker, suspend 10.0 g of 1,3-diethyl-6-aminouracil in 100 mL of distilled water.
-
Acidification: While stirring, add 5 mL of glacial acetic acid to the suspension. The precursor may not fully dissolve, which is acceptable for this reaction.
-
Cooling: Place the beaker in an ice bath and cool the mixture to 0-5 °C with continuous stirring. Maintaining this low temperature is critical to prevent the decomposition of the unstable nitrous acid and to control the exothermic nature of the reaction.[1]
-
Preparation of Nitrite Solution: In a separate flask, dissolve 4.2 g of sodium nitrite in 20 mL of cold distilled water.
-
Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cold uracil suspension over a period of 20-30 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C. A distinct color change to a deep pink or magenta should be observed as the product precipitates.
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.
-
Isolation: Isolate the pink solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with 50 mL of cold distilled water followed by 25 mL of cold ethanol to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically high.
Caption: Experimental workflow for the synthesis and isolation of the target compound.
Comprehensive Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. Due to the reactive nature of nitroso compounds, a multi-technique approach is recommended.[7]
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of 1,3-Diethyl-5-nitroso-6-aminouracil.
| Property | Value | Reference(s) |
| CAS Number | 89073-60-9 | [3][8] |
| Molecular Formula | C₈H₁₂N₄O₃ | [3][8] |
| Molecular Weight | 212.21 g/mol | [3][8] |
| Appearance | Pink solid | [3] |
| Melting Point | 217-218 °C | [3] |
| Solubility | Soluble in DMSO, DMF, Chloroform | [3] |
Spectroscopic and Chromatographic Data
The structural identity and purity of the compound are confirmed using the following analytical methods.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl groups (triplet and quartet) and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Resonances for the two distinct carbons of the ethyl groups, the carbonyl carbons (C2, C4), and the aromatic carbons of the uracil ring (C5, C6). |
| FT-IR (ATR) | Characteristic absorption bands: N-H stretching (amino group, ~3300-3400 cm⁻¹), C-H stretching (aliphatic, ~2900-3000 cm⁻¹), C=O stretching (carbonyls, ~1650-1720 cm⁻¹), N=O stretching (nitroso group, ~1500 cm⁻¹). |
| HRMS | The measured exact mass should be within ±5 ppm of the calculated value for the molecular ion [M+H]⁺, confirming the elemental composition. |
| HPLC-UV | A single major peak when analyzed on a C18 reverse-phase column, indicating high purity. The retention time and UV spectrum serve as identifiers. |
Modern analytical platforms, such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), are particularly powerful for the analysis of nitroso compounds, providing exceptional sensitivity and selectivity to detect and quantify the target compound and any potential impurities.[9]
Critical Safety and Handling Protocols
N-nitroso compounds as a class are associated with significant health risks, including potential carcinogenicity.[6][10] Therefore, all handling of 1,3-Diethyl-5-nitroso-6-aminouracil and its precursors must be governed by stringent safety protocols.
-
Engineering Controls : All work must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE) : Standard PPE includes a lab coat, chemical-resistant nitrile gloves, and splash-proof safety goggles or a full-face shield.[11][12]
-
Handling : Avoid creating dust. Use a wet method for cleaning any spills.[12] Never eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[11]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials.[12]
-
Disposal : Dispose of waste material in accordance with all local, regional, and national regulations for hazardous chemical waste.
| Hazard Statement | Description |
| H301 | Toxic if swallowed[13] |
Conclusion
This guide outlines a reliable and well-characterized pathway for the synthesis of 1,3-Diethyl-5-nitroso-6-aminouracil. The procedure is robust, but the causality behind each step—particularly temperature control during the nitrosation reaction—is critical for achieving a high yield and purity. The provided characterization data serves as a benchmark for validating the final product. Above all, the potential hazards associated with N-nitroso compounds necessitate an unwavering commitment to the safety protocols detailed herein. For professionals in drug discovery and development, a mastery of this synthesis is a key step in the creation of advanced purine-based therapeutics.
References
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Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Advances.[14]
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UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY. AquigenBio.[5]
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Nucleic Acid Related Compounds. 107. Efficient Nitration of Uracil Base and Nucleoside Derivatives1. FIUnix Faculty Sites.
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Synthesis of Nitroso Compounds: A Practical Guide. AquigenBio.[7]
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Safety Data Sheet: N-Nitroso-pyrrolidine. Chemos GmbH&Co.KG.[11]
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Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. PMC - NIH.
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5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. NIH.[15]
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Cas 89073-60-9,1,3-DIETHYL-5-NITROSO-6-AMINOURACIL. lookchem.[3]
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Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.[16]
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Acylation of some 6-aminouracil derivatives. The Journal of Organic Chemistry.
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Determination of N-nitroso Compounds by High-Performance Liquid Chromatography With Postcolumn Reaction and a Thermal Energy Analyzer. PubMed.[17]
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LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.[9]
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Winning Strategies to Develop an Analytical Method for Nitrosamines. Aragen.
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Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. ResearchGate.[18]
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1,3-Diethyl-5-nitroso-6-aminouracil. LGC Standards.
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N-Nitroso-N-Ethylurea - Hazardous Substance Fact Sheet. NJ.gov.[12]
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1,3-Diethyl-5-nitroso-6-aminouracil. Santa Cruz Biotechnology.[8]
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N-NITROSO COMPOUNDS. Delaware Health and Social Services.[10]
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1,3-Diethyl-5-nitroso-6-aminouracil. CymitQuimica.[19]
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1,3-DIETHYL-5-NITROSO-6-AMINOURACIL. ChemicalBook.[20]
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OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry. Occupational Safety and Health Administration.[6]
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A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. Scirp.org.[21]
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New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes. RSC Publishing.
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6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL. CymitQuimica.
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6-Amino-1,3-dimethyl-5-nitrosouracil. Benchchem.[1]
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Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. Google Patents.[2]
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Nitrosation and nitrosylation. Wikipedia.[4]
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Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities. PubMed.
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89073-60-9, 1,3-DIETHYL-5-NITROSO-6-AMINOURACIL Formula. ECHEMI.[13]
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1,3-Diethyl-5-nitroso-6-aminouracil. MySkinRecipes.[22]
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An In-Depth Technical Guide to 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione (CAS 89073-60-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This document provides a comprehensive technical overview of the pyrimidine derivative, 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, assigned the CAS Registry Number 89073-60-9. This guide is intended to serve as a valuable resource for professionals in research and development, particularly those engaged in organic synthesis and pharmaceutical sciences. It delves into the core physicochemical properties, synthesis, reactivity, and analytical characterization of this compound, offering insights grounded in scientific literature and established chemical principles.
Compound Identification and Structure
Initially, it is crucial to address a point of ambiguity that may arise in preliminary literature searches. While some sources have erroneously associated CAS 89073-60-9 with an impurity of the drug Telmisartan, authoritative chemical databases, including PubChem, and numerous chemical suppliers definitively identify this CAS number with This compound .[1] For clarity, Telmisartan EP Impurity A is correctly assigned CAS number 152628-02-9.
The chemical structure of this compound is characterized by a uracil scaffold, substituted with two ethyl groups at the N1 and N3 positions, an amino group at the C6 position, and a nitroso group at the C5 position.
Molecular Structure:
Caption: Generalized workflow for the synthesis of this compound.
Reactivity and Applications in Organic Synthesis
The presence of multiple functional groups—the nitroso and amino groups on the pyrimidine ring—makes this compound a valuable and versatile building block in organic synthesis. [2][3]It serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, including purine derivatives.
One notable application is its use as a precursor in the synthesis of substituted purines, such as theophylline and its analogs, which have significant pharmacological activities. [4]The general strategy involves the reduction of the nitroso group to an amino group, followed by cyclization with a suitable one-carbon unit to form the imidazole ring of the purine system.
Furthermore, this compound is known to react with various reagents, leading to the formation of diverse molecular scaffolds. For instance, reactions with thiols and benzylidenetriphenylphosphoranes have been reported for the analogous 1,3-dimethyl derivative, suggesting similar reactivity for the 1,3-diethyl compound. [5][6][7]These reactions can lead to the formation of thiadiazolopyrimidines, pteridines, and other complex heterocyclic systems.
Analytical Characterization
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the two ethyl groups (triplets and quartets), and a broad singlet for the amino protons. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine ring and the nitroso group.
-
¹³C NMR: Resonances for the carbonyl carbons, the olefinic carbons of the pyrimidine ring, and the carbons of the ethyl groups.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the uracil ring, and N=O stretching of the nitroso group.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 212.21, with a fragmentation pattern characteristic of the pyrimidine core and its substituents.
Safety and Handling
Based on aggregated GHS information, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed. [1]* Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage. [1] Precautionary Statements:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [1]Work should be conducted in a well-ventilated fume hood. In case of accidental exposure, immediate medical attention should be sought. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 89073-60-9) is a well-defined chemical entity with a range of interesting physicochemical properties and significant potential as a synthetic intermediate. Its utility in the construction of complex heterocyclic systems, particularly purine derivatives, makes it a compound of interest for researchers in medicinal chemistry and drug development. A clear understanding of its synthesis, reactivity, and safe handling is paramount for its effective application in the laboratory.
References
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LookChem. Cas 89073-60-9, 1,3-DIETHYL-5-NITROSO-6-AMINOURACIL. [Link]
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PubChem. 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. [Link]
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precisionFDA. 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. [Link]
- Google Patents. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs.
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PubMed. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols. [Link]
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RSC Publishing. New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes. [Link]
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RSC Publishing. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols. [Link]
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An In-Depth Technical Guide to the Potential Biological Activities of Nitrosated Pyrimidine Derivatives
Foreword: The Strategic Intersection of Nitrosation and the Privileged Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine nucleus is a "privileged scaffold," a foundational structure recurring in a multitude of biologically active molecules, from the nucleobases of our DNA and RNA to a wide array of synthetic drugs.[1][2][3] Its inherent versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This guide delves into a specific, potent modification of this scaffold: C-nitrosation. The introduction of a nitroso (-N=O) group onto the pyrimidine ring dramatically alters its electronic and steric profile, unlocking a fascinating spectrum of biological activities.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind the synthesis, mechanisms, and evaluation of these compounds. We will explore why specific experimental choices are made and how the described protocols serve as self-validating systems for generating robust and reliable data.
Part 1: Synthesis of 5-Nitrosopyrimidine Derivatives: A Methodological Deep Dive
The strategic placement of a nitroso group, typically at the C5 position of the pyrimidine ring, is the gateway to the biological activities discussed herein. The C5 position is electrophilically activated by the two nitrogen atoms at positions 1 and 3, making it susceptible to nitrosating agents.
Core Chemistry: The Nitrosation Reaction
The classical approach to C-nitrosation involves the use of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid.[4][5] However, these acidic conditions can be harsh and may not be suitable for sensitive substrates. A significant advancement has been the development of methods that operate under neutral conditions, offering broader substrate compatibility and often cleaner reactions.[6]
A particularly effective modern method involves using isoamyl nitrite (IAN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[6] This approach avoids the need for added acid and has proven suitable for a range of aminopyrimidine derivatives, even on a multigram scale.[6]
Experimental Protocol: Selective C5-Nitrosation of 2-Amino-4,6-dimethoxypyrimidine
This protocol is adapted from a novel, high-yield procedure that leverages isoamyl nitrite under neutral conditions.[6] It serves as a robust, self-validating workflow for accessing the 5-nitroso-pyrimidine core.
Objective: To synthesize 2-amino-4,6-dimethoxy-5-nitrosopyrimidine.
Materials:
-
2-amino-4,6-dimethoxypyrimidine
-
Isoamyl nitrite (IAN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer, and fume hood
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous DMSO.
-
Rationale: DMSO is an excellent polar aprotic solvent that can dissolve a wide range of organic substrates and reagents, facilitating a homogeneous reaction mixture. Its high boiling point also allows for heating if necessary, though this reaction proceeds efficiently at room temperature.
-
-
Reagent Addition: While stirring the solution at room temperature, add isoamyl nitrite (1.5 eq) dropwise over 5-10 minutes.
-
Rationale: A slight excess of the nitrosating agent (IAN) is used to ensure complete conversion of the starting material. Dropwise addition helps to control any potential exotherm and ensures a steady reaction rate.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). A distinct color change to a deep red or purple is often indicative of the formation of the C-nitroso product.
-
Rationale: TLC is a critical self-validating step. By comparing the reaction mixture spot to the starting material spot, one can visually confirm the consumption of the reactant and the formation of a new, more polar product. This prevents premature workup or unnecessarily long reaction times.
-
-
Product Precipitation & Isolation: Upon completion (typically 1-2 hours, confirmed by TLC), add the reaction mixture dropwise into a beaker of vigorously stirred diethyl ether. The product will precipitate out of the solution.
-
Rationale: The desired nitrosated product has low solubility in diethyl ether, while the DMSO solvent and any excess IAN are soluble. This "crashing out" technique is an effective and rapid method for initial purification and isolation.
-
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of diethyl ether to remove residual DMSO. The resulting solid is often of high purity.
-
Rationale: The ether wash is crucial for removing impurities. Purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR). A sharp melting point indicates high purity.
-
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 5-nitrosopyrimidine derivatives.
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An In-Depth Technical Guide to 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, a heterocyclic compound belonging to the 5-nitrosouracil class of molecules. While this specific derivative is not extensively documented in peer-reviewed literature, its structural features and its role as a key intermediate in the synthesis of pharmacologically active compounds, such as the adenosine A2A receptor antagonist Istradefylline, underscore its significance in medicinal chemistry.[1][2][3][] This guide will synthesize available data on its chemical properties, infer a detailed synthetic protocol based on established methodologies for analogous compounds, and explore its potential biological activities and therapeutic applications by examining the broader class of 6-amino-5-nitrosouracil derivatives.
Physicochemical Properties and Structural Elucidation
This compound is a pyrimidine derivative characterized by a uracil backbone N,N'-disubstituted with ethyl groups, an amino group at the C6 position, and a nitroso group at the C5 position.[5][6] This arrangement of functional groups, particularly the electron-withdrawing nitroso moiety adjacent to the amino group, imparts unique chemical reactivity that is pivotal for its role as a synthetic precursor. The presence of both hydrogen bond donors (amino group) and acceptors (carbonyl and nitroso oxygens) suggests the potential for specific intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C8H12N4O3 | [6] |
| Molecular Weight | 212.21 g/mol | [6] |
| CAS Number | 89073-60-9 | [6] |
| Appearance | Pink solid | [7] |
| IUPAC Name | 6-amino-1,3-diethyl-5-nitrosopyrimidine-2,4-dione | [6] |
Synthesis of this compound
Step 1: Synthesis of the Precursor, 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione
The precursor, 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione, is a known intermediate in the synthesis of Istradefylline.[1][2][3][] Its synthesis involves the condensation of N,N'-diethylurea with cyanoacetic acid.
Caption: Synthesis of the precursor, 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N'-diethylurea and cyanoacetic acid in a suitable solvent such as acetic anhydride.
-
Condensation: Heat the reaction mixture to reflux for several hours to facilitate the condensation reaction and formation of the acylurea intermediate.
-
Cyclization: Continue heating to promote the intramolecular cyclization to form the uracil ring.
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Nitrosation to Yield this compound
The final step is the nitrosation of the 6-amino group at the C5 position. This is a standard electrophilic substitution reaction on the electron-rich pyrimidine ring. The methodology is well-documented for the synthesis of the analogous 6-Amino-1,3-dimethyl-5-nitrosouracil.[8]
Caption: Nitrosation of the precursor to yield the final product.
Experimental Protocol:
-
Dissolution: Suspend the precursor, 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione, in a dilute acid, such as hydrochloric acid or acetic acid, in a reaction vessel.
-
Cooling: Cool the suspension to approximately 0-5 °C in an ice bath to control the exothermic nature of the nitrosation reaction.
-
Addition of Nitrite: Slowly add an aqueous solution of sodium nitrite dropwise to the cooled suspension with vigorous stirring. The reaction progress is often indicated by a color change.
-
Reaction Completion: Stir the reaction mixture at a low temperature for a specified period to ensure complete nitrosation.
-
Isolation and Purification: The resulting product, which is often a colored precipitate, is collected by filtration, washed with cold water and then a suitable organic solvent (e.g., ethanol) to remove impurities, and dried under vacuum.
Potential Biological Activities and Therapeutic Applications
Direct biological studies on this compound are not extensively reported. However, the broader class of 6-aminouracil and 5-nitrosouracil derivatives has been investigated for a range of biological activities, providing a basis for inferring the potential applications of this compound.[9][10][11]
Precursor for Bioactive Molecules
The primary established role of this compound is as a key intermediate in the synthesis of more complex, biologically active molecules.[8] The reactivity of the 5-nitroso and 6-amino groups allows for further chemical transformations to build diverse heterocyclic systems. For instance, reduction of the nitroso group to an amine, followed by condensation reactions, is a common strategy for the synthesis of purine analogs, such as caffeine and theophylline.[8]
Inferred Biological Activities from Analogous Compounds
Derivatives of 5- and 6-aminouracils have demonstrated a wide spectrum of pharmacological effects, including:
-
Antimicrobial and Antifungal Activity: Several novel 6-aryl-5-cyano thiouracil derivatives have shown significant antibacterial activity against Gram-positive bacteria and notable antifungal activity.[12][13]
-
Anticancer Properties: The uracil scaffold is a common feature in many anticancer drugs. Derivatives of 6-aryl-5-cyano thiouracils have been evaluated for their cytotoxic activity against various cancer cell lines.[12]
-
Antioxidant Activity: Certain thiouracil derivatives have displayed promising free radical scavenging activity, comparable to standard antioxidants like ascorbic acid.[13]
-
Antiviral and Anti-Alzheimer's Potential: Other substituted 6-aminouracil derivatives have been reported to possess antiviral and anti-Alzheimer's properties.[9]
Given these findings for structurally related compounds, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents with similar activities.
Future Directions and Research Perspectives
The lack of extensive research on this compound presents an opportunity for further investigation. Key areas for future research include:
-
Optimization of Synthesis: A detailed study to optimize the synthetic protocol for this specific compound to improve yield and purity.
-
Biological Screening: A comprehensive biological evaluation of the compound for a range of activities, including antimicrobial, anticancer, antiviral, and antioxidant properties. Standard in vitro assays such as MTT assays for cytotoxicity and antimicrobial susceptibility testing would be a logical starting point.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action would be crucial.
-
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The compound can serve as a starting point for the synthesis of a library of derivatives to explore the structure-activity relationships and identify more potent and selective analogs.
References
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Xu, H., et al. (2021). Separation and identification of an impurity from the istradefylline intermediate. RSC Advances, 11(32), 19837-19843. Available from: [Link]
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Xu, H., et al. (2021). [Separation and identification of impurities from intermediates of istradefylline]. Se Pu, 39(4), 430-436. Available from: [Link]
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(2021). Separation and identification of an impurity from the istradefylline intermediate. PDF from ResearchGate. Available from: [Link]
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PubChem. 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Available from: [Link]
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Beijing Institute of Technology. 伊曲茶碱中间体杂质的分离与鉴定 [Separation and identification of impurities from intermediates of istradefylline]. Available from: [Link]
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Discovery and history of 6-aminouracil derivatives in medicinal chemistry
An In-depth Technical Guide to the Discovery and Medicinal Chemistry of 6-Aminouracil Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword: The Uracil Scaffold - A Privileged Structure in Drug Discovery
Uracil, a fundamental nucleobase of RNA, represents a cornerstone of life's genetic machinery.[1][2] Its inherent biological relevance and versatile chemical nature have long positioned the pyrimidine ring system as a "privileged scaffold" in medicinal chemistry. This guide delves into a specific, highly reactive, and synthetically valuable member of this family: 6-aminouracil . We will journey through its history, from a simple heterocyclic building block to the core of diverse therapeutic agents, exploring the causal chemistry and strategic thinking that have driven its evolution in drug development. This document is intended for researchers and professionals in medicinal chemistry, providing not just a historical overview but also actionable insights into the synthesis, structure-activity relationships (SAR), and therapeutic potential of its derivatives.
Chapter 1: The Chemical Foundation - Understanding 6-Aminouracil's Synthetic Versatility
The utility of 6-aminouracil in the synthesis of complex heterocyclic compounds stems from its distinct electronic properties.[1][3] The molecule possesses a dual reactivity profile; it can act as both an electrophile and a nucleophile.[1] Specifically, the electron-rich nature of the pyrimidine ring, enhanced by the amino group at the C6 position, makes the C5 position susceptible to electrophilic attack. Conversely, the 6-amino group itself is a potent nucleophile, readily participating in reactions with electrophilic partners.[4] This duality is the key to its role as a versatile precursor in constructing fused and substituted heterocyclic systems.[4][5]
Core Synthesis: A Foundational Protocol
The synthesis of the 6-aminouracil core is a well-established process in organic chemistry. A common and effective method involves the condensation of a substituted urea with cyanoacetic ether in the presence of a strong base like sodium methoxide.[4] This reaction efficiently constructs the pyrimidine ring.
Experimental Protocol: Synthesis of 1-Substituted 6-Aminouracils [4]
-
Preparation of Sodium Methoxide: To a flask containing 94 mL of absolute methanol, carefully add 6.8g (0.297 mol) of sodium metal in portions, allowing the reaction to proceed under a dry atmosphere until all the sodium has dissolved. Cool the resulting solution.
-
Condensation Reaction: To the cooled sodium methoxide solution, add 0.147 mol of the desired substituted urea, followed by 24.9g (0.221 mol) of cyanoacetic ether.
-
Reflux: Heat the reaction mixture to reflux and maintain for 10 hours. During this time, the disodium salt of the 6-aminouracil derivative will precipitate.
-
Neutralization and Isolation: After cooling, the precipitated salt is collected. It is then carefully neutralized with concentrated hydrochloric acid to a pH of approximately 8.[4]
-
Purification: The resulting crude 6-aminouracil product is filtered, washed with water, and can be further purified by recrystallization to yield the final product with typical yields ranging from 65-75%.[4]
Visualization: General Synthesis of the 6-Aminouracil Core
Caption: General reaction scheme for the synthesis of 6-aminouracil derivatives.
Chapter 2: The Therapeutic Quest - Biological Activities and Drug Development
The synthetic accessibility of the 6-aminouracil scaffold has enabled the creation of vast chemical libraries, leading to the discovery of derivatives with a wide spectrum of pharmacological activities.[4][6] These compounds have been investigated for applications ranging from cancer and infectious diseases to inflammatory conditions.[1][2]
Anticancer Agents: From DNA Intercalators to Enzyme Inhibitors
The search for novel anticancer drugs has been a significant driver in the exploration of 6-aminouracil chemistry.[4]
-
DNA Intercalation: An early hypothesis centered on designing planar molecules capable of intercalating between the nucleic bases of DNA. The 5-cinnamoyl-6-aminouracil series was developed based on this premise.[7][8] These compounds were found to adopt an extended planar conformation, fitting the structural requirements for stacking interactions with DNA base pairs.[7] Notably, 1,3-dimethyl-5-cinnamoyl-6-aminouracil showed in vivo activity against P388 leukemia.[7] Further modification, such as adding hydrophilic side chains to the 6-amino group, led to derivatives with in vitro cytotoxic activity against L1210 leukemia cells.[7]
-
Enzyme Inhibition: A more targeted approach involves designing derivatives to inhibit specific enzymes crucial for cancer cell proliferation. Fused heterocyclic compounds derived from 6-aminouracil have been evaluated as cytotoxic agents against prostate cancer, with some also showing inhibitory activity against Cathepsin B, a protease implicated in cancer progression.[9]
Enzyme Inhibition: A Hub for Diverse Therapeutic Targets
The 6-aminouracil scaffold has proven to be a remarkably effective platform for developing potent and selective enzyme inhibitors.
-
Antibacterial - DNA Polymerase IIIC Inhibitors: A major breakthrough in antibacterial research was the discovery of 6-anilinouracils as potent and selective inhibitors of DNA polymerase IIIC (pol IIIC), an enzyme essential for DNA replication in Gram-positive bacteria.[10][11][12] This discovery opened a new avenue for developing antibiotics. Structure-activity relationship (SAR) studies revealed that the 6-(3-ethyl-4-methylanilino) group maximized inhibitory potency, while substituents at the N3 position of the uracil ring were critical for antibacterial activity in cell cultures.[10][11]
-
Angiogenesis - Thymidine Phosphorylase (TP) Inhibitors: Through rational drug design, 6-bridged imidazolyluracil derivatives were synthesized as inhibitors of human thymidine phosphorylase (TP), an enzyme that plays a key role in angiogenesis (the formation of new blood vessels), a process vital for tumor growth.[13]
-
Cardiovascular & Respiratory - Phosphodiesterase (PDE) Inhibitors: Certain 6-aminouracil derivatives exhibit strong inhibitory action against adenosine-3',5'-cyclic phosphate phosphodiesterase (cAMP PDE).[6] Inhibition of this enzyme leads to increased intracellular cAMP levels, resulting in various pharmacological effects, including diuretic, platelet aggregation inhibitory, and bronchodilating actions.[6]
Antiviral and Other Biological Activities
The historical success of pyrimidine analogues as antiviral agents provided a strong rationale for investigating 6-aminouracil derivatives for similar activities.[4] Beyond this, the scaffold has demonstrated a broad range of other biological properties, including antimicrobial, antioxidant, and potential anti-Alzheimer's disease activities, making it a continuing subject of interest in diverse therapeutic fields.[1][2]
Chapter 3: The Medicinal Chemist's Blueprint - Structure-Activity Relationships (SAR)
The development of potent and selective drugs from a lead scaffold is contingent on a deep understanding of its structure-activity relationships. For 6-aminouracil, decades of research have illuminated how modifications at different positions on the pyrimidine ring influence biological activity. The primary sites for chemical diversification are the N1, N3, C5, and the C6-amino positions.
Visualization: Key Modification Points on the 6-Aminouracil Scaffold
Caption: Key positions on the 6-aminouracil scaffold for SAR exploration.
-
C5 Position: Substitution at this position has been crucial for developing anticancer agents. The addition of the cinnamoyl group, for instance, was key to creating the planar structure hypothesized to promote DNA intercalation.[7]
-
C6-Amino Group: This position is highly versatile. In the anticancer series, adding hydrophilic chains improved properties.[7] For antibacterial pol IIIC inhibitors, substitution with specific anilino groups was essential for potent enzyme binding.[10][12]
-
N3 Position: This site proved critical for converting potent enzyme inhibitors into effective antibacterial agents. In the 6-anilinouracil series, while the C6-anilino group governed enzyme binding, the N3 substituent was vital for cell penetration and overall antibacterial activity.[10]
-
N1 Position: Alkylation at the N1 and N3 positions, as seen in the 1,3-dimethyl derivatives, is a common strategy to modulate solubility and metabolic stability.
Quantitative Data Summary
The following table summarizes the activity of representative 6-aminouracil derivatives against different biological targets.
| Compound Class | Representative Compound | Target | Activity Metric | Reference |
| Anticancer | 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia (in vivo) | T/C = 124% | [7] |
| Antibacterial | 6-(3-Ethyl-4-methylanilino)uracils | DNA Polymerase IIIC | Potent Inhibition | [10][11] |
| Antiproliferative | 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | (Cell line not specified) | IC50 = 2.3 µM | [1] |
| Cathepsin B Inhibitor | Phenyl thiourea derivative of 6-aminouracil | Cathepsin B | 82.3% Inhibition | [9] |
Chapter 4: Modern Synthetic Horizons - Efficiency and Complexity
While classical synthetic methods are robust, modern medicinal chemistry demands greater efficiency, complexity, and sustainability. The field has evolved to incorporate advanced strategies that leverage the inherent reactivity of 6-aminouracil.
The Rise of Multicomponent Reactions (MCRs)
MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all starting materials.[1][3] This approach aligns with the principles of green chemistry by reducing steps, minimizing waste, and saving time and energy.[3] 6-Aminouracil is an ideal substrate for MCRs, enabling the rapid assembly of complex, drug-like molecules such as pyrido-, pyrrolo-, and pyrimido-pyrimidines.[1][5]
Microwave-Assisted and Solvent-Free Synthesis
The application of microwave irradiation has been shown to dramatically accelerate reactions involving 6-aminouracil, often reducing reaction times from hours to minutes.[14] Furthermore, performing these reactions under solvent-free conditions not only simplifies purification and reduces environmental impact but can also lead to higher yields and novel product formation.[14]
Visualization: Workflow for Modern Drug Discovery with 6-Aminouracil
Caption: A modern workflow for discovering drugs based on the 6-aminouracil core.
Conclusion: An Enduring Legacy and a Bright Future
The history of 6-aminouracil in medicinal chemistry is a compelling narrative of chemical ingenuity. It has transitioned from a simple heterocyclic precursor to a privileged scaffold at the heart of potent enzyme inhibitors and diverse therapeutic candidates. Its synthetic tractability, born from its dual chemical reactivity, has allowed chemists to systematically probe biological systems and establish clear structure-activity relationships. The ongoing adoption of modern, efficient synthetic methods like multicomponent reactions ensures that the exploration of 6-aminouracil's chemical space is far from over. As our understanding of disease biology deepens, this remarkable scaffold is poised to serve as the foundation for the next generation of targeted therapies.
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Acylation of some 6-aminouracil derivatives. The Journal of Organic Chemistry. Available from: [Link]
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5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry. Available from: [Link]
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Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase. Journal of Pharmacy and Pharmacology. Available from: [Link]
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Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. PubMed. Available from: [Link]
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An In-Depth Technical Guide to Investigating the Mechanism of Action of Aminonitrosopyrimidines
Introduction
Aminonitrosopyrimidines represent a compelling class of heterocyclic compounds with a diverse range of biological activities, including antibacterial, kinase inhibition, and potential anticancer properties.[1] The unique chemical architecture, combining the pharmacologically privileged aminopyrimidine scaffold with a highly reactive nitroso moiety, suggests a multifaceted mechanism of action that is of significant interest to researchers in drug discovery and development. This guide provides a comprehensive framework for elucidating the molecular mechanisms of these compounds, offering both foundational theory and actionable experimental protocols. Our approach emphasizes a logical, evidence-based workflow to dissect the contributions of both the aminopyrimidine core and the critical nitroso functional group.
The pyrimidine nucleus is a fundamental building block in numerous biological molecules and approved therapeutic agents.[2][3] Its derivatives are well-established as inhibitors of a wide array of enzymes, particularly kinases, where they often function as ATP-competitive inhibitors by forming hydrogen bonds with the hinge region of the enzyme's active site.[4] The introduction of a nitroso group (-N=O) imparts distinct chemical properties, including electrophilicity and the potential to participate in redox reactions or act as a nitric oxide (NO) donor.[5][6] Consequently, the mechanism of action of an aminonitrosopyrimidine is likely to be a composite of these features, dictated by the specific molecular target and cellular context.
This guide will explore three primary putative mechanisms:
-
Direct Reversible or Irreversible Enzyme Inhibition: The compound binds to and inhibits a target enzyme, with the nitroso group contributing to binding affinity or mediating covalent modification.
-
Bioactivation to a Reactive Electrophile: The compound undergoes metabolic activation or spontaneous decomposition to generate a reactive species that subsequently alkylates biological macromolecules such as DNA or proteins.[7]
-
Nitric Oxide (NO) Donor Activity: The compound releases nitric oxide, a key signaling molecule, leading to downstream physiological effects.[5]
We will present a systematic approach to investigating each of these potential mechanisms, complete with detailed experimental workflows and data interpretation strategies.
Part 1: Elucidating Direct Enzyme Inhibition
A primary hypothesis for many aminopyrimidine-based compounds is direct interaction with and inhibition of a specific protein target, often a kinase. The investigation into this mechanism follows a hierarchical approach from initial screening to detailed kinetic and biophysical characterization.
Target Identification and Initial Validation
The first step is to identify the putative protein target(s). This can be achieved through several approaches:
-
Computational Docking and Virtual Screening: In silico methods can predict binding of the aminonitrosopyrimidine to a library of known protein structures, particularly kinase active sites.
-
Kinase Profiling: Broad-spectrum kinase screening assays (e.g., using platforms from companies like Eurofins DiscoverX or Reaction Biology) can identify specific kinases that are inhibited by the compound.
-
Affinity-Based Proteomics: Techniques such as affinity chromatography using the immobilized compound as bait can pull down binding partners from cell lysates.
Once a primary target is identified, initial validation is crucial.
In Vitro Enzymatic Assays
Biochemical assays are the cornerstone for confirming and quantifying enzyme inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol is a representative example for a kinase. Similar principles apply to other enzyme classes, with appropriate modifications to the substrate and detection method.
-
Reagents and Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate peptide
-
ATP (at or near the Km for the kinase)
-
Aminonitrosopyrimidine compound (dissolved in DMSO, serial dilutions)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the aminonitrosopyrimidine in DMSO, then dilute further into the kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of a 2X enzyme/substrate mixture (containing the kinase and its specific peptide substrate) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Representative IC50 Data for an Aminonitrosopyrimidine against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 85 |
Mechanism of Inhibition (MOI) Studies
Once potent inhibition is confirmed, the next step is to determine if the inhibition is reversible or irreversible and to characterize the nature of the binding.
Experimental Workflow for MOI Studies
Caption: Workflow for determining the mechanism of enzyme inhibition.
Biophysical Confirmation of Direct Binding
To provide orthogonal evidence for direct target engagement, biophysical methods are employed.
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics (kon, koff) and affinity (KD) of the compound to the immobilized target protein in real-time.
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction (KD, ΔH, ΔS).
-
Cellular Thermal Shift Assay (CETSA): Confirms target engagement in a cellular context by measuring the change in the thermal stability of the target protein upon compound binding.
Part 2: Investigating Bioactivation and Covalent Modification
The electrophilic nature of the nitroso group raises the possibility that aminonitrosopyrimidines may act as pro-drugs, becoming reactive after metabolic activation or spontaneous degradation.[7] This is a known mechanism for N-nitroso compounds, which can form electrophilic alkylating agents.[7][8]
Assessment of Chemical Stability and Reactivity
The first step is to assess the compound's stability in relevant biological matrices.
Experimental Protocol: Glutathione (GSH) Reactivity Assay
-
Incubation: Incubate the aminonitrosopyrimidine (e.g., 10 µM) in phosphate-buffered saline (PBS), pH 7.4, with and without a physiological concentration of glutathione (GSH, e.g., 5 mM) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis: Quench the reaction (e.g., with acetonitrile) and analyze the samples by LC-MS/MS.
-
Endpoint: Monitor the disappearance of the parent compound and the appearance of any GSH adducts. A rapid loss of the parent compound in the presence of GSH suggests reactivity towards cellular nucleophiles.
Trapping Reactive Metabolites
If the compound is suspected to be metabolically activated (e.g., by cytochrome P450 enzymes), experiments using liver microsomes are warranted.
Experimental Workflow: Reactive Metabolite Trapping
Caption: Workflow for trapping reactive metabolites.
Identifying Covalent Adducts on Target Proteins
As discussed in section 1.3, mass spectrometry is the definitive tool for identifying covalent modification of a target protein. If a protein target has been identified, incubating the purified protein with the aminonitrosopyrimidine and analyzing the mixture by LC-MS/MS can reveal a mass shift corresponding to the addition of the compound or a fragment thereof. Tryptic digest and MS/MS analysis can then pinpoint the specific amino acid residue(s) that have been modified.
Part 3: Assessing Nitric Oxide (NO) Donor Potential
Some nitroso compounds have the ability to release nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response.[5]
In Vitro NO Release Assays
The Griess assay is a straightforward colorimetric method to detect the release of NO, which is rapidly oxidized to nitrite and nitrate in aqueous solution.
Experimental Protocol: Griess Assay for NO Release
-
Reagents:
-
Aminonitrosopyrimidine compound
-
PBS, pH 7.4
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
-
Procedure:
-
Dissolve the aminonitrosopyrimidine in PBS at various concentrations.
-
Incubate at 37°C for different time periods.
-
At each time point, take an aliquot of the solution and add it to a 96-well plate.
-
Add the Griess Reagent to each well.
-
Incubate in the dark for 15-30 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Quantify the amount of nitrite in the experimental samples to determine the extent of NO release.
-
Cellular Assays for NO Signaling
If significant NO release is detected, the next step is to assess its impact in a cellular context.
-
Cyclic GMP (cGMP) Assay: NO activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP. Measuring cGMP levels in cells treated with the aminonitrosopyrimidine can confirm a functional NO signaling pathway.
-
Vasodilation Assays: In ex vivo models, such as isolated aortic rings, the compound can be tested for its ability to induce relaxation, a hallmark of NO-mediated vasodilation.
Synthesizing the Mechanistic Narrative
The data gathered from these three investigative pillars will allow for the construction of a comprehensive mechanistic model. It is plausible that an aminonitrosopyrimidine may exhibit more than one of these activities. For example, a compound might be a potent kinase inhibitor that also slowly releases NO, or it may primarily act through the formation of a reactive metabolite.
Logical Framework for Mechanistic Synthesis
Caption: Logical framework for synthesizing the overall mechanism of action.
Conclusion
Investigating the mechanism of action of aminonitrosopyrimidines requires a multi-pronged, hypothesis-driven approach. By systematically evaluating their potential as direct enzyme inhibitors, pro-drugs that form reactive electrophiles, and nitric oxide donors, researchers can build a robust and well-supported model of their biological activity. The experimental protocols and workflows outlined in this guide provide a clear roadmap for this investigation, enabling the rational design and development of this promising class of compounds for various therapeutic applications. The interplay between the established pharmacophore of the aminopyrimidine ring and the unique reactivity of the nitroso group is the key to unlocking their full therapeutic potential.
References
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Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer surveys, 8(2), 241–250. [Link]
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Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]
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Grishin, Y. K., & Nenajdenko, V. G. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ChemMedChem. [Link]
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Semantic Scholar. (1989). Mechanisms of action of N-nitroso compounds. [Link]
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ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
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Britannica. (2025). Nitroso compound. [Link]
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Knox, R. J., Friedlos, F., & Boland, M. P. (1989). Mechanisms of inhibition of N-nitroso compounds-induced mutagenicity. Mutation Research/Reviews in Genetic Toxicology, 224(1), 1-16. [Link]
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Mayo Clinic. Metabolism of pyrimidine analogues and their nucleosides. [Link]
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International Journal of Pharmaceutical Research & Allied Sciences. (2021). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. [Link]
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Wikipedia. Nitroso. [Link]
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Journal of Advanced Scientific Research. (2012). Pyrimidine As Anticancer Agent: A Review. [Link]
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Singh, U. P., & Kumar, S. (2018). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 9(3), 01-02. [Link]
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Frontiers in Chemistry. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of Nitrosopyrimidines
Foreword: The Rationale-Driven Approach to SAR
In modern drug discovery, the exploration of a chemical scaffold is not a random walk but a guided expedition. Our objective with this guide is to move beyond a mere catalog of compounds and their activities. Instead, we will dissect the causality behind the structure-activity relationship (SAR) of nitrosopyrimidine derivatives, with a focus on principles applicable to analogs like diethyl-nitrosopyrimidines. We will explore why certain structural modifications enhance biological activity, why specific synthetic routes are chosen, and how integrated analytical and biological assays form a self-validating loop to build a robust SAR model. This document is designed for the discerning researcher who seeks to understand not just the "what," but the "why" and "how" of medicinal chemistry in this promising chemical space.
The Nitrosopyrimidine Core: A Scaffold of Latent Potential
The pyrimidine ring is a cornerstone of medicinal chemistry, found in essential biomolecules like nucleic acids and a plethora of approved drugs.[1][2] Its nitrogen atoms provide key hydrogen bonding capabilities, and its aromatic nature allows for diverse substitutions, profoundly influencing pharmacokinetic and pharmacodynamic properties.[3] The introduction of a nitroso (-N=O) group, particularly at the C5 position, transforms this common scaffold into a highly reactive and biologically interesting entity.
The general structure of the 4,6-disubstituted-5-nitrosopyrimidines serves as our foundational template. These compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5] The core hypothesis is that the electron-withdrawing nature of the C5-nitroso group, combined with the electronic and steric properties of substituents at the C2, C4, and C6 positions, dictates the molecule's interaction with biological targets.
Synthetic Strategy: Building the Molecular Toolkit
A robust SAR study is underpinned by accessible and versatile synthetic chemistry. The primary goal is to develop routes that allow for late-stage diversification, enabling the creation of a focused library of analogs from a common intermediate.
Core Synthesis via Condensation and Nitrosation
The most direct approach involves the cyclocondensation of a suitable 1,3-dicarbonyl compound (or equivalent) with a nitrogen-containing species like urea or amidine, followed by nitrosation.
Protocol 1: Synthesis of a 4,6-diamino-5-nitrosopyrimidine derivative
This protocol is a representative example. The choice of starting materials allows for variation at the R2, R4, and R6 positions.
-
Step 1: Pyrimidine Ring Formation.
-
To a solution of malononitrile (1.0 eq) and an appropriate amidine hydrochloride (e.g., acetamidine hydrochloride for R2=CH₃) (1.1 eq) in ethanol, add sodium ethoxide (2.2 eq) portion-wise at 0°C.
-
Causality: The strong base (ethoxide) deprotonates the malononitrile, forming a nucleophilic carbanion that attacks the electrophilic amidine carbon. Subsequent cyclization and dehydration yield the pyrimidine ring.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and acidify with HCl to precipitate the 2-substituted-4,6-diaminopyrimidine. Filter, wash with cold water, and dry.
-
-
Step 2: C5-Nitrosation.
-
Suspend the synthesized diaminopyrimidine (1.0 eq) in a mixture of water and acetic acid at 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Causality: In the acidic medium, NaNO₂ forms nitrous acid (HNO₂), which generates the nitrosonium ion (NO⁺), a potent electrophile. This attacks the electron-rich C5 position of the diaminopyrimidine, which is activated by the two amino groups, to install the nitroso functional group.[5]
-
Stir for 2-4 hours. The formation of a colored precipitate (often deep red, blue, or green) indicates product formation.
-
Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.
-
-
Step 3: Characterization.
Biological Evaluation: From In Vitro Activity to Mechanism
The "activity" in SAR is a quantifiable biological outcome. A tiered approach, starting with broad screening and moving to more specific mechanistic assays, is most effective.
Primary Screening: Antibacterial and Cytotoxic Activity
Nitrosopyrimidines have shown significant promise as antibacterial and anticancer agents.[8] Therefore, initial screening against relevant bacterial strains and cancer cell lines is a logical starting point.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that prevents visible microbial growth, a standard measure of antibacterial efficacy.[9]
-
Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (medium only). A known antibiotic (e.g., vancomycin) should be used as a reference standard.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring absorbance at 600 nm.
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and is a workhorse for initial anticancer screening.[9][10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate and allow them to adhere for 24 hours.[10]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[10]
-
Solubilization & Measurement: Remove the medium and add DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
Mechanistic Insights
A key aspect of advanced SAR is understanding the mechanism of action. For nitroso-containing compounds, a plausible mechanism involves the generation of reactive species that can damage biomolecules.
-
DNA Damage: The nitroso group can be reduced intracellularly to form radical species that induce DNA damage, a mechanism proposed for other nitro(hetero)arenes.[4] This can be investigated using assays like the Comet assay or by measuring markers of DNA double-strand breaks (γH2AX).
-
Enzyme Inhibition: Pyrimidine derivatives are known to inhibit various enzymes.[11] For example, some nitrosopyrimidines have been proposed as inhibitors of O⁶-alkylguanine-DNA alkyltransferase (AGAT), an enzyme that repairs DNA damage and contributes to chemotherapy resistance in cancer cells.[4] Specific enzyme inhibition assays are crucial for validating such hypotheses.[9]
Dissecting the Structure-Activity Relationship
By synthesizing a matrix of analogs and evaluating their biological activity, clear SAR trends can be established. The data should be organized to allow for easy comparison.
Table 1: Hypothetical SAR Data for 2-Substituted-4,6-bis(diethylamino)-5-nitrosopyrimidines
| Compound ID | R2 Substituent | Lipophilicity (cLogP) | Antibacterial MIC (μg/mL) vs. S. aureus | Cytotoxicity IC₅₀ (μM) vs. MCF-7 |
| DN-01 | -H | 2.8 | 64 | >100 |
| DN-02 | -CH₃ | 3.2 | 16 | 45.2 |
| DN-03 | -Cl | 3.5 | 8 | 22.8 |
| DN-04 | -OCH₃ | 2.7 | 32 | 78.1 |
| DN-05 | -NH₂ | 2.1 | >128 | >100 |
Analysis of SAR Trends:
-
Influence of the C2-Substituent:
-
Small, Lipophilic Groups: The data suggest that small, lipophilic, and electron-withdrawing groups at the R2 position (e.g., -CH₃, -Cl) enhance both antibacterial and cytotoxic activity compared to the unsubstituted analog (DN-01). This aligns with QSAR studies on other pyrimidine series where lipophilicity and electronic effects are key descriptors for activity.[12]
-
Polar/Hydrogen Bonding Groups: The introduction of a polar methoxy group (DN-04) or a hydrogen-bonding amino group (DN-05) appears to be detrimental to activity. This may be due to reduced membrane permeability or an unfavorable electronic profile.
-
-
Role of the C4/C6 Diethylamino Groups:
-
While not varied in this hypothetical table, the diethylamino groups are critical. They are strong electron-donating groups that activate the pyrimidine ring, making the C5 position susceptible to electrophilic nitrosation during synthesis.
-
Biologically, their size, conformation, and basicity influence solubility and interactions with the target binding site. SAR studies on similar scaffolds have shown that varying the length and bulk of these alkylamino chains can significantly modulate potency.[13]
-
-
The C5-Nitroso Group:
-
This group is generally considered the "warhead" or pharmacophore responsible for the biological effect, likely through bioreduction to reactive nitrogen species.[14] Removal or replacement of this group would be expected to abrogate activity, a critical experiment to validate its importance.
-
The Role of Computational Chemistry
To refine the SAR and guide the design of next-generation compounds, computational tools are indispensable.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models create a mathematical relationship between chemical structures and their biological activity.[15] By calculating various molecular descriptors (e.g., cLogP, molar refractivity, electronic properties), a predictive model can be built to estimate the activity of unsynthesized compounds, prioritizing synthetic efforts.[12][16]
-
Molecular Docking: If a specific protein target is identified (e.g., a bacterial enzyme or a human kinase), molecular docking can predict the binding mode and affinity of the nitrosopyrimidine analogs.[17][18] This provides a structural hypothesis for the observed SAR, explaining why, for example, a bulky substituent may cause a steric clash or a hydrogen bond donor improves binding affinity.
Conclusion and Future Directions
The structure-activity relationship for diethyl-nitrosopyrimidines and related analogs is a rich field driven by the interplay of steric, electronic, and physicochemical properties. The key to unlocking their therapeutic potential lies in a systematic and iterative process of design, synthesis, and biological evaluation.
Future work should focus on:
-
Expanding the Chemical Space: Systematically modifying the C4/C6 alkylamino substituents to explore the impact of chain length, branching, and cyclization.
-
Target Deconvolution: For compounds with potent phenotypic effects (e.g., high cytotoxicity), identifying the specific molecular target(s) is crucial for mechanism-based optimization.
-
ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties is essential to identify candidates with drug-like potential and avoid late-stage failures. The potential for N-nitroso compounds to be mutagenic necessitates careful toxicological evaluation.[19]
By integrating rational design with robust experimental validation, the nitrosopyrimidine scaffold can be developed from a promising chemical curiosity into a validated platform for novel therapeutics.
References
A complete list of sources cited within this guide is provided below for verification and further reading.
- A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity rel
- Drug Discovery Applications of Nitroso (Hetero)
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - ResearchG
- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: )
- An overview on synthesis and biological activity of pyrimidines - SciSpace. (URL: )
- In Vivo Antitumor, Pharmacological and Toxicological Study of Pyrimido[ 4',5':4,5] thieno(2,3-b)quinoline with 9-hydroxy-4-(3-diethylaminopropylamino) and 8-methoxy-4-(3-diethylaminopropylamino) Substitutions - PubMed. (URL: )
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- In vivo reactions of nitroso compounds - ResearchG
- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide - Benchchem. (URL: )
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (URL: )
- In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed. (URL: )
- In vivo formation of N-nitroso compounds and detection of their mutagenic activity in the host-medi
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: )
- Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed. (URL: )
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (URL: )
- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC - NIH. (URL: )
- Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC - NIH. (URL: )
- QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - NIH. (URL: )
- diethylamino 6-methyl pyridine Organic Crystal by Nitr
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed. (URL: )
- (PDF)
- Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives - ResearchG
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (URL: )
- Winning Strategies to Develop an Analytical Method for Nitrosamines. (URL: )
- Other Genetic Toxicology Assays - Inotiv. (URL: )
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functional in vitro assays for drug discovery - YouTube. (URL: [Link])
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Publishing. (URL: [Link])
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QSAR Studies on Thienopyrimidines as Potential Antimicrobial Agents | Bentham Science. (URL: [Link])
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Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals - PubMed. (URL: [Link])
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Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - NIH. (URL: [Link])
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])
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Integrated Computational Analysis of C-2 Substituted Pyrazolopyrimidine and Amide Isosteres ALLINI: 3D-QSAR, Molecular Docking, and ADMET Studies - PubMed. (URL: [Link])
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3 - ResearchGate. (URL: [Link])
-
Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study | Request PDF - ResearchGate. (URL: [Link])
-
QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC - PubMed Central. (URL: [Link])
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Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ. (URL: [Link])
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Methodological & Application
Application Note & Synthesis Protocol: 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, a key intermediate in the synthesis of various heterocyclic compounds with significant therapeutic potential. The protocol herein details a robust and reproducible method centered on the nitrosation of 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione. This guide is designed to offer both a step-by-step experimental procedure and a deeper understanding of the underlying chemical principles, ensuring scientific integrity and successful replication.
Introduction: The Significance of 5-Nitroso-6-aminouracils
Uracil and its derivatives are fundamental building blocks in medicinal chemistry and drug discovery. Among these, 5-nitroso-6-aminouracils are particularly valuable as versatile precursors for the synthesis of a wide array of fused heterocyclic systems.[1][2] These downstream compounds include purine analogs like theophylline and caffeine, which have well-established pharmacological activities.[2] The introduction of a nitroso group at the C5 position of the 6-aminouracil scaffold activates the molecule for subsequent cyclization reactions, making this class of compounds a cornerstone in the construction of complex nitrogen-containing heterocycles.[2][3]
The target molecule, this compound, is a specific derivative that serves as a crucial intermediate. Its synthesis via the direct nitrosation of the corresponding 6-aminouracil is a widely employed and efficient method.[4][5] This application note will provide a detailed, field-proven protocol for this synthesis, emphasizing safety, efficiency, and purity of the final product.
Reaction Scheme & Mechanism
The synthesis proceeds via an electrophilic substitution reaction at the C5 position of the pyrimidine ring. The reaction is initiated by the in-situ formation of a nitrosating agent, typically nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in an acidic medium.
Reaction:
6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione + NaNO₂/H⁺ → this compound
Mechanism Insight: The 6-amino group is a strong activating group, rendering the C5 position of the uracil ring electron-rich and thus highly susceptible to electrophilic attack. The acidic conditions facilitate the formation of the electrophilic nitrosyl cation (NO⁺) or a related nitrosating species, which then attacks the C5 position.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione | ≥98% | Commercially available | Starting material |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Commercially available | Nitrosating agent |
| Glacial Acetic Acid (CH₃COOH) | ACS Reagent, ≥99.7% | Commercially available | Acidic medium and solvent |
| Deionized Water (H₂O) | High Purity | In-house | Used for preparing solutions and washing |
| Ethanol (C₂H₅OH) | Reagent Grade | Commercially available | For washing and recrystallization (optional) |
Equipment
-
Magnetic stirrer with heating plate
-
Round-bottom flask (appropriate size for the reaction scale)
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione (1.0 eq) in a mixture of glacial acetic acid and deionized water. A common ratio is to use a sufficient volume to ensure effective stirring.
-
Cooling: Place the flask in an ice bath and cool the suspension to between 10-15°C with continuous stirring. Maintaining a low temperature is crucial to control the exothermic nature of the nitrosation reaction.[4]
-
Preparation of the Nitrosating Agent: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water.
-
Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise to the cooled suspension of the 6-aminouracil derivative over a period of 15-30 minutes using a dropping funnel. A color change to a distinctively colored solid is typically observed as the product precipitates.[4]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid sequentially with cold deionized water to remove any residual acid and inorganic salts, followed by a wash with cold ethanol to aid in drying.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight. The final product is typically a colored crystalline solid.
Purification (Optional)
For obtaining a product of higher purity, recrystallization can be performed. A suitable solvent system is a mixture of ethanol and water.[4] Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molar Ratio (Precursor:NaNO₂) | 1 : 1.1 | A slight excess of sodium nitrite ensures complete reaction. |
| Reaction Temperature | 10-15°C (addition), Room Temp. (stirring) | Crucial for controlling the reaction rate and minimizing side products. |
| Reaction Time | 1.5 - 2.5 hours | Includes addition and subsequent stirring. |
| Expected Yield | >80% | Yields can be high for this type of reaction.[6] |
| Molecular Formula of Product[7] | C₈H₁₂N₄O₃ | - |
| Molecular Weight of Product[7][8][9] | 212.21 g/mol | - |
Safety and Handling
5.1. Hazard Identification:
-
6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione: May cause skin and eye irritation.
-
Sodium Nitrite: Toxic if swallowed. Oxidizing agent.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
This compound: May be toxic if swallowed and can cause serious eye damage.[8]
5.2. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
All manipulations should be performed in a well-ventilated fume hood.
5.3. Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Aqueous waste should be neutralized before disposal.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature during the addition of the nitrosating agent, high yields of the desired product can be consistently achieved. This key intermediate opens the door to the synthesis of a wide range of biologically active heterocyclic compounds.
References
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025-10-20).
- 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4. Benchchem.
- 5-Acyl- and 5-Nitroso-6-aminouraciles as Starting Reagents in the Synthesis of 1,3,7,9-Tetramethylpyrimidopteridine- 2,4,6,8-tetraone. AIP Publishing.
- Spectrophotometric investigation of 5-nitroso-6-aminouracil and its methyl derivative in methanol by selective complexation with bivalent metal ions.
- A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Deriv
- Reaction of 5-Nitroso-6-Aminouracils with Glyoxylic Acid – A Simple Synthetic Pathway to Uric Acid Derivatives.
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019-02-17). Frontiers.
- Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs.
- New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes. RSC Publishing.
- b. Preparation of 6-amino-1-ethyl-5-nitroso-2,4-(1H,3H)-pyrimidinedione III. PrepChem.com.
- 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. precisionFDA.
- 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. PubChem.
- 6-Amino-1,3-dipropyl-5-nitrosouracil synthesis. ChemicalBook.
- CAS 89073-60-9: 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,…. CymitQuimica.
- Catalysis and inhibition of N-nitros
- 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso- - Substance Details. EPA.
- This compound. CymitQuimica.
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- 3. researchgate.net [researchgate.net]
- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 5. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
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- 7. GSRS [precision.fda.gov]
- 8. 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C8H12N4O3 | CID 385990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [cymitquimica.com]
Application Note: Quantitative Analysis of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione using HPLC-MS
Abstract: This application note presents a detailed protocol for the sensitive and selective analysis of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, a key pyrimidine derivative of interest in pharmaceutical research and drug development. The methodology herein leverages the power of High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) to achieve robust quantification in complex matrices. We provide a comprehensive guide covering sample preparation, chromatographic separation, and mass spectrometric detection, underpinned by a rationale for each procedural step to ensure scientific integrity and reproducibility.
Introduction: The Significance of Pyrimidine Derivative Analysis
This compound belongs to the pyrimidine class of compounds. Pyrimidine derivatives are of immense interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral and anticancer properties.[1] The introduction of a nitroso group can further modulate the biological activity of the molecule.[2] Accurate and precise quantification of such compounds is paramount during various stages of drug development, from metabolic studies to quality control of active pharmaceutical ingredients (APIs).
This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded protocol for the HPLC-MS analysis of this specific pyrimidine derivative.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₄O₃ | [3][4][5] |
| Molecular Weight | 212.21 g/mol | [5][6] |
| Appearance | Pink solid | [7] |
| CAS Number | 89073-60-9 | [2] |
| Solubility | Exhibits both hydrophilic and lipophilic characteristics | [2] |
| Storage Conditions | 0 - 8 °C | [7] |
Experimental Workflow: A Step-by-Step Protocol
The following sections detail the complete analytical workflow, from sample receipt to data acquisition.
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
Sample Preparation: Ensuring a Clean Analyte for Injection
The choice of sample preparation technique is critical for removing interferences and ensuring the longevity of the analytical column and mass spectrometer. For biological matrices such as plasma or cell lysates, protein precipitation is a common and effective first step.
Protocol for Protein Precipitation:
-
To 100 µL of the biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (see section 3.3).
-
Vortex for 30 seconds and transfer the reconstituted sample to an HPLC vial for analysis.
For simpler matrices, a "dilute and shoot" approach may be sufficient.[8]
HPLC Method: Chromatographic Separation
Reverse-phase chromatography is the method of choice for separating pyrimidine derivatives.[1] A C18 column will be used to retain the moderately polar analyte.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | Provides high pressure and low delay volume for fast, efficient separations. |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm | Offers excellent peak shape and resolution for a wide range of analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive ionization in the mass spectrometer. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for eluting the analyte from the reverse-phase column. |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes | A gradient is employed to ensure efficient elution of the analyte and any potential impurities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing good separation efficiency. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
Mass Spectrometry Method: Detection and Quantification
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantitative analysis.
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent | A highly sensitive and robust instrument for quantitative applications. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is well-suited for polar to moderately polar compounds and positive mode is chosen due to the presence of basic nitrogen atoms. |
| Gas Temperature | 300°C | Optimizes desolvation of the mobile phase. |
| Gas Flow | 10 L/min | Assists in the desolvation process. |
| Nebulizer Pressure | 45 psi | Promotes efficient spray formation. |
| Sheath Gas Temp | 350°C | Further aids in desolvation. |
| Sheath Gas Flow | 11 L/min | Focuses the ESI spray. |
| Capillary Voltage | 3500 V | The potential difference that drives the electrospray process. |
MRM Transitions:
Due to the lack of publicly available fragmentation data for this specific molecule, the following MRM transitions are proposed based on the known fragmentation patterns of nitroso compounds and pyrimidine derivatives. The loss of the nitroso group (NO•, 30 Da) is a common fragmentation pathway for N-nitroso compounds.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 213.1 (Quantifier) | 183.1 | 15 |
| This compound | 213.1 (Qualifier) | 155.1 | 20 |
It is imperative that these transitions and collision energies are empirically optimized in the laboratory using a reference standard of the analyte.
Visualizing the Workflow and Molecular Structure
To provide a clear overview of the process and the analyte's structure, the following diagrams are provided.
Caption: The analytical workflow from sample preparation to data analysis.
Caption: Chemical structure of this compound.
Data Analysis and System Suitability
For quantitative analysis, a calibration curve should be prepared using a series of known concentrations of the reference standard. The curve should be linear over the expected concentration range of the samples, with a coefficient of determination (r²) of ≥0.99.
System suitability tests should be performed before each analytical run to ensure the performance of the HPLC-MS system. This includes replicate injections of a known standard to assess retention time precision, peak area reproducibility, and signal-to-noise ratio.
Conclusion and Further Considerations
This application note provides a robust and scientifically sound protocol for the HPLC-MS analysis of this compound. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection are designed to be a valuable resource for researchers in the field of drug development.
Important Considerations:
-
Stability: The stability of the analyte in solution and in biological matrices should be thoroughly investigated. Given the lack of specific data, it is recommended to prepare fresh stock solutions and process samples promptly.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise quantification, as it can compensate for variations in sample preparation and matrix effects.
-
Method Validation: This protocol should be fully validated according to the relevant regulatory guidelines (e.g., FDA, EMA) before its implementation for routine analysis. This includes assessing linearity, accuracy, precision, selectivity, and stability.
References
-
Agilent Technologies. (2014, May 1). Choosing LC Columns and Sample Prep Options for Biological Matrices. Retrieved from [Link]
-
Chen, Y. L., et al. (2023). Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC-MS/MS. Journal of Proteome Research, 22(5), 1434–1445. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 385990, 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
-
precisionFDA. (n.d.). 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 603026, 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
-
McDowall, M. A. (1989). Sample preparation for the HPLC analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 7(9), 1087–1096. [Link]
-
van Asten, A. C., & van der Wegen, B. C. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237–242. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92–99. [Link]
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- 7. chemimpex.com [chemimpex.com]
- 8. agilent.com [agilent.com]
Application Note: Structural Elucidation of 1,3-Diethyl-5-nitroso-6-aminouracil via Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 1,3-Diethyl-5-nitroso-6-aminouracil using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key synthetic intermediate in the development of purine derivatives and other biologically active molecules, unambiguous structural confirmation is paramount.[1][2] This document outlines detailed protocols for sample preparation, data acquisition, and spectral analysis. It includes predicted ¹H and ¹³C NMR chemical shifts based on established principles of magnetic shielding and substituent effects. Furthermore, this note offers insights into the causality behind experimental choices and provides workflows designed for robust, self-validating results for researchers in organic synthesis and drug development.
Introduction and Significance
1,3-Diethyl-5-nitroso-6-aminouracil is a heterocyclic compound derived from uracil, belonging to the pyrimidine class of molecules.[2][3] Its structural architecture, featuring a uracil core functionalized with two N-ethyl groups, a C6-amino group, and an electron-withdrawing C5-nitroso group, makes it a versatile precursor in medicinal chemistry.[1] Analogous compounds, such as 6-Amino-1,3-dimethyl-5-nitrosouracil, are pivotal starting materials for the synthesis of methylxanthines like caffeine and theophylline.[1]
Given its role as a foundational building block, rigorous structural verification is essential to ensure the integrity of subsequent synthetic steps and the identity of final products. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This guide provides the predicted spectral data and a validated protocol to achieve this characterization.
Molecular Structure and Predicted NMR-Active Nuclei
The molecular structure of 1,3-Diethyl-5-nitroso-6-aminouracil (C₈H₁₂N₄O₃, M.W. 212.21 g/mol ) contains several distinct proton and carbon environments that can be differentiated by NMR.[4][5] The key to its characterization lies in identifying the signals corresponding to the two N-ethyl groups and the amino group protons, as well as the eight unique carbon atoms of the molecule.
Caption: Molecular structure of 1,3-Diethyl-5-nitroso-6-aminouracil.
Predicted ¹H and ¹³C NMR Spectral Data
While an experimental spectrum is definitive, a predicted spectrum based on established chemical shift theory is invaluable for guiding assignment. The electron-withdrawing nature of the pyrimidinedione ring, the nitrogen atoms, and the nitroso group will significantly influence the chemical shifts, generally causing downfield shifts for adjacent nuclei.[6]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton spectrum is expected to be relatively simple, dominated by signals from the two ethyl groups.
-
N-Ethyl Protons (N1-CH₂CH₃ and N3-CH₂CH₃): Each ethyl group will produce a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling.[7][8] The methylene protons are adjacent to three methyl protons (n+1 = 4, a quartet), and the methyl protons are adjacent to two methylene protons (n+1 = 3, a triplet).[9] Due to the asymmetric environment of the ring, the two ethyl groups are chemically non-equivalent and should produce two distinct sets of quartets and triplets. The methylene protons, being directly attached to nitrogen, will be significantly deshielded.
-
Amino Protons (-NH₂): The two protons of the amino group are expected to appear as a single, potentially broad peak.[10] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Data
| Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~ 4.1 - 3.8 | Quartet | ~ 7.1 | 4H | N1-CH ₂ and N3-CH ₂ |
| ~ 7.5 - 6.5 | Broad Singlet | - | 2H | NH ₂ |
| ~ 1.3 - 1.1 | Triplet | ~ 7.1 | 6H | N1-CH₂CH ₃ and N3-CH₂CH ₃ |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
All eight carbon atoms are chemically non-equivalent and should be observable.
-
Carbonyl Carbons (C2, C4): These will be the most downfield signals, typically found in the 150-165 ppm range.
-
Ring Carbons (C5, C6): The chemical shifts of these carbons are influenced by their attached amino and nitroso groups.
-
Ethyl Carbons (-CH₂, -CH₃): The methylene carbons will be further downfield than the methyl carbons due to their proximity to the ring nitrogens.
Table 2: Predicted ¹³C NMR Data
| Predicted δ (ppm) | Assignment |
|---|---|
| ~ 160 | C4=O |
| ~ 155 | C2=O |
| ~ 150 | C 6-NH₂ |
| ~ 120 | C 5-NO |
| ~ 40 | N-C H₂ |
| ~ 38 | N-C H₂ |
| ~ 14 | -C H₃ |
| ~ 13 | -C H₃ |
Disclaimer: The chemical shifts presented are predictive and should be confirmed by experimental data. The potential for hindered rotation around the C5-N bond of the nitroso group could lead to the observation of E/Z isomers, which would result in a doubling of some or all NMR signals.[11]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to produce high-quality, reproducible NMR data for structural confirmation.
Sample Preparation
The choice of solvent is critical for success. 1,3-Diethyl-5-nitroso-6-aminouracil is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Chloroform.[2][3] Deuterated DMSO (DMSO-d₆) is the recommended solvent.
Rationale:
-
Solubility: DMSO-d₆ effectively dissolves a wide range of polar organic compounds.
-
Inertness: It is chemically inert to the analyte.
-
Hygroscopic Nature: The residual water peak in DMSO-d₆ (~3.33 ppm) does not typically overlap with key signals. The broad -NH₂ signal may exchange with this water.
Procedure:
-
Accurately weigh 10-15 mg of 1,3-Diethyl-5-nitroso-6-aminouracil.
-
Transfer the solid to a clean, dry standard 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7]
-
Cap the tube and vortex gently until the sample is fully dissolved. A brief application of heat from a heat gun may be used if dissolution is slow.
NMR Data Acquisition and Processing Workflow
The following workflow outlines the acquisition of standard 1D and 2D NMR experiments crucial for complete assignment.
Caption: Recommended workflow for NMR data acquisition and analysis.
Role of 2D NMR in Structural Validation
-
¹H-¹H COSY: This experiment is essential for confirming the connectivity of the ethyl groups. It will show a cross-peak between the quartet of the -CH₂- group and the triplet of the -CH₃ group, providing definitive proof of their coupling.[8]
-
¹H-¹³C HSQC: This experiment correlates protons with the carbons they are directly attached to. It will definitively link the proton signals of the ethyl groups to their corresponding carbon signals, confirming the assignments made in Tables 1 and 2.
Caption: Expected ¹H-¹H COSY correlations for the ethyl groups.
Conclusion
The NMR characterization of 1,3-Diethyl-5-nitroso-6-aminouracil is straightforward using modern spectroscopic techniques. The molecule is expected to exhibit a distinct NMR signature characterized primarily by two sets of ethyl group signals (quartets and triplets) in the ¹H spectrum and eight unique resonances in the ¹³C spectrum. By following the detailed protocol outlined in this application note—from precise sample preparation in DMSO-d₆ to the systematic acquisition of 1D and 2D NMR data—researchers can achieve unambiguous structural confirmation. This ensures the chemical integrity of this valuable synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.
References
-
PubChem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil. National Center for Biotechnology Information. Retrieved from [Link][12]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
MDPI. (2011). 15N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. Molecules, 16(8), 6706-6723. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum. Retrieved from [Link][7]
-
Scribd. (n.d.). NMR Spectroscopy: Ethyl Group Analysis. Retrieved from [Link][8]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][6]
-
YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry. Retrieved from [Link][9]
-
LookChem. (n.d.). 1,3-DIETHYL-5-NITROSO-6-AMINOURACIL. Retrieved from [Link][2]
-
ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group. Retrieved from [Link][10]
-
National Institutes of Health (NIH). (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. PMC. Retrieved from [Link][11]
-
Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link][13]
-
precisionFDA. (n.d.). 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. Retrieved from [Link][5]
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Application Note: A Comprehensive Guide to In Vitro Cytotoxicity Profiling of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
Abstract
The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in drug discovery and chemical safety assessment. This document provides a comprehensive guide and detailed protocols for assessing the in vitro cytotoxicity of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione (CAS: 89073-60-9), a pyrimidine derivative with potential pharmacological applications.[1] We present an integrated, multi-assay strategy designed to move beyond a simple live/dead assessment to a more nuanced understanding of a compound's cellular impact. This guide details methodologies for evaluating metabolic activity (MTT assay), cell membrane integrity (LDH assay), and lysosomal viability (Neutral Red assay), providing researchers with the tools to generate a robust and reliable cytotoxicity profile.
Introduction: The Rationale for Cytotoxicity Profiling
This compound belongs to the pyrimidine class of heterocyclic compounds, which are known to exhibit a wide range of biological activities.[2] The presence of a nitroso (-N=O) group suggests potential for unique reactivity and biological interactions, as nitrosoarenes are explored for diverse therapeutic applications, including anticancer and antimicrobial activities.[3] However, this reactivity also necessitates a thorough toxicological evaluation.
In vitro cytotoxicity assays are indispensable first-pass screening tools. They offer a rapid, cost-effective, and ethically sound method to determine the concentration range at which a compound elicits toxic effects in cultured cells.[4] This information is critical for identifying promising lead compounds, understanding mechanisms of action, and guiding further preclinical development. This application note establishes a validated workflow for characterizing the cytotoxic effects of this specific nitrosopyrimidine derivative.
Foundational Considerations for Robust Assay Design
Scientific integrity in cytotoxicity testing begins before the first assay is performed. The choices of solvent, controls, and cellular models are paramount for generating meaningful and reproducible data.
Compound Solubilization and Handling
Proper preparation of the test article is critical. Due to the likely hydrophobic nature of the pyrimidine core, a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) is recommended for creating a concentrated stock solution.
Causality: The choice of solvent and its final concentration in the assay is a common source of experimental artifacts. High concentrations of DMSO (>0.5%) can induce cytotoxicity independently of the test compound, leading to false-positive results.[5] Therefore, a dilution strategy must be employed to keep the final vehicle concentration constant and non-toxic across all tested concentrations.
Protocol for Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.
-
Create a series of working solutions by diluting the stock solution with complete cell culture medium.
-
Ensure the final DMSO concentration in the highest compound concentration well does not exceed 0.5% (v/v).[4] All subsequent dilutions and the vehicle control should contain the exact same final concentration of DMSO.
The Logic of Cell Line Selection
The choice of cell line is dictated by the research question. A single cell line provides limited data; a panel approach yields a more comprehensive toxicity profile.[6]
Expert Insight: For a novel compound with an unknown mechanism, we recommend a tiered approach:
-
General Toxicity Screening: Use a robust, rapidly proliferating cancer cell line (e.g., HeLa - human cervical cancer, or A549 - human lung cancer). These are well-characterized and widely used.
-
Metabolic Toxicity Assessment: Include a human hepatocarcinoma cell line like HepG2 .[7] The liver is the primary site of drug metabolism, and this cell line can provide early warnings of potential hepatotoxicity.
-
Selectivity Assessment: Employ a non-cancerous, "normal" cell line (e.g., MRC-5 - human lung fibroblast) to determine if the compound's cytotoxicity is selective for cancer cells over healthy cells. A large difference in IC₅₀ values between cancer and normal cell lines suggests a favorable therapeutic window.
The Self-Validating System: Essential Controls
Every assay plate must be a self-contained, validated experiment. This is achieved through the inclusion of proper controls.
-
Untreated Control (Negative Control): Cells cultured in medium only. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the same final concentration of DMSO (or other solvent) used in the compound-treated wells. This control is crucial to ensure the solvent itself is not causing a toxic effect.[4]
-
Positive Control: A compound with a known, potent cytotoxic effect. This confirms that the assay system is working correctly. The choice of positive control can be assay-dependent:
-
For general cytotoxicity (MTT, Neutral Red): Doxorubicin or Staurosporine .
-
For membrane disruption (LDH): Triton™ X-100 lysis buffer to achieve 100% cell lysis (maximum LDH release).[8]
-
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of a novel compound. This systematic process ensures that data from multiple assays can be reliably compared.
Caption: General workflow for in vitro cytotoxicity testing.
Core Assays: Protocols and Principles
This section provides detailed protocols for three complementary colorimetric assays. Using multiple assays is crucial because a compound can affect different cellular functions. For example, a compound might inhibit mitochondrial function (detected by MTT) without immediately rupturing the cell membrane (not detected by LDH).
MTT Assay: Assessment of Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability.[9] In metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10][11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[4]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include vehicle and positive controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of ~0.5 mg/mL.[4][10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][14]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9][10]
-
Data Analysis:
-
Correct the absorbance values by subtracting the blank (medium only) reading.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
LDH Release Assay: Assessment of Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[4][15] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis (necrosis).[16][17] The assay uses an enzymatic reaction that ultimately leads to the formation of a colored formazan product, the amount of which is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[17]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. Set up additional control wells for "Maximum LDH Release" by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[18]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Enzymatic Reaction: Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[18]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and dye). Add 50 µL of the reaction mixture to each well containing the supernatant.[18]
-
Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18] Add 50 µL of a stop solution if required by the kit.[18] Measure the absorbance at 490 nm.
-
Data Analysis:
-
Correct the absorbance values by subtracting the blank (medium only) reading.
-
Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = ((Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100 (where 'Spontaneous' is the vehicle control).
-
Neutral Red Uptake Assay: Assessment of Lysosomal Integrity
Principle: The Neutral Red (NR) assay is based on the ability of viable cells to take up and accumulate the supravital dye Neutral Red within their lysosomes via active transport.[19][20] Toxicants that damage the plasma membrane or lysosomal membranes will result in a decreased uptake and retention of the dye.[21][22] The amount of dye extracted from the cells after washing is quantified spectrophotometrically and correlates with the number of viable cells.[23]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
NR Staining: After the treatment incubation, remove the culture medium and add 100 µL of pre-warmed medium containing Neutral Red dye (e.g., 33-50 µg/mL).[20]
-
Dye Uptake: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.[22]
-
Washing: Carefully remove the dye-containing medium. Wash the cells with 150 µL of a wash buffer (e.g., DPBS) to remove unincorporated dye.[21]
-
Dye Solubilization: Add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.[21][22]
-
Absorbance Reading: Place the plate on an orbital shaker for 10 minutes to fully extract the dye. Measure the absorbance at 540 nm.[22]
-
Data Analysis: Calculate % Viability and determine the IC₅₀ value using the same method described for the MTT assay.
Mechanistic Insights: Apoptosis vs. Necrosis
Understanding how a compound kills cells is as important as knowing at what concentration. The primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).
-
Necrosis is characterized by cell swelling and rupture of the plasma membrane, releasing intracellular contents and often triggering an inflammatory response. The LDH assay is a direct measure of necrosis.[15]
-
Apoptosis is a highly regulated process involving a cascade of enzymes called caspases, leading to DNA fragmentation and cell shrinkage without loss of membrane integrity in the early stages.[24]
Caption: Differentiating primary cell death pathways.
A high LDH release at a given concentration suggests a necrotic or late-apoptotic mechanism. If the MTT or NR assays show high toxicity but the LDH release is low, it may indicate an apoptotic or cytostatic (growth-inhibiting) effect. Further investigation with specific apoptosis assays, such as those measuring caspase-3/7 activity or Annexin V staining, would be warranted to confirm this hypothesis.[24][25]
Data Presentation and Interpretation
All quantitative cytotoxicity data should be summarized in a clear, tabular format to allow for easy comparison across assays and cell lines. The IC₅₀ value is the key metric for potency.
Table 1: Example Cytotoxicity Profile of this compound (Note: Data are hypothetical and for illustrative purposes only)
| Assay Type | Cell Line | IC₅₀ (µM) ± SD (Compound) | IC₅₀ (µM) ± SD (Doxorubicin) |
| MTT (Metabolism) | A549 (Lung Cancer) | 18.5 ± 2.1 | 0.8 ± 0.1 |
| HepG2 (Liver Cancer) | 12.3 ± 1.5 | 0.5 ± 0.08 | |
| MRC-5 (Normal Lung) | 75.2 ± 8.9 | 1.5 ± 0.3 | |
| LDH (Necrosis) | A549 (Lung Cancer) | > 100 | 5.2 ± 0.6 |
| HepG2 (Liver Cancer) | 89.6 ± 11.2 | 3.8 ± 0.4 | |
| MRC-5 (Normal Lung) | > 100 | 8.1 ± 1.1 | |
| Neutral Red (Lysosome) | A549 (Lung Cancer) | 21.3 ± 2.5 | 0.9 ± 0.1 |
| HepG2 (Liver Cancer) | 15.1 ± 1.9 | 0.6 ± 0.09 | |
| MRC-5 (Normal Lung) | 80.4 ± 9.5 | 1.8 ± 0.4 |
Interpretation of Example Data:
-
The compound shows moderate cytotoxicity in cancer cell lines (IC₅₀ values from 12-21 µM) in assays measuring metabolic and lysosomal health.
-
It is significantly less toxic to the normal MRC-5 cell line (~4-6 fold selectivity), suggesting a potentially favorable therapeutic window.
-
The very high IC₅₀ values in the LDH assay suggest that at these concentrations, the primary mode of cell death is not necrosis. This strongly implies a cytostatic or apoptotic mechanism that should be investigated further.
Conclusion
This application note provides a robust framework for the initial in vitro cytotoxicity assessment of this compound. By integrating three distinct yet complementary assays—MTT, LDH, and Neutral Red—across a panel of relevant cell lines, researchers can obtain a multi-faceted view of the compound's biological effects. This approach provides not only a quantitative measure of potency (IC₅₀) but also initial insights into the mechanism of cell death and potential for cellular selectivity. Adherence to the detailed protocols and inclusion of all necessary controls will ensure the generation of high-quality, reliable, and reproducible data essential for advancing drug discovery and development programs.
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Application Note: A Hierarchical Cell-Based Screening Protocol for Evaluating the Anticancer Activity of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
Introduction
The discovery of novel anticancer agents is a cornerstone of oncological research, yet the pipeline from compound identification to clinical approval is fraught with challenges, including high costs and low success rates.[1] A significant hurdle is the early and accurate identification of compounds with genuine therapeutic potential.[2] Cell-based assays serve as a critical primary step in this process, offering a biologically relevant system to assess a compound's efficacy before advancing to more complex preclinical models.[1][3]
Pyrimidine derivatives represent a well-established and promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential as anticancer agents.[4][5][6][7][8] This application note focuses on 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione (hereafter referred to as the "Test Compound"), a molecule combining the pyrimidine scaffold with a nitroso functional group.[9][10] N-nitroso compounds are known to function as alkylating agents, a mechanism employed by several established chemotherapeutics to induce DNA damage.[11][12][13] Furthermore, some nitroso-containing molecules can act as nitric oxide (NO) donors, a molecule with a concentration-dependent dual role in cancer biology, capable of either promoting or inhibiting tumor growth.[14]
This document provides a comprehensive, hierarchical screening protocol designed for researchers, scientists, and drug development professionals. The strategy begins with a broad assessment of cytotoxicity to determine the compound's general anticancer potency and progresses to more detailed mechanistic assays to elucidate the mode of action, specifically focusing on the induction of apoptosis and cell cycle arrest.
Principle of the Hierarchical Screening Strategy
An effective primary screening strategy must be both sensitive and efficient. We employ a multi-phase approach that logically narrows the focus from general effect to specific mechanism. This ensures that resources are directed toward compounds that demonstrate meaningful biological activity in the initial, high-throughput compatible assays.
-
Phase 1: Primary Screening (Cytotoxicity). The initial goal is to determine if the Test Compound can inhibit cell growth or induce cell death in a dose-dependent manner. This is achieved by calculating the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency.[15][16]
-
Phase 2: Mechanistic Elucidation. Once cytotoxic activity is confirmed, the subsequent phase investigates how the compound kills cancer cells. Inducing programmed cell death (apoptosis) is a hallmark of many successful anticancer drugs.[17][18][19] Alternatively, halting the cell division cycle is another critical anticancer mechanism.[4] Therefore, we will assess both apoptosis induction and cell cycle distribution.
-
Phase 3: Selectivity Assessment. A crucial aspect of a potential therapeutic is its ability to target cancer cells while sparing healthy ones.[15] This is evaluated by comparing the compound's cytotoxicity in cancer cell lines versus a non-malignant control cell line.
Figure 1: A hierarchical workflow for screening the anticancer potential of the Test Compound.
Materials and Reagents
3.1. Cell Lines A representative panel is crucial for initial screening.[1]
-
Human Breast Adenocarcinoma: MDA-MB-231 (ATCC® HTB-26™)
-
Human Chronic Myelogenous Leukemia: K562 (ATCC® CCL-243™)
-
Human Glioblastoma: SF-268 (NCI-DTP)
-
Non-Malignant Control: Human Dermal Fibroblasts (HDF) (ATCC® PCS-201-012™)
3.2. Reagents
-
Test Compound: this compound (CAS 89073-60-9).[10]
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Cell Culture Media (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Trypsin-EDTA solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Propidium Iodide (PI) staining solution.
-
RNase A (DNase-free).
-
70% Ethanol (ice-cold).
Experimental Protocols
4.1. Phase 1: Primary Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[20] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals, providing a colorimetric readout of cell viability.[16][20]
Protocol Steps:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a series of 2x working concentrations (e.g., from 200 µM to 0.1 µM) by serially diluting the stock solution in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the various 2x working concentrations of the Test Compound (final concentrations will be 1x). Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest drug concentration) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[21]
Table 1: Example Data Layout for IC50 Determination
| Concentration (µM) | Absorbance (OD 570nm) | % Viability (Relative to Control) |
|---|---|---|
| Vehicle Control | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.150 | 92.0% |
| 10 | 0.630 | 50.4% |
| 50 | 0.150 | 12.0% |
| 100 | 0.080 | 6.4% |
4.2. Phase 2: Mechanistic Assays
For these assays, cells should be treated with the Test Compound at a concentration equivalent to its predetermined IC50 value for a defined period (e.g., 24 or 48 hours).
4.2.1. Protocol: Apoptosis Detection by Annexin V / PI Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis.[17][22] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[21] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[21][23]
Figure 3: Simplified overview of major apoptotic signaling pathways.
Conclusion
This application note details a robust, validated, and hierarchical approach for the initial in vitro evaluation of this compound as a potential anticancer agent. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can efficiently gather the critical data needed to make informed decisions about advancing a compound to further preclinical development. This structured methodology ensures scientific rigor and provides a solid foundation for subsequent mechanism-of-action studies.
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- 14. Nitric oxide for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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The Synthetic Versatility of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione: A Gateway to Fused Pyrimidines
This comprehensive guide provides detailed application notes and protocols for utilizing 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione as a pivotal precursor in the synthesis of a diverse range of heterocyclic compounds, particularly fused pyrimidine systems like pteridines and alloxazines. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique reactivity of this versatile building block.
Introduction: Unlocking the Potential of a Pre-functionalized Pyrimidine
This compound, a substituted uracil derivative, is a valuable starting material in organic synthesis.[1][2][3] Its structure, featuring a pre-installed nitroso group at the 5-position and an amino group at the 6-position of the pyrimidine ring, makes it an ideal precursor for the construction of fused heterocyclic systems. The key to its utility lies in the facile reduction of the C5-nitroso group to a primary amine, generating a highly reactive ortho-diamine functionality. This in situ generated 5,6-diamino-1,3-diethyluracil is primed for cyclocondensation reactions with a variety of dicarbonyl compounds, leading to the formation of pteridines, alloxazines, and other related scaffolds of significant medicinal and biological interest.[4][5]
The presence of the N1 and N3 diethyl groups enhances the solubility of the parent molecule and its derivatives in organic solvents, a crucial factor for facilitating homogeneous reaction conditions and simplifying purification processes.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89073-60-9 | [1] |
| Molecular Formula | C₈H₁₂N₄O₃ | [2] |
| Molecular Weight | 212.21 g/mol | [2] |
| Appearance | Pink to red solid | [6] |
| IUPAC Name | 6-amino-1,3-diethyl-5-nitrosopyrimidine-2,4-dione | [2] |
Core Synthetic Strategy: From Nitroso to Diamine
The cornerstone of the synthetic applications of this compound is its conversion to 5,6-diamino-1,3-diethyluracil. This transformation is typically achieved through a straightforward reduction of the nitroso group.
Caption: General synthetic workflow utilizing the title compound.
Application Note 1: Synthesis of Pteridine Derivatives
Pteridines are a class of bicyclic heteroaromatic compounds composed of fused pyrimidine and pyrazine rings.[5] They are of significant interest in medicinal chemistry due to their diverse biological activities.[4] The following protocol details the synthesis of pteridine derivatives through the in situ formation of 5,6-diamino-1,3-diethyluracil followed by cyclocondensation with α-dicarbonyl compounds.
Protocol 1.1: Synthesis of 1,3-Diethyl-6,7-dimethylpteridine-2,4(1H,3H)-dione
This protocol outlines the reaction with biacetyl (2,3-butanedione) to yield a dimethyl-substituted pteridine.
Step 1: Synthesis of the Precursor, 6-Amino-1,3-diethyluracil
The synthesis of the starting material, 6-amino-1,3-diethyluracil, is a crucial first step. A common method involves the condensation of N,N'-diethylurea with cyanoacetic acid or its esters.
-
Materials: N,N'-diethylurea, ethyl cyanoacetate, sodium ethoxide, absolute ethanol, glacial acetic acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add N,N'-diethylurea and ethyl cyanoacetate.
-
Reflux the mixture for 4-6 hours. A precipitate will form.
-
Cool the reaction mixture and add hot water to dissolve the precipitate.
-
Neutralize the solution with glacial acetic acid to precipitate the crude 6-amino-1,3-diethyluracil.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.
-
Step 2: Nitrosation of 6-Amino-1,3-diethyluracil
This step introduces the key nitroso group at the 5-position.
-
Materials: 6-Amino-1,3-diethyluracil, sodium nitrite, water, glacial acetic acid.
-
Procedure:
-
Suspend 6-amino-1,3-diethyluracil in water.
-
Add glacial acetic acid to the suspension.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 1-2 hours at 0-5 °C. The color of the suspension will change to a distinct pink or red.
-
Filter the resulting solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
-
Step 3: Reductive Cyclocondensation
This is a one-pot reduction and cyclization to form the pteridine ring system.
-
Materials: this compound, sodium dithionite (Na₂S₂O₄), biacetyl (2,3-butanedione), water, ethanol.
-
Procedure:
-
Suspend this compound in a mixture of water and ethanol.
-
Heat the suspension to 50-60 °C with stirring.
-
Portion-wise, add sodium dithionite to the suspension. The characteristic color of the nitroso compound will fade as it is reduced to the diamine. Continue addition until the solution becomes a pale yellow or colorless.
-
To the resulting solution of the in situ generated 5,6-diamino-1,3-diethyluracil, add biacetyl.
-
Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
-
Caption: Workflow for the synthesis of a pteridine derivative.
Table 2: Representative α-Dicarbonyl Compounds for Pteridine Synthesis
| α-Dicarbonyl Compound | Resulting Pteridine Substituents (at C6 and C7) |
| Glyoxal | H, H |
| Methylglyoxal | H, CH₃ |
| Phenylglyoxal | H, Phenyl |
| Benzil | Phenyl, Phenyl |
Application Note 2: Synthesis of Alloxazine Derivatives
Alloxazines (benzo[g]pteridine-2,4(1H,3H)-diones) are another important class of fused pyrimidines with applications in medicinal chemistry and materials science.[3] They can be synthesized from 5,6-diaminouracil derivatives by reaction with cyclic 1,2-dicarbonyl compounds or their precursors.
Protocol 2.1: Synthesis of 1,3-Diethylalloxazine
This protocol describes the synthesis of the parent 1,3-diethylalloxazine ring system.
-
Materials: this compound, sodium dithionite, 1,2-benzoquinone (or catechol and an oxidizing agent), acetic acid, ethanol.
-
Procedure:
-
In a reaction flask, suspend this compound in a mixture of ethanol and acetic acid.
-
Heat the mixture to reflux.
-
Slowly add a solution of sodium dithionite in water to the refluxing mixture. The color will change from red to pale yellow, indicating the formation of the diamine.
-
To this solution, add a solution of 1,2-benzoquinone in ethanol. Alternatively, catechol can be used in the presence of an oxidizing agent like air or a mild oxidant.
-
Continue to reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The alloxazine derivative may precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the product. If necessary, purify by recrystallization or column chromatography.
-
Causality in Experimental Choices:
-
Choice of Reducing Agent: Sodium dithionite is a common and effective reducing agent for nitroso groups to amines in aqueous media.[7] Catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed for a cleaner reduction, avoiding sulfur-containing byproducts.
-
In Situ Generation of Diamine: The 5,6-diaminouracil intermediate is often highly susceptible to aerial oxidation.[8] Generating it in situ and immediately trapping it with the dicarbonyl compound is a crucial strategy to maximize the yield of the desired fused product.
-
Solvent System: The choice of solvent (e.g., water, ethanol, acetic acid, or mixtures thereof) depends on the solubility of the reactants and the specific reaction conditions required for the cyclocondensation. Acetic acid can act as both a solvent and a catalyst for the condensation step.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The progress of each reaction can be monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis. The distinct color changes during the nitrosation and reduction steps also provide a visual confirmation of the reaction's progress.
References
- Ahmed, S. A., Elghandour, A. H., & Elgendy, H. S. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
- Blicke, F. F., & Godt, H. C. (1954). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 76(10), 2798–2800.
- El-Sabbagh, O. I., et al. (2020). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 10(71), 43633-43665.
- Taylor, E. C. (2002). Pteridines. In Science of Synthesis (Vol. 16, pp. 1917-2088). Thieme.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 385990, 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
- Elgemeie, G. H., et al. (2022). Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2363.
- Yoneda, F., & Sakuma, Y. (1971). A New, Facile Synthesis of Alloxazines and Isoalloxazines. Chemical and Pharmaceutical Bulletin, 19(8), 1756-1759.
-
PrepChem. (n.d.). Preparation of 6-amino-1,3-dimethyluracil. Retrieved from [Link]
- Organic Syntheses. (1957). Diaminouracil hydrochloride. Organic Syntheses, 37, 15.
- Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
-
NIST. (n.d.). Uracil, 6-amino-1,3-dimethyl-5-nitroso-. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil. Retrieved from [Link]
Sources
- 1. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: A Multi-faceted Approach to Evaluating the Antioxidant Potential of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the comprehensive evaluation of the antioxidant potential of the novel pyrimidine derivative, 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione. Given the interest in pyrimidine derivatives for their diverse pharmacological activities, including antioxidant effects, a rigorous and multi-assay approach is essential for characterizing this specific compound.[1][2][3] This guide moves beyond simple screening, offering detailed protocols for a panel of widely accepted chemical and cell-based assays. The rationale behind employing multiple assays with different mechanisms is explained, ensuring a robust and well-rounded assessment of the compound's ability to mitigate oxidative stress.
Introduction: The Rationale for Antioxidant Profiling
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[4][5] Antioxidants can neutralize these harmful ROS, making them a critical area of research in drug development.[6][7]
The target compound, this compound, is a pyrimidine derivative.[8][9][10][11] Compounds with this scaffold have shown promise as antioxidant agents.[2][12][13] However, to establish the specific antioxidant profile of this molecule, a systematic evaluation is required. No single assay can capture the full spectrum of antioxidant activity. Therefore, we present a suite of assays to probe different facets of its potential, from direct radical scavenging to its effects in a cellular context.
This guide details the following key assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A primary screen for hydrogen-donating ability.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Measures the ability to scavenge a different, long-lived radical, suitable for both hydrophilic and lipophilic compounds.[14][15]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Quantifies the compound's ability to act as a reducing agent.[16][17]
-
Cellular Antioxidant Activity (CAA) Assay: Moves from in-vitro chemistry to a biologically relevant model, assessing antioxidant efficacy within living cells.[18][19][20]
Foundational Knowledge: Assay Mechanisms
Understanding the chemical basis of each assay is critical for interpreting the results correctly. Antioxidants can act through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a radical (R•), neutralizing it and forming a stable antioxidant radical (A•).
-
A-H + R• → A• + R-H
-
-
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, which is then typically protonated in the solvent.
-
A-H + R• → A-H•+ + R-
-
The chosen assays cover these mechanisms. The DPPH and ABTS assays can proceed through both HAT and SET pathways.[21] The FRAP assay is a classic example of a SET-based method.[6][16]
Pre-analytical Considerations: Compound Preparation
Before beginning any assay, proper preparation of the test compound is paramount.
3.1. Compound Information
-
Compound Name: this compound
-
CAS Number: 89073-60-9[9]
3.2. Solubility Testing and Stock Solution Preparation
-
Determine Solubility: Test the solubility of the compound in various solvents compatible with the assays (e.g., methanol, ethanol, DMSO). The compound's structure suggests it may have both hydrophilic and lipophilic properties.[9]
-
Prepare Stock Solution: Accurately weigh the compound and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or 10 mM). This stock will be used to prepare serial dilutions for the assays.
-
Storage: Store the stock solution under appropriate conditions (e.g., at -20°C, protected from light) to maintain its stability.
Experimental Protocols: Chemical Assays
The following protocols are designed for a 96-well microplate format for high-throughput analysis.
DPPH Radical Scavenging Assay
This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[22][23]
Principle: DPPH• (Purple) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•
Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Working Solution: Prepare a ~0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[24] This solution is light-sensitive and should be freshly prepared and kept in the dark.[25]
-
Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the same solvent (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[22]
-
Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.[22]
-
-
Assay Procedure:
-
Add 100 µL of each compound dilution (and positive control) to the wells of a 96-well plate.
-
Add 100 µL of the solvent to a "control" well (Acontrol).
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells. Mix gently.[25]
-
Incubate the plate in the dark at room temperature for 30 minutes.[24][25]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[1]
-
-
Calculation:
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of the compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[26] This assay is applicable to both hydrophilic and lipophilic antioxidants.[14]
Principle: ABTS•+ (Blue/Green) + Antioxidant → ABTS (Colorless) + Oxidized Antioxidant
Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM solution of ABTS in water.[26] Mix this solution with an equal volume of 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.[26]
-
ABTS•+ Working Solution: Dilute the stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Standard Dilutions: Prepare serial dilutions as described for the DPPH assay. Trolox is a common standard for this assay.[2]
-
-
Assay Procedure:
-
Add 20 µL of each compound dilution (and standard) to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Incubate at room temperature for 5-10 minutes.
-
-
Measurement:
-
Read the absorbance at 734 nm.[21]
-
-
Calculation:
-
Calculate the percentage of inhibition using a formula similar to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a compound by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[6][7]
Principle: Fe³⁺-TPTZ (Colorless) + Antioxidant → Fe²⁺-TPTZ (Blue) + Oxidized Antioxidant
Protocol: FRAP Assay
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[17] Warm the reagent to 37°C before use.[17]
-
Test Compound and Standard Dilutions: Prepare serial dilutions as previously described. A ferrous sulfate (FeSO₄) solution is used to create the standard curve.[16]
-
-
Assay Procedure:
-
Add 20 µL of the compound dilutions (and standards) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 15 minutes.[16]
-
-
Measurement:
-
Calculation:
-
Create a standard curve using the FeSO₄ dilutions.
-
The FRAP value of the sample is calculated from the standard curve and expressed as mM Fe²⁺ equivalents.
-
Experimental Protocols: Cell-Based Assay
Moving beyond chemical reactions, the CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.[5][20]
Cellular Antioxidant Activity (CAA) Assay
This assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent DCF. Antioxidants inhibit this oxidation.[18][19]
Principle: DCFH-DA → (cellular esterases) → DCFH + ROS → DCF (Fluorescent)
Protocol: CAA Assay
-
Cell Culture:
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).[18]
-
Treat the cells with 100 µL of medium containing the test compound at various concentrations and a 25 µM DCFH-DA probe. Incubate at 37°C for 60 minutes.[5][18]
-
Wash the cells again with DPBS.
-
Add 100 µL of a free radical initiator (e.g., AAPH) to each well to induce oxidative stress.[4][20]
-
-
Measurement:
-
Calculation:
-
Calculate the area under the curve (AUC) for both control and treated wells.
-
Determine the % inhibition of fluorescence by the compound.
-
Results can be expressed as Quercetin Equivalents (QE), using quercetin as a standard.[18]
-
Data Presentation and Interpretation
A comprehensive evaluation requires comparing the results from all assays.
Table 1: Summary of Antioxidant Potential
| Assay | Principle | Measurement (Wavelength) | Standard Control | Result Expression |
| DPPH | Radical Scavenging (HAT/SET) | Absorbance (517 nm) | Ascorbic Acid / Trolox | IC₅₀ (µg/mL or µM) |
| ABTS | Radical Scavenging (HAT/SET) | Absorbance (734 nm) | Trolox | TEAC (mM Trolox eq/mg) |
| FRAP | Ferric Ion Reduction (SET) | Absorbance (594 nm) | FeSO₄ | FRAP Value (mM Fe²⁺ eq/mg) |
| CAA | Cellular ROS Inhibition | Fluorescence (Ex:485/Em:538 nm) | Quercetin | CAA Value (µmol QE/mg) |
A strong antioxidant will show low IC₅₀ values in the DPPH assay and high values in the ABTS, FRAP, and CAA assays. Discrepancies between assays can provide insight into the compound's primary mechanism of action (e.g., strong in FRAP but weaker in DPPH may suggest a preference for an electron transfer mechanism).
Workflow and Mechanistic Insights
The following diagrams illustrate the experimental workflow and the underlying chemical principles.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zen-bio.com [zen-bio.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C8H12N4O3 | CID 385990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 89073-60-9: 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,… [cymitquimica.com]
- 10. GSRS [precision.fda.gov]
- 11. This compound [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
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- 17. ultimatetreat.com.au [ultimatetreat.com.au]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. bioivt.com [bioivt.com]
- 20. mdpi.com [mdpi.com]
- 21. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. acmeresearchlabs.in [acmeresearchlabs.in]
- 26. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
The Strategic Utility of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione in Modern Drug Discovery
Introduction: Unveiling a Versatile Scaffold for Complex Synthesis
In the landscape of medicinal chemistry, the identification of versatile and reactive starting materials is paramount to the efficient discovery and development of novel therapeutics. 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative, has emerged as a compound of significant interest.[1][2] Its unique structural features, particularly the reactive nitroso group adjacent to an amino functionality on a pyrimidine core, render it an exceptionally useful precursor for the synthesis of complex heterocyclic systems.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, with a primary focus on its pivotal role in the synthesis of xanthine-based adenosine A₂A receptor antagonists, exemplified by the anti-Parkinsonian drug, Istradefylline.
This guide will elucidate the chemical logic behind its use, provide detailed, field-proven protocols for its conversion into high-value intermediates, and describe the subsequent biological assays essential for characterizing the resulting drug candidates.
Core Application: A Gateway to Xanthine-Based Therapeutics
The principal application of this compound in drug discovery is its function as a key intermediate in the synthesis of various substituted xanthines.[3][4][5][6] Xanthines are a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. The most prominent and well-documented therapeutic application stemming from this starting material is the synthesis of Istradefylline, a selective adenosine A₂A receptor antagonist approved for the treatment of Parkinson's disease.[5][6]
The strategic importance of the nitroso-pyrimidine lies in its efficient conversion to a 5,6-diaminouracil derivative. This diamine is the critical precursor that, upon reaction with a suitable one-carbon unit source, undergoes cyclization to form the imidazole ring of the xanthine core.
Chemical Properties and Handling
| Property | Value | Source |
| CAS Number | 89073-60-9 | [1] |
| Molecular Formula | C₈H₁₂N₄O₃ | [1][7] |
| Molecular Weight | 212.21 g/mol | [7] |
| Appearance | Pink Solid | [2] |
| Solubility | Soluble in Chloroform, DMF, DMSO | [2] |
Safety Precautions: As with many nitrogen-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent.[1] Work should be conducted in a well-ventilated fume hood.
Synthetic Workflow: From Nitrosopyrimidine to Xanthine Core
The conversion of this compound to the xanthine scaffold is a well-established multi-step process. The causality behind this synthetic route is the strategic unmasking of a reactive diamine from the stable nitroso-amine precursor.
Caption: Synthetic pathway from the nitrosopyrimidine to a target drug molecule.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5,6-Diamino-1,3-diethyluracil
This protocol details the critical reduction of the nitroso group to form the diamine intermediate. This procedure is adapted from established methods for reducing 5-nitroso-6-aminouracils.[8]
Rationale: Sodium hydrosulfite (sodium dithionite) is a powerful yet selective reducing agent for nitroso groups in aqueous media. The reaction is typically rapid and proceeds at a moderate temperature. Catalytic hydrogenation is an alternative clean method.
Materials:
-
This compound
-
Sodium Hydrosulfite (Na₂S₂O₄)
-
Deionized Water
-
Ammonium Hydroxide (optional, for pH adjustment)
-
Reaction flask (e.g., 3-neck round-bottom flask)
-
Stirrer and heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a well-ventilated fume hood, suspend this compound (1 equivalent) in warm water (approx. 10-15 mL per gram of starting material) in a reaction flask.
-
Begin vigorous stirring to maintain a slurry. Heat the mixture to 60-70 °C.
-
Gradually add solid sodium hydrosulfite (approx. 2.5-3 equivalents) in portions. The characteristic pink/red color of the nitroso compound will fade to a light tan or off-white suspension.[8]
-
After the color change is complete, add an additional small portion of sodium hydrosulfite (approx. 0.2 equivalents) to ensure the reaction goes to completion.
-
Continue stirring at 60-70 °C for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water, followed by a cold non-polar solvent like diethyl ether to aid in drying.
-
Dry the resulting 5,6-Diamino-1,3-diethyluracil under vacuum. The product can be used in the next step, often without further purification.
Protocol 2: Synthesis of the Xanthine Core and Istradefylline Precursor
This protocol outlines the condensation and cyclization to form the xanthine ring system, a key step in the synthesis of Istradefylline.[3][5]
Rationale: The 5,6-diaminouracil is reacted with a carboxylic acid derivative (or an aldehyde followed by oxidation) to form an amide at the 5-amino position. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, forms the imidazole ring of the xanthine.
Materials:
-
5,6-Diamino-1,3-diethyluracil (from Protocol 1)
-
(E)-3-(3,4-Dimethoxyphenyl)acrylic acid or its acyl chloride
-
Coupling agent (if using the carboxylic acid), e.g., EDCI, or Thionyl chloride (if preparing the acyl chloride)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Base (e.g., Pyridine, Triethylamine)
-
Hexamethyldisilazane (HMDS) for cyclization (optional, can improve yields)[5]
Procedure:
-
Amide Formation: Dissolve 5,6-Diamino-1,3-diethyluracil (1 equivalent) in an anhydrous solvent like DMF.
-
Add the (E)-3-(3,4-Dimethoxyphenyl)acrylic acid derivative (1.1 equivalents) and a suitable coupling reagent/base. Stir at room temperature until TLC or LC-MS analysis indicates the consumption of the starting diamine.
-
Work up the reaction by quenching, extraction, and solvent evaporation to isolate the crude amide intermediate.
-
Ring Closure (Cyclization): The crude amide can be cyclized under various conditions. A highly effective method involves heating in a high-boiling solvent with a dehydrating agent.
-
Suspend the amide intermediate in a suitable solvent like toluene.
-
Add hexamethyldisilazane (HMDS) and a catalytic amount of an ammonium salt (e.g., (NH₄)₂SO₄).[5]
-
Heat the mixture to reflux (or using microwave irradiation for accelerated reaction) until the reaction is complete by TLC/LC-MS.[5]
-
Cool the mixture, and quench with an alcohol (e.g., methanol) to hydrolyze any remaining HMDS.
-
The product, (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione, will often precipitate and can be collected by filtration.
This product is a direct precursor to Istradefylline, which is formed by a final methylation step at the N7 position.
Biological Characterization of Downstream Products
Once the xanthine derivatives are synthesized, their biological activity must be characterized. For Istradefylline and its analogs, the primary target is the adenosine A₂A receptor (A₂AAR), a Gs-coupled GPCR.[1][9]
Caption: Adenosine A₂A receptor signaling and point of intervention for antagonists.
Protocol 3: Adenosine A₂A Receptor Radioligand Binding Assay
This protocol determines the affinity (Ki) of a test compound for the A₂AAR by measuring its ability to displace a known radiolabeled ligand.
Rationale: This is a competitive binding assay. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
Membrane preparations from cells expressing human A₂AAR (e.g., HEK293-hA₂AAR).[9][10]
-
Test compounds and a non-labeled reference antagonist (e.g., ZM 241385) for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.[10]
-
96-well plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 10 µM reference antagonist (for non-specific binding) or the test compound dilution.
-
50 µL of the radioligand at a final concentration near its Kd (e.g., 3 nM [³H]ZM 241385).[9]
-
100 µL of the A₂AAR membrane preparation (typically 20-25 µg protein per well).[9][10]
-
-
Incubate the plate at room temperature (e.g., 25 °C) for 60-90 minutes to reach equilibrium.[10]
-
Terminate the binding by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total CPM - Non-specific CPM). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 4: HTRF® cAMP Functional Assay
This protocol measures the ability of a test compound to antagonize agonist-induced cAMP production, providing a functional readout of its activity.
Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay. cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody. When the antibody-cryptate binds the cAMP-d2, FRET occurs. Agonist-stimulated cellular cAMP production disrupts this interaction, leading to a decrease in the FRET signal.[11][12] An antagonist will block this effect.
Materials:
-
HEK293 cells stably expressing the human A₂AAR.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).[13]
-
A reference agonist (e.g., NECA).
-
Test compounds (potential antagonists).
-
Stimulation buffer and cell lysis buffer (provided with the kit).
-
Low-volume 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the A₂AAR-expressing HEK293 cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds (potential antagonists).
-
Pre-incubate the cells with the test compounds for 15-30 minutes at room temperature.
-
Add the reference agonist (e.g., NECA) at a concentration that gives a submaximal response (e.g., EC₈₀) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature to stimulate cAMP production.[14][15]
-
Lyse the cells and detect cAMP by adding the HTRF reagents (cAMP-d2 and anti-cAMP cryptate mixed in lysis buffer) to each well.[13]
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the response against the log concentration of the antagonist to determine its IC₅₀ value.
Conclusion and Future Perspectives
This compound is more than a mere chemical reagent; it is a strategic building block that provides an efficient entry point into the medicinally significant class of xanthine derivatives. Its application in the synthesis of Istradefylline underscores its value in constructing complex molecular architectures for challenging therapeutic targets. The protocols detailed herein provide a robust framework for researchers to leverage this compound in their own drug discovery programs. Beyond adenosine receptor antagonists, the versatile chemistry of the diaminouracil intermediate opens avenues for creating diverse libraries of fused pyrimidines for screening against other targets, such as phosphodiesterases, kinases, and as potential scaffolds for anticancer or anti-inflammatory agents.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 13. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for the synthesis of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and practical laboratory experience.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is typically a two-step process. The first step involves the condensation of 1,3-diethylurea with cyanoacetic acid to form the precursor, 6-amino-1,3-diethyluracil. The second step is the selective nitrosation of this precursor at the 5-position. While seemingly straightforward, optimizing the yield and purity requires careful control of reaction conditions to mitigate side reactions and ensure complete conversion.
Typical Reaction Scheme:
-
Step 1: Synthesis of 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione
-
1,3-Diethylurea + Cyanoacetic Acid → 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione
-
-
Step 2: Nitrosation
-
6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione + NaNO₂/H⁺ → this compound
-
This guide will address potential issues in both of these critical steps.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione (Step 1)
-
Question: My yield of the 6-aminouracil precursor is consistently below 50%. What are the likely causes and how can I improve it?
-
Answer: Low yields in the condensation of 1,3-diethylurea and cyanoacetic acid are common and can often be attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Cause 1: Inefficient Dehydration and Cyclization. The reaction proceeds through the formation of a cyanoacetylurea intermediate, which then needs to cyclize. This cyclization is a dehydration process.
-
Solution: The use of a dehydrating agent like acetic anhydride is crucial. Ensure that the acetic anhydride is fresh and has not been exposed to moisture. The reaction temperature also plays a significant role; maintaining a temperature between 60-70°C for a sufficient duration (typically 2-3 hours) is recommended to drive the reaction to completion. A patent for a similar synthesis of 6-amino-1,3-dimethyl uracil suggests that careful control of temperature and the use of a condensing agent can significantly improve yields[1].
-
-
Cause 2: Hydrolysis of the Intermediate. The cyanoacetylurea intermediate can be susceptible to hydrolysis, especially if water is present in the reaction mixture.
-
Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before starting the reaction.
-
-
Cause 3: Suboptimal Stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: While a 1:1 molar ratio is theoretically required, a slight excess of one reagent (typically the more volatile or less expensive one) can sometimes improve the yield. Experiment with slight variations in the stoichiometry to find the optimal ratio for your specific setup.
-
-
Cause 4: Inefficient Product Isolation. The product may not be fully precipitating from the reaction mixture upon cooling.
-
Solution: After the reaction is complete, cool the mixture thoroughly in an ice bath to maximize precipitation. Washing the filtered solid with a cold, non-polar solvent like ethanol can help remove soluble impurities without dissolving a significant amount of the product.
-
-
Issue 2: Formation of Impurities During Nitrosation (Step 2)
-
Question: I am observing multiple spots on my TLC plate after the nitrosation reaction, and the isolated product is difficult to purify. What are these impurities and how can I prevent their formation?
-
Answer: The nitrosation of the 6-aminouracil precursor is a sensitive reaction, and improper control can lead to the formation of various byproducts.
-
Cause 1: Over-nitrosation or Side Reactions. While the 5-position is activated for electrophilic substitution, other positions on the pyrimidine ring or the amino group itself could potentially react under harsh conditions.
-
Solution: The key is to maintain a low reaction temperature. The nitrosation should be carried out in an ice bath (0-5°C). The addition of the sodium nitrite solution should be slow and dropwise to prevent localized overheating and a buildup of the nitrosating agent.
-
-
Cause 2: Dimerization or Condensation Side Reactions. In acidic conditions, side reactions involving the amino group can occur. For instance, reactions with trace aldehydes can lead to the formation of bis(uracil-5-yl)methane derivatives[2][3].
-
Solution: Ensure the purity of your starting 6-amino-1,3-diethyluracil. If necessary, recrystallize the precursor before proceeding with the nitrosation step. Using high-purity solvents and reagents is also critical.
-
-
Cause 3: Incomplete Reaction. If the reaction is not allowed to proceed to completion, you will have a mixture of the starting material and the product, which can complicate purification.
-
Solution: Monitor the reaction progress using TLC. The reaction is typically complete within 1-2 hours at 0-5°C. Stir the reaction mixture vigorously to ensure proper mixing of the reactants.
-
-
Issue 3: Low Yield of the Final Product, this compound (Step 2)
-
Question: My final product yield is low, even when the TLC indicates good conversion. What could be the reason?
-
Answer: Low isolated yields in the nitrosation step are often related to the pH of the reaction medium and the workup procedure.
-
Cause 1: Suboptimal pH for Nitrosation. The formation of the active nitrosating species, the nitrosonium ion (NO⁺), is highly pH-dependent. The optimal pH for the nitrosation of most amines is in the acidic range of 3-4[4][5].
-
Solution: Carefully control the pH of the reaction mixture. The reaction is typically carried out in the presence of a mineral acid like hydrochloric acid. Before adding sodium nitrite, ensure the pH of the 6-amino-1,3-diethyluracil solution is in the optimal range. If the pH is too low, the amine will be fully protonated and unreactive. If the pH is too high, the concentration of the nitrosonium ion will be too low for efficient reaction[6][7].
-
-
Cause 2: Decomposition of the Product. Nitroso compounds can be sensitive to heat and light.
-
Solution: Perform the reaction at low temperatures and protect the reaction mixture from direct light. During workup, avoid excessive heating.
-
-
Cause 3: Product Loss During Isolation and Purification. The product may have some solubility in the reaction medium or washing solvents.
-
Solution: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation of the typically brightly colored nitroso product. Wash the filtered product with ice-cold water to remove inorganic salts. For purification, recrystallization is often effective. Experiment with different solvent systems to find one that provides good recovery.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for the synthesis of 6-amino-1,3-diethyluracil?
-
A1: Acetic anhydride is commonly used not only as a solvent but also as a dehydrating agent in the condensation reaction. Some procedures for analogous compounds also utilize high-boiling point aprotic solvents.
-
-
Q2: How can I effectively monitor the progress of the nitrosation reaction?
-
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. The starting material (6-amino-1,3-diethyluracil) and the product (this compound) will have different Rf values. The product is also often a colored compound (typically red, orange, or yellow), so a color change in the reaction mixture is a good visual indicator of product formation.
-
-
Q3: What are the best practices for purifying the final product?
-
A3: Recrystallization is the most common and effective method for purifying this compound. Suitable solvents for recrystallization may include ethanol, water, or a mixture of the two. The choice of solvent will depend on the solubility profile of your product and any impurities present.
-
-
Q4: Are there any safety precautions I should be aware of during this synthesis?
-
A4: Yes. Cyanoacetic acid is corrosive and toxic. Acetic anhydride is corrosive and a lachrymator. Sodium nitrite is an oxidizing agent and is toxic if ingested. Nitroso compounds should be handled with care as some are known to be carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
IV. Quantitative Data Summary
The following table provides a summary of typical reaction conditions and expected yields based on literature for analogous syntheses. These should be used as a starting point for optimization.
| Parameter | Step 1: 6-Aminouracil Synthesis | Step 2: Nitrosation |
| Key Reagents | 1,3-Diethylurea, Cyanoacetic Acid, Acetic Anhydride | 6-Amino-1,3-diethyluracil, Sodium Nitrite, HCl |
| Solvent | Acetic Anhydride | Water/Aqueous Acid |
| Temperature | 60-70°C | 0-5°C |
| Reaction Time | 2-3 hours | 1-2 hours |
| Typical Yield | 60-80% | 75-90% |
V. Experimental Protocols & Visualizations
Protocol 1: Synthesis of 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-diethylurea (1 equivalent) and cyanoacetic acid (1 equivalent).
-
Slowly add acetic anhydride (2-3 equivalents) to the mixture.
-
Heat the reaction mixture to 60-70°C and stir for 2-3 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to induce crystallization.
-
Collect the precipitate by vacuum filtration and wash the solid with cold ethanol.
-
Dry the product under vacuum to obtain 6-amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione.
Protocol 2: Synthesis of this compound
-
Suspend 6-amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione (1 equivalent) in water in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is between 3 and 4.
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the aminouracil derivative over 30 minutes, maintaining the temperature at 0-5°C.
-
Stir the reaction mixture for an additional 1-2 hours at 0-5°C.
-
Collect the colored precipitate by vacuum filtration and wash the solid with ice-cold water.
-
Dry the product under vacuum, protected from light.
Visual Workflow for Synthesis and Troubleshooting
Caption: Workflow for the synthesis of this compound with integrated troubleshooting steps.
VI. References
-
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Nitrosamines in solution at pH 7. (2023, January 16). Nitrosamines Exchange. Retrieved January 3, 2026, from [Link]
-
Nitrosamine- pH role. (2025, April 2). Nitrosamines Exchange. Retrieved January 3, 2026, from [Link]
-
The Chemistry of N-Nitrosamines: An Overview. (2023, October 31). FreeThink Technologies. Retrieved January 3, 2026, from [Link]
-
CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents. (n.d.). Google Patents. Retrieved January 3, 2026, from
-
Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap. (n.d.). Patsnap. Retrieved January 3, 2026, from [Link]
-
Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. (2025, August 9). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Condensation of 6-amino-1,3-dimethyluracil and 4-chlorobenzaldehyde. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
Sources
- 1. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitrosamines in solution at pH 7 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. freethinktech.com [freethinktech.com]
- 6. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
Stability of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione in DMSO solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione. It addresses common challenges and questions regarding the stability of this compound, particularly when prepared as a solution in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Pyrimidine Stability in DMSO
This compound is a pyrimidine derivative with significant potential in various research applications.[1] As with many heterocyclic compounds, its stability in solution is a critical factor for obtaining reproducible experimental outcomes. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating high-concentration stock solutions of organic molecules for in vitro screening due to its broad miscibility and solubilizing power. However, DMSO is not an inert solvent; it can act as an oxidizing agent and may react with solute molecules, potentially compromising the quality of biochemical data.[2]
A key concern for researchers using pyrimidine derivatives is the potential for compound instability in DMSO. Studies on related 5-aminopyrimidine derivatives have shown that their solutions in DMSO can become deeply colored within hours or days. This is attributed to oxidation reactions, which can be followed by further condensation reactions to yield bipyrimidines and/or pyrimidopteridines.[2] While this compound is a 6-amino derivative, the presence of the 5-nitroso group also influences its reactivity.[1] Therefore, understanding and mitigating potential degradation in DMSO is paramount.
Frequently Asked Questions (FAQs)
Q1: My DMSO stock solution of this compound has changed color. What does this mean?
A color change, often to a pink, yellow, or brownish hue, is a common indicator of chemical degradation. For pyrimidine derivatives in DMSO, this can be a sign of oxidation.[2][3] While the solid form of the compound is a pink solid, a noticeable change in the color of the DMSO solution upon storage suggests that the compound is no longer in its original, pure state. It is strongly recommended to discard any solution that has visibly changed color and prepare a fresh stock.[3]
Q2: What are the optimal storage conditions for a DMSO stock solution of this compound?
To maximize the stability of your this compound stock solution in DMSO, the following conditions are recommended:
-
Storage Temperature: Store at -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but is not ideal.[2][3]
-
Aliquoting: Immediately after preparation, divide the stock solution into smaller, single-use aliquots. This practice minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk solution to atmospheric moisture and oxygen, which can accelerate degradation.[3]
-
Light Protection: Store aliquots in amber vials or otherwise protected from light to prevent photochemical degradation.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vials.
Q3: How long can I store the DMSO stock solution?
There is currently no published study detailing the long-term stability of this compound in DMSO. As a best practice, it is recommended to prepare fresh stock solutions frequently. If long-term storage is unavoidable, it is crucial to perform a quality control check (e.g., via HPLC/LC-MS) on an aliquot before use to confirm the compound's integrity, especially if the stock is more than a few weeks old.
Q4: What is the maximum recommended concentration for a DMSO stock solution?
While the solubility in DMSO is high, preparing an overly concentrated stock solution is not recommended. A common starting concentration for stock solutions is 10 mM. Preparing a highly concentrated stock that requires significant dilution for your working solution can introduce larger errors. It is best to prepare a stock concentration that allows for a simple and accurate dilution into your assay buffer.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Color change in DMSO stock solution (e.g., from colorless to pink/yellow/brown) | Oxidation and/or degradation of the compound.[2][3] | Discard the solution. Prepare a fresh stock solution following the recommended storage and handling protocols. |
| Precipitation in assay well after dilution from DMSO stock | The compound's solubility limit in the aqueous assay buffer has been exceeded. | Create an intermediate dilution in a co-solvent or the assay buffer itself. Ensure the final DMSO concentration in the assay is low (ideally <0.5%) and consistent across all wells.[4] |
| Inconsistent or non-reproducible experimental results | Degradation of the compound in the DMSO stock, leading to a lower effective concentration of the active compound. | Prepare a fresh stock solution. If the problem persists, consider alternative solvents if compatible with your assay. Always include a positive and negative control in your experiments. |
| No biological activity observed where it is expected | Complete degradation of the compound. | Confirm the identity and purity of the solid compound before dissolution. Prepare a fresh DMSO stock and use it immediately. |
Experimental Protocols
Protocol 1: Preparation and Storage of a 10 mM Stock Solution in DMSO
This protocol outlines the best practices for preparing a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (e.g., molecular biology grade)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Pre-weighing: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Calculate the mass of the compound required to prepare the desired volume of a 10 mM solution. (Molecular Weight: 212.21 g/mol )
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the pre-weighed solid.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile, amber vials. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Quality Control of DMSO Stock Solution using HPLC
This protocol provides a general method to assess the purity and detect degradation of your stock solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (example):
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of Solvent B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 15-20 minutes.
Procedure:
-
Sample Preparation: Dilute a small amount of your DMSO stock solution in the initial mobile phase composition.
-
Injection: Inject the diluted sample onto the HPLC system.
-
Analysis: Monitor the chromatogram at a suitable wavelength (a wavelength scan of the compound will determine the optimal absorbance). A pure compound should show a single major peak. The presence of additional peaks, especially in older solutions compared to freshly prepared ones, indicates degradation.
Visualizing the Workflow
Caption: Recommended workflow for preparation, storage, and quality control of the DMSO stock solution.
References
- Procházková, E., Jansa, P., Březinová, A., Cechová, L., Mertlíková-Kaiserová, H., Holý, A., & Dračínský, M. (2012). Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. Bioorganic & Medicinal Chemistry Letters, 22(20), 6405–6409.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 385990, 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 1,3-Diethyl-5-nitroso-6-aminouracil
Welcome to the technical support guide for 1,3-Diethyl-5-nitroso-6-aminouracil. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in biological assays. Here, we provide practical, in-depth troubleshooting advice and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of 1,3-Diethyl-5-nitroso-6-aminouracil?
A1: 1,3-Diethyl-5-nitroso-6-aminouracil is a pink, solid organic compound.[1] While it is useful in organic synthesis,[2] it exhibits poor solubility in aqueous solutions.[1][3] Its solubility is generally limited to organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Chloroform.[1][3] This low aqueous solubility is a common challenge for many uracil derivatives and other potent, yet hydrophobic, drug candidates.[4][5]
Q2: I dissolved 1,3-Diethyl-5-nitroso-6-aminouracil in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. Why did this happen?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[6] It occurs because the compound is poorly soluble in the aqueous environment of the media once the highly concentrated DMSO stock is diluted.[6][7] The rapid solvent exchange from a favorable organic solvent to an unfavorable aqueous buffer causes the compound to exceed its solubility limit and precipitate.[6]
Q3: My solution of 1,3-Diethyl-5-nitroso-6-aminouracil in media looked fine at first, but I noticed a precipitate after incubating it for a few hours. What causes this delayed precipitation?
A3: Delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Compounds are often less soluble at lower temperatures. If your media was warmed and then cooled, or experienced temperature cycling, the compound's solubility may have decreased, leading to precipitation.[6] It's crucial to work with pre-warmed media (37°C).[6]
-
Compound Instability: The compound may degrade over time into less soluble byproducts.[6]
-
Media Evaporation: Especially in long-term experiments, evaporation of water from the culture media can increase the concentration of all components, including your compound, pushing it past its solubility limit.[8]
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[6]
Troubleshooting Guides: Step-by-Step Solutions
Guide 1: Preparing a Stable Stock Solution
The first critical step is to prepare a high-concentration, stable stock solution in an appropriate organic solvent.
Rationale: Creating a concentrated stock allows for the addition of a minimal volume of organic solvent to the final aqueous assay, reducing potential solvent-induced toxicity and minimizing the disruption to the aqueous environment.
Recommended Protocol:
-
Solvent Selection: Based on available data, DMSO is a primary choice for 1,3-Diethyl-5-nitroso-6-aminouracil.[1][3] It is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.
-
Determining Maximum Stock Concentration:
-
Start by attempting to dissolve a small, known amount of the compound in a minimal volume of DMSO (e.g., 10-20 mg in 100 µL).
-
Use a vortex mixer to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming (up to 37°C) or brief sonication can be applied. Be cautious with heating, as it can degrade some compounds.
-
If precipitation is observed even in 100% DMSO, it may indicate issues with compound purity or degradation.[9][10]
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can promote precipitation. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.
Guide 2: Diluting the Stock Solution into Aqueous Buffers
This is the most common point of failure. The goal is to dilute the organic stock into your cell culture media or biological buffer without causing precipitation.
Workflow for Optimizing Dilution:
Caption: Workflow for diluting DMSO stock into aqueous media.
Detailed Protocols:
-
Method 1: Serial Dilution (Recommended)
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[6]
-
Create an intermediate dilution series. For example, add 2 µL of a 100 mM DMSO stock to 98 µL of pre-warmed media to get a 2 mM solution.
-
Further dilute this intermediate solution into the final assay volume. This gradual reduction in solvent concentration helps prevent the compound from crashing out.[6]
-
-
Method 2: Direct, Slow Addition
Guide 3: Advanced Solubilization Techniques
If precipitation remains an issue, more advanced formulation strategies may be necessary. These methods aim to increase the apparent solubility of the compound in the aqueous phase.[12][13]
Option A: Using Co-solvents
Co-solvents are water-miscible organic solvents that, when added in small amounts to the aqueous media, can increase the solubility of hydrophobic compounds.[14][15]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[15]
-
Protocol:
-
Prepare a stock solution of 1,3-Diethyl-5-nitroso-6-aminouracil in a co-solvent like ethanol.
-
Alternatively, prepare a mixed-solvent stock (e.g., 50:50 DMSO:PEG 400).
-
Perform dilutions as described in Guide 2.
-
Crucial Consideration: Always run a vehicle control with the same final concentration of the co-solvent to ensure it does not affect your biological assay.[16][17] High concentrations of organic solvents can be toxic to cells.[16][18]
-
Option B: Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[19][20][21][22]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in cell culture due to its high water solubility and low toxicity.[19]
-
Protocol for Preparing a Cyclodextrin Formulation:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your buffer or media.
-
Add the powdered 1,3-Diethyl-5-nitroso-6-aminouracil directly to the cyclodextrin solution.
-
Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This process forms the inclusion complex.
-
Sterile-filter the final solution before adding it to your cells.
-
Validation: It is essential to confirm that the cyclodextrin itself does not interfere with your assay.[23]
-
Summary of Solubilization Strategies:
| Strategy | Principle | Key Advantage | Key Consideration |
| Serial Dilution | Gradual solvent exchange | Simple, requires no extra reagents | May not be sufficient for very insoluble compounds |
| Co-solvents | Increases the solvent's capacity to dissolve the compound | Can be highly effective | Potential for solvent toxicity; requires vehicle controls[16][17] |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a soluble shell[19][24] | Low toxicity, high solubilizing power[19][21] | May alter the free concentration of the compound; requires controls[23] |
Final Validation: The Solubility Test
Before proceeding with a large-scale experiment, always perform a small-scale solubility test under your exact experimental conditions.
Protocol:
-
Prepare several dilutions of your compound in the final cell culture medium, using your chosen solubilization method.
-
Include a "vehicle only" control (e.g., media with the same final concentration of DMSO or cyclodextrin).
-
Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the same duration.
-
After incubation, visually and microscopically inspect the solutions for any signs of precipitation (e.g., cloudiness, crystals, film).[6]
-
The highest concentration that remains clear is the maximum working concentration you should use for your assays.
By systematically applying these troubleshooting guides and validation steps, researchers can confidently overcome the solubility challenges of 1,3-Diethyl-5-nitroso-6-aminouracil and obtain reliable, reproducible data in their biological assays.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Retrieved January 3, 2026.
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Retrieved January 3, 2026.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved January 3, 2026.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved January 3, 2026.
- (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved January 3, 2026.
- lookchem. (n.d.). Cas 89073-60-9,1,3-DIETHYL-5-NITROSO-6-AMINOURACIL. Retrieved January 3, 2026.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved January 3, 2026.
- MDPI. (n.d.).
- (n.d.). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved January 3, 2026.
- NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved January 3, 2026.
- (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved January 3, 2026.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved January 3, 2026.
- Sigma-Aldrich. (n.d.).
- PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. Retrieved January 3, 2026.
- ResearchGate. (n.d.). Formulation and development strategies for drugs insoluble in gastric fluid. Retrieved January 3, 2026.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved January 3, 2026.
- ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved January 3, 2026.
- (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved January 3, 2026.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved January 3, 2026.
- DigitalOcean. (n.d.). Troubleshooting: Cell Culture. Retrieved January 3, 2026.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 3, 2026.
- ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 3, 2026.
- PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved January 3, 2026.
- (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 3, 2026.
- Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 3, 2026.
- ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media ?. Retrieved January 3, 2026.
- PubChem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133. Retrieved January 3, 2026.
- Arabian Journal of Chemistry. (n.d.). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Retrieved January 3, 2026.
- Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Retrieved January 3, 2026.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 3, 2026.
- PubMed. (n.d.). Compound precipitation in high-concentration DMSO solutions. Retrieved January 3, 2026.
- PMC - NIH. (n.d.).
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved January 3, 2026.
- CrystEngComm (RSC Publishing). (n.d.). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. Retrieved January 3, 2026.
- Benchchem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4. Retrieved January 3, 2026.
- ChemicalBook. (n.d.). Uracil CAS#: 66-22-8. Retrieved January 3, 2026.
- ChemicalBook. (n.d.). 89073-60-9(1,3-DIETHYL-5-NITROSO-6-AMINOURACIL) Product Description. Retrieved January 3, 2026.
- LGC Standards. (n.d.). 1,3-Diethyl-5-nitroso-6-aminouracil. Retrieved January 3, 2026.
- ChemicalBook. (n.d.). 1,3-DIETHYL-5-NITROSO-6-AMINOURACIL | 89073-60-9. Retrieved January 3, 2026.
- NIH. (2020, September 8). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. Retrieved January 3, 2026.
- PMC - PubMed Central. (n.d.).
- PubMed. (n.d.).
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Troubleshooting inconsistent results in biological screening of nitrosopyrimidines
A Guide to Troubleshooting Inconsistent Biological Data
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrosopyrimidine compounds. This guide is designed to serve as a primary resource for troubleshooting the inconsistent results and artifacts that can arise during the biological screening of this unique chemical class. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly address the challenges you may encounter, moving from compound-centric issues to assay-specific artifacts and data interpretation.
Section 1: Compound-Related Issues
This section focuses on problems originating from the intrinsic properties of the nitrosopyrimidine compounds themselves. Proper handling, storage, and characterization are the first line of defense against inconsistent data.
Q1: My assay results for a nitrosopyrimidine compound are highly variable between experiments run on different days. What's the most likely cause?
A1: The most common culprit for time-dependent variability with this class of compounds is chemical instability. Nitrosopyrimidines can be susceptible to degradation under common laboratory conditions. The pyrimidine ring itself is electron-deficient, and the addition of a strongly electron-withdrawing nitroso group can make the molecule susceptible to breakdown.[1][2]
Primary Suspects:
-
Hydrolytic Instability: The compound may be reacting with water in your aqueous assay buffer, especially if the buffer pH is not optimal.
-
Photodegradation: Many nitroso and heterocyclic aromatic compounds are light-sensitive.[3] Exposure to ambient lab light during sample preparation and incubation can lead to rapid degradation, altering the effective concentration of your active compound.
-
Oxidative Degradation: Components in your media or buffer, or exposure to air, could be oxidizing the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound instability.
Recommended Action: Perform a Stability Assay
Before proceeding with more complex troubleshooting, you must confirm the stability of your compound in the exact conditions of your assay. A High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) based assay is the gold standard.
Protocol 1: High-Throughput Screening (HTS) Compound Stability Assay by HPLC-MS
This protocol is designed for a rapid assessment suitable for early-stage discovery projects.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the nitrosopyrimidine in 100% DMSO.
-
Sample Preparation (Time Zero):
-
In a microcentrifuge tube, add 495 µL of your final assay buffer (e.g., PBS, pH 7.4).
-
Add 5 µL of the 10 mM DMSO stock to achieve a final concentration of 100 µM. Vortex gently.
-
Immediately withdraw a 50 µL aliquot. Quench the reaction by adding it to 50 µL of acetonitrile in an HPLC vial. This is your T=0 sample.
-
-
Incubation: Incubate the remaining solution under your exact assay conditions (e.g., 37°C in a plate incubator).
-
Time-Course Sampling: Withdraw 50 µL aliquots at various time points (e.g., 1, 4, and 24 hours) and quench each in separate HPLC vials containing 50 µL of acetonitrile.
-
Analysis:
-
Interpretation: Calculate the percentage of the compound remaining at each time point relative to T=0. A loss of >15% over the assay duration suggests that instability is a significant contributor to your inconsistent results.
| Time Point | % Compound Remaining | Interpretation |
| 0 hr | 100% | Baseline |
| 1 hr | 98% | Stable |
| 4 hr | 75% | Moderate Instability |
| 24 hr | 30% | Highly Unstable |
| Caption: Example data from an HPLC-MS stability study. |
Q2: I've confirmed my compound is unstable. How do I handle photosensitive nitrosopyrimidines?
A2: If the stability assay (Protocol 1) reveals degradation, and you suspect photosensitivity, you must implement strict light-protection protocols. The high-energy wavelengths in typical lab lighting can be sufficient to break down sensitive molecules.[3]
Best Practices for Handling Photosensitive Compounds:
-
Use Amber Vials: Store all stock solutions and intermediates in amber or opaque vials to block UV and visible light.
-
Work in Low Light: Dim the lights in the laboratory or work in a designated low-light area when handling the compound.
-
Foil Wrapping: Cover microplates, tubes, and reagent reservoirs with aluminum foil during preparation, incubation, and just before reading.
-
Minimize Exposure Time: Plan your workflow to minimize the time the compound is exposed to any light source.
-
Reader Settings: If using a plate reader, ensure the cover is on and the reading time is as short as possible.
Protocol 2: Assessing Compound Photosensitivity
This protocol helps confirm if light is the primary cause of degradation. It is based on principles outlined in the ICH S10 guideline for photosafety evaluation.[6][7]
-
Prepare Samples in Duplicate: Prepare two sets of your compound diluted in assay buffer as described in Protocol 1.
-
Incubation Conditions:
-
Set A (Light-Exposed): Place the sample in a transparent container (e.g., clear microplate) under your standard laboratory lighting or a dedicated photostability chamber.
-
Set B (Dark Control): Wrap the identical sample container completely in aluminum foil and place it next to Set A.
-
-
Time-Course Analysis: Take samples from both sets at T=0 and after a period equivalent to your assay duration (e.g., 4 hours). Analyze the percentage of compound remaining via HPLC-MS.
-
Interpretation:
-
If Set B shows minimal degradation but Set A shows significant degradation, your compound is photosensitive.
-
If both sets show similar degradation, the instability is likely due to other factors like hydrolysis or oxidation.
-
Section 2: Assay-Related Issues & Artifacts
If you have confirmed your compound is stable, the next step is to investigate potential interference with the assay technology itself. Nitrosopyrimidines, like many aromatic and electron-deficient structures, can be prone to generating artifacts, often termed Pan-Assay Interference Compounds (PAINS).
Q3: My nitrosopyrimidine is a "hit" in my primary fluorescence-based screen, but the dose-response curve is weak and irreproducible. Could it be an artifact?
A3: Yes, this is a classic sign of assay interference. Aromatic compounds are frequently sources of fluorescence artifacts.[3] There are two primary mechanisms:
-
Autofluorescence: The nitrosopyrimidine itself fluoresces at the excitation/emission wavelengths of your assay's reporter fluorophore, leading to an artificially high signal (false positive in an inhibition assay).[3]
-
Fluorescence Quenching: The compound absorbs the excitation or emission energy from the fluorophore, leading to an artificially low signal (false positive in an activation assay, or a false negative).[3]
Troubleshooting Workflow:
Caption: Decision tree for investigating fluorescence interference.
Protocol 3: Checking for Fluorescence Interference
-
Autofluorescence Check:
-
Prepare wells containing only assay buffer.
-
Prepare wells containing assay buffer + your highest concentration of nitrosopyrimidine.
-
Read the plate on your fluorometer using the exact same filter set and gain settings as your main assay.
-
Result: A high signal in the compound-only wells confirms autofluorescence. This background signal must be subtracted from your main experiment, or a different filter set must be used.[3]
-
-
Quenching Check:
-
Prepare three sets of wells:
-
Set A: Assay buffer + fluorescent probe/reagent.
-
Set B: Assay buffer + fluorescent probe/reagent + nitrosopyrimidine.
-
Set C: Assay buffer only (blank).
-
-
Read the fluorescence of all wells.
-
Result: If the signal in Set B is significantly lower than Set A (after subtracting the blank), your compound is quenching the signal. This is a serious artifact that often requires switching to a non-fluorescence-based orthogonal assay (e.g., luminescence or absorbance).[3]
-
Q4: My compound is active in a biochemical assay but not in a cell-based assay. I've confirmed it's stable and not fluorescent. What else could be wrong?
A4: This scenario often points towards two other common artifact mechanisms: covalent reactivity or compound aggregation . The electron-deficient nature of the nitrosopyrimidine ring makes it a potential electrophile, susceptible to attack by nucleophiles like the thiol groups on cysteine residues in proteins.
Mechanisms of Interference:
-
Covalent Reactivity: The compound may be irreversibly binding to and inhibiting your target protein (or other proteins in the assay) through covalent modification of reactive residues like cysteine. This is a common mechanism for PAINS.
-
Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that non-specifically sequester and denature proteins, leading to promiscuous inhibition.[8] This effect is often sensitive to the presence of detergents.
Recommended Actions:
-
Thiol Reactivity Assessment: Test if your compound's activity is sensitive to reducing agents.
-
Aggregation Check: Test if the activity is sensitive to non-ionic detergents and directly measure aggregation using Dynamic Light Scattering (DLS).
Protocol 4: Thiol Reactivity Assessment
-
Objective: To determine if the compound's activity is dependent on reacting with free thiol groups.
-
Methodology:
-
Run your biochemical assay under two conditions:
-
Condition A (Standard): Your normal assay buffer.
-
Condition B (Reduced): Your assay buffer supplemented with a high concentration of a reducing agent like Dithiothreitol (DTT) (e.g., 1 mM).
-
-
Pre-incubate the target protein with the DTT-containing buffer for 15-30 minutes before adding your nitrosopyrimidine compound.
-
-
Interpretation: If the inhibitory activity of your compound is significantly diminished or completely abolished in the presence of DTT, it strongly suggests the compound is a reactive electrophile that targets cysteine residues.[9]
Protocol 5: Aggregation Assessment using Dynamic Light Scattering (DLS)
-
Objective: To directly measure if the compound forms aggregates at concentrations where activity is observed.[2][10]
-
Sample Preparation:
-
Prepare several samples of your compound in the final assay buffer, spanning the concentration range used in your biological assay (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Include a buffer-only control.
-
-
DLS Measurement:
-
Analyze each sample using a DLS instrument. The instrument measures the size distribution of particles in the solution.
-
-
Interpretation:
-
The buffer-only control should show no significant particle population.
-
If samples at or above the IC50 concentration show particles with diameters greater than 100-200 nm, it is a strong indicator of aggregation-based inhibition.
-
| Compound Conc. | Observed Activity | DLS Result (Particle Diameter) | Conclusion |
| 1 µM | 5% Inhibition | < 10 nm | No Aggregation |
| 10 µM | 55% Inhibition | > 250 nm | Likely Aggregator |
| 50 µM | 95% Inhibition | > 500 nm | Likely Aggregator |
| Caption: Correlating biological activity with DLS data to identify aggregation. |
Section 3: Data Interpretation & General Best Practices
Even with stable compounds and well-designed assays, poor experimental practice can lead to inconsistent results.
Q5: What are some general best practices for preparing compound plates to minimize variability in HTS?
A5: Consistency in plate preparation is paramount for reliable screening data.
-
DMSO Quality: Use only high-purity, anhydrous DMSO. DMSO is highly hygroscopic and absorbed water can cause compound precipitation and alter final concentrations.
-
Solubility Limits: Do not assume your compound is soluble at high concentrations. Visually inspect stock solutions for precipitate. Poor solubility is a major source of inaccurate data.
-
Mixing and Dispensing: Ensure thorough mixing after each dilution step. Use calibrated and well-maintained automated liquid handlers for dispensing to minimize volume errors.[5]
-
Plate Mapping: Avoid using the outer wells of microplates for samples, as they are prone to evaporation ("edge effects"). Fill these wells with buffer or media to create a humidity barrier.
-
Controls: Every plate must contain appropriate positive and negative controls (e.g., DMSO-only wells) to assess assay performance and calculate quality metrics like the Z'-factor.[5]
By systematically working through these troubleshooting guides—from verifying compound integrity to de-risking assay artifacts—researchers can significantly increase the reliability and reproducibility of their screening data for nitrosopyrimidine compounds, ensuring that valuable resources are focused on genuine biological hits.
References
-
D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. Retrieved from [Link]
-
ICH. (n.d.). S10 Photosafety Evaluation of Pharmaceuticals. U.S. Food and Drug Administration. Retrieved from [Link]
-
Pharma.Tips. (n.d.). Conducting Phototoxicity Testing in Preclinical Studies. Pharma.Tips. Retrieved from [Link]
-
ICH. (n.d.). S10 Photosafety Evaluation of Pharmaceuticals. U.S. Food and Drug Administration. Retrieved from [Link]
-
Simeonov, A., & Davis, M. I. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Wyatt Technology. (2017). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. Retrieved from [Link]
-
Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Research. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. Retrieved from [Link]
-
Dong, M. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. Retrieved from [Link]
-
BMG LABTECH. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
An, Y., et al. (2023). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. Retrieved from [Link]
-
IJCRT. (2023). Stability Indicating Assay Method. IJCRT.org. Retrieved from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Kumar, V., et al. (2012). Free radical scavenging properties of pyrimidine derivatives. PubMed Central. Retrieved from [Link]
-
SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
Inglese, J., et al. (2007). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Retrieved from [Link]
-
Simmler, C., et al. (2016). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cunningham, B. T., & Laing, L. G. (2010). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. PubMed Central. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemrealm.com [chemrealm.com]
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- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing degradation of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione during storage
Welcome to the technical support center for 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione (CAS 89073-60-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this compound during storage and handling. As a nitroso-pyrimidine derivative, this molecule's stability is paramount for reliable and reproducible experimental outcomes. This document synthesizes chemical principles with practical laboratory experience to ensure the integrity of your research material.
I. Quick Reference: Recommended Storage Conditions
For optimal stability, it is crucial to adhere to the following storage parameters. These conditions are designed to minimize the impact of the primary degradation drivers: light, heat, and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down potential hydrolytic processes.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation of the nitroso and amino functional groups. |
| Light | Amber vial or light-blocking container | Protects the compound from photolytic degradation, a common pathway for nitroso compounds.[2][3] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the pyrimidine ring and functional groups.[2] |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage and use of this compound.
Question 1: My pink solid has changed color (e.g., turned brownish or faded). What could be the cause?
Answer:
A color change is a primary visual indicator of chemical degradation. The characteristic pink or purple color of the compound is associated with the electronic structure of the 5-nitroso-6-aminouracil chromophore. Alterations to this structure will inevitably lead to a change in its absorption of visible light.
Potential Causes:
-
Photodegradation: The N-nitroso group (-N=O) is known to be photosensitive.[2] Upon exposure to light, particularly UV and short-wavelength visible light, the N-N bond can undergo cleavage, leading to a variety of degradation products.[4] Nitrosamines in aqueous solutions have been shown to degrade rapidly upon exposure to sunlight.[2]
-
Oxidative Degradation: In the presence of atmospheric oxygen, the electron-rich amino group and the nitroso group can be susceptible to oxidation. This process can be accelerated by exposure to light and elevated temperatures.
-
Hydrolysis: Although N-nitroso compounds are generally resistant to hydrolysis at neutral pH and ambient temperature, prolonged exposure to moisture, especially at elevated temperatures, can lead to the breakdown of the pyrimidine ring.[2]
Troubleshooting & Prevention:
-
Immediate Action: If you observe a color change, it is highly recommended to verify the purity of the compound using an appropriate analytical method (see Section IV) before proceeding with your experiment.
-
Preventative Measures:
-
Always store the solid compound in an amber glass vial to protect it from light.[3]
-
For added protection, especially for long-term storage, wrap the vial in aluminum foil.
-
Before sealing the container, flush it with an inert gas like argon or nitrogen to displace oxygen.
-
Store the tightly sealed container in a refrigerator (2-8°C) and consider including a desiccant packet in the secondary storage container.[1]
-
Question 2: I'm seeing unexpected peaks in my analytical results (LC-MS, NMR). Could this be due to degradation?
Answer:
Yes, the appearance of new, unidentified peaks is a strong indication that the parent compound has degraded. The nature of these degradation products will depend on the conditions the compound was exposed to.
Logical Framework for Degradation:
The diagram below illustrates the primary environmental factors that can lead to the degradation of this compound and the resulting analytical observations.
Caption: Environmental stressors and their resulting degradation pathways.
Troubleshooting Steps:
-
Review Storage History: Carefully review the storage and handling history of the material. Was it left on the benchtop? Was the container properly sealed?
-
Hypothesize Degradation Products:
-
Photodegradation: May lead to the reduction of the nitroso group to an amino group, or other complex rearrangements. This would result in a significant change in the UV-Vis spectrum and molecular weight.
-
Hydrolysis: Could potentially open the pyrimidine ring, leading to highly polar, acyclic compounds.
-
-
Re-analyze a fresh sample: If possible, compare the analytical results of the suspect material with a freshly opened, properly stored sample.
Question 3: How should I handle the compound when preparing solutions for my experiments?
Answer:
The stability of this compound in solution is a critical consideration, as degradation can occur much more rapidly than in the solid state.
Best Practices for Solution Preparation:
-
Solvent Selection: Use high-purity, anhydrous solvents. The compound's structure suggests it may have both hydrophilic and lipophilic characteristics, so solvent choice will depend on the specific application.[4]
-
Minimize Light Exposure: Prepare solutions under low-light conditions or in a fume hood with the sash lowered and the lights dimmed. Use amber glassware or wrap containers in foil.
-
Temperature Control: Prepare solutions on ice or in a cold bath to minimize thermal degradation, especially if sonication is required for dissolution.
-
Prepare Fresh: Due to the potential for hydrolysis and photodegradation in solution, it is strongly recommended to prepare solutions fresh for each experiment. Avoid storing stock solutions for extended periods unless stability has been explicitly validated under your specific conditions.
III. Experimental Protocols for Stability Assessment
To quantitatively assess the stability of your compound, the following experimental workflows can be employed.
Protocol 1: Monitoring Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for developing an HPLC method to monitor the purity of the compound over time.
Workflow Diagram:
Caption: HPLC workflow for stability monitoring.
Step-by-Step Methodology:
-
Method Development (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to elute the compound, then ramp to a high percentage of B to wash the column.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and the visible λmax).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
This is your Time 0 sample. Analyze it immediately.
-
-
Stress Conditions:
-
Aliquot the stock solution into several amber and clear vials.
-
Store the vials under different conditions:
-
Refrigerated (2-8°C), protected from light.
-
Room temperature, protected from light.
-
Room temperature, exposed to ambient lab light.
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14 days), analyze an aliquot from each storage condition by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the Time 0 sample.
-
Monitor the formation and growth of any new peaks, which represent degradation products.
-
IV. References
-
Benchchem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). 6-AMINO-1-METHYL-5-NITROSOURACIL. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from --INVALID-LINK--
-
precisionFDA. (n.d.). 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. Retrieved from --INVALID-LINK--
-
Sørensen, L., Zahlsen, K., Hyldbakk, A., da Silva, E. F., & Booth, A. (2015). Photodegradation in natural waters of nitrosamines and nitramines derived from CO2 capture plant operation. International Journal of Greenhouse Gas Control, 32, 106-114.
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 89073-60-9: this compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 6-Amino-1-methyl-5-nitrosouracil. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 6-Aminouracil. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-22.
-
Shim, J. L., Niess, R., & Broom, A. D. (1972). Acylation of some 6-aminouracil derivatives. The Journal of Organic Chemistry, 37(4), 578-581.
-
ResearchGate. (n.d.). Thermal degradation of nitrocellurose at low temperature. Retrieved from --INVALID-LINK--
-
BD. (n.d.). Protecting photosensitive medication from light. Retrieved from --INVALID-LINK--
References
Technical Support Center: Crystallization of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the crystallization of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione (MW: 212.21 g/mol , CAS: 89073-60-9).[1][2][3] This document is designed for researchers, chemists, and pharmaceutical development professionals to provide expert guidance, troubleshooting, and best practices for obtaining high-quality crystals of this pyrimidine derivative.
The unique structure of this molecule, featuring a substituted pyrimidine core with both hydrogen-bond donors (amino group) and acceptors (dione and nitroso groups), alongside non-polar diethyl groups, presents specific challenges and opportunities in crystallization.[4] This guide synthesizes fundamental crystallization principles with compound-specific insights to help you navigate these challenges.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: I've followed a standard cooling crystallization protocol, but my compound has "oiled out" into a viscous liquid instead of forming crystals. What should I do?
A1: "Oiling out" is a common issue that occurs when the solute's concentration exceeds its solubility limit at a temperature where it is still in a liquid or amorphous state. This is often due to the solvent being too good for the compound, leading to a supersaturated solution that is too stable.[5]
-
Causality: The diethyl groups on the pyrimidine ring increase lipophilicity, which can lead to high solubility in moderately polar organic solvents. If the solution cools too quickly or is too concentrated, the molecules may not have enough time to orient themselves into an ordered crystal lattice, instead aggregating as a disordered, supercooled liquid.
-
Immediate Solutions:
-
Re-heat and Dilute: Place the flask back on the heat source, add 10-20% more solvent to the mixture to reduce the supersaturation level, and allow it to cool much more slowly.[6]
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.[7]
-
Add a Seed Crystal: If you have a pure crystal from a previous batch, add a single, small seed crystal to the clear, cooled solution to provide a template for crystal growth.[7]
-
-
Long-Term Strategy:
-
Change Solvent System: Switch to a solvent in which the compound is less soluble. Alternatively, use a binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not).[8][9] For this compound, a good starting point could be dissolving in a minimal amount of warm ethanol or ethyl acetate and slowly adding a non-polar anti-solvent like hexanes or heptane until turbidity appears, then warming until the solution is clear again before slow cooling.
-
Q2: No crystals have formed even after my solution has cooled to room temperature and been left overnight. What's wrong?
A2: This indicates that the solution has not reached a sufficient level of supersaturation, a necessary kinetic barrier for nucleation.
-
Causality: The compound may be too soluble in the chosen solvent even at low temperatures, or the initial concentration was too low.[10]
-
Solutions:
-
Slow Evaporation: Cover the flask with paraffin film and pierce it with a few small holes using a needle.[11] Allow the solvent to evaporate slowly over several days. This is effective for volatile solvents like dichloromethane or ethyl acetate.[12]
-
Further Cooling: If not already done, place the flask in an ice bath or a refrigerator (0-4 °C) to further decrease the compound's solubility.[10]
-
Concentrate the Solution: Gently warm the solution to evaporate a portion of the solvent, thereby increasing the concentration. Then, repeat the slow cooling process.[6]
-
Q3: My crystallization yield is very low (<30%). How can I improve it?
A3: A low yield is typically due to either using an excessive amount of solvent or premature isolation of the crystals.
-
Causality: A significant portion of your compound remains dissolved in the mother liquor because either too much solvent was used initially, or the final cooling temperature was not low enough to maximize precipitation.[6]
-
Solutions:
-
Optimize Solvent Volume: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions until a clear solution is achieved at or near the boiling point.[10]
-
Maximize Cooling: Ensure the solution is cooled thoroughly. After cooling to room temperature, place it in an ice bath for at least 30-60 minutes before filtration to maximize the recovery of the solid.[10]
-
Recover from Mother Liquor: If the mother liquor is not contaminated, you can recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that second-crop crystals may have lower purity.
-
Q4: The resulting crystals are very small, like a fine powder, or appear discolored. How can I improve their quality and purity?
A4: The formation of fine powder or discolored crystals often results from a crystallization process that occurred too rapidly, trapping impurities within the crystal lattice.[6] The pinkish color of the compound is inherent[3], but darker discoloration may indicate impurities.
-
Causality: Rapid crystal growth, often from a highly supersaturated solution or fast cooling, does not allow for the selective process of molecule-by-molecule addition to the lattice, leading to the inclusion of solvent and other impurities.[6]
-
Solutions:
-
Slow Down the Cooling Process: After dissolving the compound in hot solvent, insulate the flask (e.g., by placing it in a warm water bath or wrapping it in glass wool) to ensure a very slow temperature drop. An ideal crystallization should show initial crystal formation over 5-20 minutes, not instantaneously.[6]
-
Use a More Dilute Solution: Add a slight excess of solvent beyond the minimum required for dissolution. While this may slightly reduce the yield, it will slow down the rate of crystallization and improve purity.[6]
-
Consider Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve the compound in a small amount of a less volatile solvent (e.g., THF, acetonitrile) and place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane, diethyl ether). The slow diffusion of the anti-solvent vapor into the solution gradually induces crystallization.[13]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best solvents to start with for crystallizing this compound?
A1: Given the compound's structure with both polar functional groups and non-polar alkyl chains, a systematic screening approach is best. Start with solvents of intermediate polarity. The principle of "like dissolves like" suggests that solvents with similar functional groups might be effective.[9]
| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |
| Ethanol | Polar Protic | 78 | Good for forming hydrogen bonds; often shows a significant solubility difference between hot and cold. |
| Ethyl Acetate | Polar Aprotic | 77 | Often a good starting point for compounds of intermediate polarity. |
| Acetone | Polar Aprotic | 56 | Can be a good solvent, but its high volatility can lead to rapid evaporation and small crystals.[5] |
| Dichloromethane (DCM) | Moderately Polar | 40 | Good for dissolving but its low boiling point makes slow cooling difficult. Better for slow evaporation or diffusion methods. |
| Toluene | Non-polar | 111 | May be suitable if the compound is highly soluble in other solvents. The higher boiling point allows for a wider cooling range. |
| Hexane / Heptane | Non-polar | 69 / 98 | Likely to be poor solvents on their own but are excellent choices as anti-solvents in a binary system with ethanol or ethyl acetate.[9] |
Q2: How does the 5-nitroso group influence the crystallization process?
A2: The nitroso group (-N=O) is a key functional group that significantly impacts the compound's properties.
-
Reactivity: Nitroso compounds can be reactive and potentially unstable, so it is crucial to avoid harsh conditions (e.g., very high temperatures for prolonged periods, strong acidic/basic media) during crystallization.[14]
-
Dimerization: Aromatic and heterocyclic C-nitroso compounds are known to exist in equilibrium with their dimer forms in solution and in the solid state.[15] This equilibrium can affect solubility and potentially lead to polymorphism (different crystal structures). The crystallization conditions (solvent, temperature) can influence which form crystallizes.
-
Intermolecular Interactions: The nitroso group can participate in hydrogen bonding and other dipole-dipole interactions, which can be beneficial for forming a stable crystal lattice.
Q3: Should I be concerned about the purity of my starting material?
A3: Absolutely. The purity of the starting material is one of the most critical factors for successful crystallization.[12] Impurities can act as "kinks" in the crystal lattice, inhibiting nucleation and growth. It is highly recommended to use material that is at least >95% pure, as determined by techniques like NMR or HPLC. If your material is impure, consider purifying it first by column chromatography.[16][17]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Slow Cooling Crystallization from a Single Solvent
This is the most common and straightforward crystallization method.[13]
-
Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below (e.g., ethanol).
-
Dissolution: Place the crude, solid this compound in an Erlenmeyer flask. Add a stir bar.
-
Heating: Heat the solvent in a separate beaker. Add the hot solvent to the flask in small portions while stirring and heating until the solid just dissolves completely. Avoid adding a large excess of solvent.[10]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.[7]
-
Slow Cooling: Cover the flask with a watch glass or loose-fitting stopper and allow it to cool slowly to room temperature on a benchtop, away from drafts. Do not disturb the flask during this period.
-
Crystal Growth: Crystals should start to form as the solution cools and becomes supersaturated.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Vapor Diffusion Crystallization
This method is excellent for growing high-quality crystals when other methods fail.[13]
-
Inner Vial Preparation: Dissolve 5-10 mg of the compound in a minimal amount of a moderately non-volatile solvent in which it is soluble (e.g., 0.5 mL of THF or acetonitrile). Place this solution in a small, open vial.
-
Outer Chamber Preparation: Add 2-3 mL of a volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether or pentane) to a larger vial or beaker.[13]
-
Assembly: Carefully place the smaller inner vial into the larger chamber, ensuring the solvent levels are not mixed.
-
Sealing: Seal the outer chamber tightly with a cap or paraffin film.
-
Diffusion and Crystallization: Over hours to days, the volatile anti-solvent will slowly diffuse into the inner vial, decreasing the compound's solubility and promoting slow, controlled crystal growth.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.
Visual Workflow 1: Crystallization Method Selection
Caption: A decision tree for selecting an appropriate crystallization method.
Visual Workflow 2: Troubleshooting Crystallization Failures
Caption: A troubleshooting guide for common crystallization failures.
References
-
University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]
-
ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
Syracuse University, Department of Chemistry. Growing Crystals That Will Make Your Crystallographer Happy. [Link]
-
Massachusetts Institute of Technology, Department of Chemistry. Growing Quality Crystals. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 385990, 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. [Link]
-
ChemSrc. 6-amino-1,3-dimethyl-5-nitrosouracil | CAS#:6632-68-4. [Link]
- Google Patents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81133, 6-Amino-1,3-dimethyl-5-nitrosouracil. [Link]
-
ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
precisionFDA. 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. [Link]
-
MDPI. (2020). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. [Link]
-
University of Fribourg, Department of Chemistry. Guide for crystallization. [Link]
-
Pharmaffiliates. 6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione | CAS No : 6632-68-4. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (2008). 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione forms a three-dimensional hydrogen-bonded framework structure. [Link]
-
YouTube. (2022). Recrystallization and Melting Point Analysis. [Link]
-
LookChem. Cas 89073-60-9, 1,3-DIETHYL-5-NITROSO-6-AMINOURACIL. [Link]
Sources
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- 2. This compound [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
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- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 14. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
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Strategies to enhance the bioavailability of pyrimidine-based compounds
< . ## Technical Support Center: Enhancing the Bioavailability of Pyrimidine-Based Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working with pyrimidine-based compounds. The following content provides in-depth, experience-driven answers to common challenges encountered in enhancing the oral bioavailability of these important therapeutic agents. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative scientific literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, presented in a direct question-and-answer format.
Issue 1: Poor Aqueous Solubility
Question: My novel pyrimidine analog shows potent in vitro activity but has extremely low aqueous solubility, leading to poor and inconsistent results in animal studies. What are my primary strategies to address this?
Answer: Poor aqueous solubility is a very common hurdle for pyrimidine-based compounds and a primary reason for low oral bioavailability.[1][2] Your goal is to increase the dissolution rate and/or the concentration of the drug in the gastrointestinal (GI) fluids. Here are the most effective strategies, categorized by approach:
Core Principle: By dispersing your crystalline, hydrophobic drug into a hydrophilic polymer matrix, you can create an amorphous "solid dispersion".[3][4][5] This amorphous form has a higher energy state than the stable crystalline form, leading to significantly improved solubility and dissolution rates.[6]
Troubleshooting Common Problems:
-
Problem: The drug recrystallizes over time in the solid dispersion, losing its solubility advantage.
-
Solution: The choice of polymer is critical. Polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are effective at inhibiting crystallization.[3] You may need to screen several polymers and drug-to-polymer ratios to find the optimal stable formulation. Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) are essential for confirming the amorphous state and monitoring stability.
-
-
Problem: The solvent evaporation method is leaving residual solvent, which is toxic and affects stability.
-
Solution: Hot-melt extrusion (HME) is an alternative that avoids solvents altogether.[5] It involves mixing the drug and carrier and then heating them until melted and homogenized before extruding the mixture.[5] This method is fast and reduces the risk of thermolabile drug degradation due to the short exposure to high temperatures.[5]
-
Core Principle: Pyrimidine compounds, especially lipophilic ones, can be dissolved in a mixture of oils, surfactants, and cosolvents.[6][7] These formulations, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), spontaneously form fine oil-in-water emulsions when they encounter GI fluids.[7][8][9] This presents the drug in a solubilized state with a large surface area, ready for absorption.[10]
Troubleshooting Common Problems:
-
Problem: The SEDDS formulation is not emulsifying properly or is forming large, unstable droplets.
-
Solution: This is often an issue with the ratio of oil, surfactant, and cosurfactant. Constructing a ternary phase diagram is a systematic way to identify the optimal ratios that result in a stable microemulsion.[1] Also, ensure the chosen excipients have good solubilizing capacity for your specific compound.
-
-
Problem: The liquid SEDDS formulation is difficult to handle and has stability issues, such as drug precipitation or capsule leakage.
Issue 2: Low Intestinal Permeability
Question: My pyrimidine compound has good solubility after formulation, but it still shows low absorption. I suspect poor membrane permeability is the issue. How can I confirm this and what are my options?
Answer: If solubility is no longer the rate-limiting step, poor permeability across the intestinal epithelium becomes the primary barrier.[2][12] This is common for compounds that do not adhere to Lipinski's "Rule of Five".[11]
Core Principle: A prodrug is a chemically modified, inactive version of your active drug.[13] This modification, often esterification, masks polar functional groups, increasing the molecule's lipophilicity and its ability to passively diffuse across the lipid-rich cell membranes of the gut.[13][14] Once absorbed, enzymes in the body cleave the modifying group, releasing the active parent drug.[13] This is a well-established strategy for nucleoside analogs.[14][15][16]
Troubleshooting Common Problems:
-
Problem: The prodrug is not converting to the active drug in vivo, or the conversion is happening too quickly in the GI tract before absorption.
-
Solution: The choice of the promoiety (the chemical group you attach) is crucial. It must be stable enough to prevent pre-systemic cleavage but labile enough for efficient conversion by enzymes in the blood or target tissues. You may need to synthesize and screen a library of prodrugs with different linkers to find one with the optimal cleavage kinetics.
-
-
Problem: The ProTide (Pro-Nucleotide) approach for my nucleoside monophosphate analog is not working as expected.
-
Solution: The ProTide strategy, which masks the monophosphate group to aid cell entry, is complex.[15][17] If delivery is inefficient, investigate the stability of the phosphoramidate linkage and the specific amino acid ester used.[14][15] Cellular uptake and subsequent cleavage are dependent on specific intracellular enzymes, whose expression can vary.
-
Core Principle: These are excipients included in the formulation that transiently and reversibly alter the intestinal epithelium to allow for increased drug transport.[18][19][20] Mechanisms include opening tight junctions between cells or fluidizing the cell membrane.[18]
Troubleshooting Common Problems:
-
Problem: Concerns about the toxicity and potential for irreversible damage to the intestinal mucosa.
-
Solution: This is a significant concern. It is critical to use permeation enhancers with a well-established safety profile, such as certain medium-chain fatty acids (e.g., capric acid) or bile salts.[18] Extensive in vitro cell-based assays (e.g., using Caco-2 cells) and ex vivo tissue models should be used to determine a concentration that enhances permeation without causing significant cytotoxicity.
-
Issue 3: High First-Pass Metabolism
Question: My compound is well-absorbed from the gut, but systemic exposure is still very low. We suspect extensive first-pass metabolism in the liver. How can we mitigate this?
Answer: Bypassing or reducing the extent of first-pass metabolism is key to improving the bioavailability of susceptible compounds.[2]
Core Principle: Encapsulating your pyrimidine compound in nanocarriers like liposomes or polymeric nanoparticles can alter its distribution pathway.[2][21][22]
Mechanism of Action:
-
Protection: The carrier protects the drug from metabolic enzymes in the GI tract and liver.[2]
-
Lymphatic Uptake: Lipid-based nanocarriers, in particular, can be absorbed via the intestinal lymphatic system, which bypasses the portal vein circulation and thus avoids direct transport to the liver.[9][23] This significantly reduces first-pass metabolism.
Troubleshooting Common Problems:
-
Problem: The drug loading in our liposomes is very low.
-
Solution: For a hydrophobic pyrimidine compound, you need to optimize the lipid composition of the liposome. Incorporating lipids like cholesterol can increase the stability and drug-loading capacity of the bilayer.[24][25][26] The drug-to-lipid ratio during formulation is a critical parameter to optimize.
-
-
Problem: The nanoparticles are showing signs of instability and aggregation.
-
Solution: Surface modification of the nanoparticles with polymers like polyethylene glycol (PEG) can improve colloidal stability. Ensure that the zeta potential of the particles is sufficiently high (either positive or negative) to promote electrostatic repulsion and prevent aggregation.
-
Quantitative Data Summary
The following table summarizes the typical improvements in bioavailability seen with various enhancement strategies. Note that results are highly compound-specific.
| Strategy | Mechanism | Typical Fold-Increase in Bioavailability | Key Considerations |
| Solid Dispersion | Increases solubility and dissolution rate by creating an amorphous form.[4][27] | 2 to 10-fold | Polymer selection is critical for stability; risk of recrystallization.[3] |
| SEDDS | Presents drug in a solubilized, emulsified state for enhanced absorption.[7][8][10] | 3 to 15-fold | Requires careful optimization of oil/surfactant ratios; potential for GI irritation.[9] |
| Prodrugs | Increases lipophilicity for enhanced membrane permeability.[13] | 2 to 20-fold | Requires efficient and specific in vivo conversion to the active drug.[16] |
| Nanoparticles/Liposomes | Protects from degradation; can facilitate lymphatic uptake to bypass the liver.[2][21][24] | 5 to 50-fold | Complex manufacturing; requires detailed characterization of size, stability, and release. |
Experimental Protocols & Workflows
Protocol 1: Preparation and Evaluation of a Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve the pyrimidine compound and a carrier polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Processing: Scrape, pulverize, and sieve the dried mass to obtain a uniform powder.
-
Characterization (Self-Validation):
-
Dissolution Test: Perform a dissolution study comparing the solid dispersion to the pure drug in a relevant buffer (e.g., simulated gastric or intestinal fluid). A significant increase in dissolution rate validates the approach.[4]
-
Amorphous State Confirmation: Use DSC to look for the absence of a sharp melting endotherm characteristic of the crystalline drug. Use XRPD to confirm the absence of Bragg peaks.
-
Stability: Store the solid dispersion under accelerated stability conditions (e.g., 40°C/75% RH) and re-analyze by DSC/XRPD after set time points to check for recrystallization.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of the pyrimidine compound in various oils (e.g., Labrafac™), surfactants (e.g., Kolliphor® EL), and cosurfactants (e.g., Transcutol®).
-
Ternary Phase Diagram Construction: Systematically mix the chosen oil, surfactant, and cosurfactant at various ratios. For each mixture, add a small amount of water and observe the emulsification process. Demarcate the regions on a ternary plot that form clear, stable microemulsions.
-
Formulation Preparation: Select a ratio from the optimal microemulsion region and dissolve the drug in the mixture with gentle heating and stirring until a clear solution is obtained.
-
Characterization (Self-Validation):
-
Self-Emulsification Test: Add the formulation dropwise to water in a glass beaker with gentle stirring. It should spontaneously form a fine, bluish-white emulsion.
-
Droplet Size Analysis: Dilute the resulting emulsion and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. A droplet size below 200 nm with a low PDI is desirable.[10]
-
In Vitro Release: Perform a dialysis-based release study to ensure the drug can diffuse out of the emulsified droplets.
-
Workflow: Troubleshooting Low Oral Bioavailability
This workflow provides a logical progression for diagnosing and solving bioavailability issues.
Caption: A systematic workflow for diagnosing and addressing poor bioavailability.
Diagram: Mechanism of SEDDS Action
This diagram illustrates how a Self-Emulsifying Drug Delivery System enhances the absorption of a pyrimidine-based compound.
Caption: Mechanism of bioavailability enhancement by SEDDS.
This guide provides a framework for systematically addressing bioavailability challenges. Remember that each compound is unique, and a combination of these strategies may be necessary to achieve the desired therapeutic profile.
References
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Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]
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Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. [Link]
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SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
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Strategies for the formulation development of poorly soluble drugs via oral route. Wiley. [Link]
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Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. [Link]
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In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
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Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate. [Link]
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Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]
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Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. MDPI. [Link]
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Discovery of pyrimidine nucleoside dual prodrugs and pyrazine nucleosides as novel anti-HCV agents. PubMed. [Link]
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CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. DSI. [Link]
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Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology. [Link]
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IN VITRO - IN VIVO CORRELATION. Slideshare. [Link]
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Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. OUCI. [Link]
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In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. Pharma Lesson. [Link]
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Asian Journal of Pharmaceutical Research and Development Solubility Enhancement by Solid Dispersion Method: An Overview. AJPRD. [Link]
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Innovations in Oral Drug Bioavailability Enhancement Techniques. Journal of Drug Delivery and Therapeutics. [Link]
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Bioavailability Enhancement: Drug Permeability Enhancement. JoVE. [Link]
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What are the methods used for enhancement of bioavailability?. Patsnap Synapse. [Link]
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In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Taylor & Francis Online. [Link]
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Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. PubMed. [Link]
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Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. OUCI. [Link]
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Liposomal formulations for efficient delivery of a novel, highly potent pyrimidine-based anticancer drug. RepositoriUM. [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]
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Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. PMC. [Link]
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Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Frontiers. [Link]
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The Bioavailability of Drugs—The Current State of Knowledge. MDPI. [Link]
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Bioavailability Enhancement Strategies: Basics, Formulation Approaches and Regulatory Considerations. Bentham Science Publishers. [Link]
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bioavailability & bioequivalence testing protocol. [Link]
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METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION. PharmaQuesT. [Link]
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Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review. PMC. [Link]
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Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. Semantic Scholar. [Link]
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Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central. [Link]
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Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. PMC. [Link]
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Bioavailability testing protocol. Slideshare. [Link]
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Prodrug strategies in developing antiviral nucleoside analogs. RSC Publishing. [Link]
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Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Purity Validation of Synthesized 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione (Molecular Formula: C₈H₁₂N₄O₃, Molecular Weight: 212.21 g/mol ).[1][2][3] As a critical intermediate in various synthetic pathways, its purity is paramount to ensure the desired outcome, yield, and safety profile of the final product. We will explore the principles, protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, offering field-proven insights to guide researchers in selecting the most appropriate validation strategy.
The control of impurities in active pharmaceutical ingredients (APIs) and chemical intermediates is a critical issue for regulatory bodies and manufacturers.[4] Impurities can arise from starting materials, by-products formed during synthesis, or degradation.[5][6] Therefore, employing robust analytical techniques is essential for their detection, identification, and quantification.[7][8]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis
HPLC is the workhorse of purity determination in the pharmaceutical industry, offering high sensitivity and quantitative accuracy for non-volatile and thermally sensitive compounds.[7][9] For a polar, UV-absorbing molecule like this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point.
Expertise & Experience: The Rationale Behind Method Design
The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like our target pyrimidine derivative through hydrophobic interactions.[10] The mobile phase, a mixture of a weak acid buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol), is crucial. The buffer maintains a consistent pH to prevent peak shifting or tailing due to the ionizable nature of the amino group, while the organic solvent controls the elution strength.[11] UV detection is selected due to the presence of the pyrimidine ring and the nitroso group, which form a chromophore that absorbs strongly in the UV region (typically 250-280 nm).[12]
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV Purity Analysis.
Detailed Protocol: RP-HPLC for Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% B
-
17-18 min: 60% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main compound by the total area of all peaks.
Mass Spectrometry (MS): For Unambiguous Identification
While HPLC-UV is excellent for quantification, it provides limited structural information. Coupling liquid chromatography with mass spectrometry (LC-MS) or using direct infusion MS offers definitive molecular weight confirmation and can help identify unknown impurities through fragmentation patterns.[4][7]
Expertise & Experience: Choosing the Right Ionization Technique
For a molecule like this compound, Electrospray Ionization (ESI) is the preferred technique.[13] ESI is a soft ionization method ideal for polar molecules, minimizing in-source fragmentation and providing a clear protonated molecular ion [M+H]⁺ at m/z 213.21. This allows for precise mass determination, confirming the compound's identity. High-resolution mass spectrometry (HRMS), such as on a TOF or Orbitrap instrument, can provide elemental composition data to further validate the molecular formula.[6][14]
Experimental Workflow: LC-MS
Caption: Workflow for LC-MS Identity Confirmation.
Detailed Protocol: LC-MS for Identity Confirmation
-
LC System: Use the same LC conditions as described in the HPLC protocol.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Analysis:
-
Confirm the mass of the main eluting peak corresponds to the [M+H]⁺ of the target compound (calculated m/z 213.0958 for C₈H₁₃N₄O₃⁺).
-
Examine the masses of minor peaks to tentatively identify impurities (e.g., starting materials, by-products).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is unparalleled for structural elucidation.[13][15] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming the structure and identifying impurities with distinct structural features.[16][17]
Expertise & Experience: Interpreting the Spectrum
For this compound, the ¹H NMR spectrum is expected to show signals for the two distinct ethyl groups (triplets and quartets) and a broad singlet for the amino (-NH₂) protons. The absence of a proton at the 5-position and the specific chemical shifts of the ethyl groups attached to the nitrogen atoms confirm the successful synthesis. Impurities, such as the starting material (6-amino-1,3-diethyluracil), would be readily identifiable by the presence of a characteristic singlet for the proton at the 5-position. Quantitative NMR (qNMR) can also be performed by adding a certified internal standard to accurately determine the absolute purity.
Detailed Protocol: ¹H NMR for Structural Verification
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C spectrum.
-
-
Data Analysis:
-
Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Integrate the ¹H signals. The ratio of the integrals should correspond to the number of protons in each group.
-
Search for small, unassignable peaks that indicate the presence of impurities. Compare their chemical shifts to those of potential starting materials or by-products.
-
Elemental Analysis: Fundamental Purity Assessment
Elemental analysis (EA) is a combustion-based technique that determines the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[18][19] It provides a fundamental check on the empirical formula and overall purity of a small molecule.[20]
Expertise & Experience: The ±0.4% Rule
For a new compound to be considered pure, the experimentally determined mass percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula.[21][22] A significant deviation suggests the presence of inorganic impurities, residual solvents (which would alter the C and H content), or other organic impurities.
-
Theoretical Composition for C₈H₁₂N₄O₃:
-
Carbon (C): 45.28%
-
Hydrogen (H): 5.70%
-
Nitrogen (N): 26.40%
-
Oxygen (O): 22.62%
-
Detailed Protocol: CHN Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the thoroughly dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.
-
Data Analysis: Compare the experimental %C, %H, and %N values to the theoretical values. The difference should not exceed 0.4% for each element.
Comparative Summary of Validation Techniques
| Technique | Primary Use | Specificity | Sensitivity | Quantitative? | Structural Info | Typical Throughput |
| HPLC-UV | Quantification, Purity | High | High (ng-µg) | Yes (Excellent) | Low (Retention Time) | High |
| LC-MS | Identification | Very High | Very High (pg-ng) | Yes (Good) | High (MW & Formula) | Medium |
| NMR | Structure Elucidation | Absolute | Low (mg) | Yes (qNMR) | Absolute (Connectivity) | Low |
| Elemental Analysis | Formula Validation | Low | Low (mg) | No | None | Medium |
Conclusion: An Orthogonal Approach for Self-Validating Purity
No single technique can provide a complete picture of a compound's purity. A robust and trustworthy purity validation strategy relies on an orthogonal approach, using multiple techniques that measure different chemical properties.[5]
For routine quality control of this compound, HPLC-UV is the method of choice due to its high throughput, sensitivity, and quantitative accuracy.
For initial characterization of a newly synthesized batch, a combination of NMR for definitive structural confirmation, LC-MS for molecular weight verification, and Elemental Analysis to confirm the elemental composition is required. This multi-faceted approach creates a self-validating system, ensuring the highest degree of confidence in the material's identity, structure, and purity for researchers, scientists, and drug development professionals.
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6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. (n.d.). precisionFDA. [Link]
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A Comparative Study of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and Other Nitroso Compounds: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, a C-nitroso compound, with other relevant nitroso compounds. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and supporting data to facilitate further investigation and application of these molecules.
Introduction
Nitroso compounds, characterized by the presence of a nitroso (-N=O) functional group, are a diverse class of molecules with significant implications in medicinal chemistry and drug discovery. Their biological activities are often linked to their ability to act as nitric oxide (NO) donors, a critical signaling molecule in various physiological and pathological processes. This compound, a derivative of 6-aminouracil, represents an intriguing candidate for investigation due to its structural features that may impart unique chemical reactivity and biological properties.[1]
This guide will delve into a comparative study of this pyrimidine-based C-nitroso compound with its structural analogs and other classes of nitroso compounds, including both C-nitroso and N-nitroso examples. We will explore their physicochemical properties, reactivity, and biological activities, providing a framework for researchers to conduct their own comparative evaluations.
Physicochemical Properties: A Foundation for Comparison
The physicochemical properties of a compound are fundamental to its biological activity, influencing its solubility, membrane permeability, and interaction with biological targets. Here, we compare the key properties of this compound with its dimethyl analog and two representative nitroso compounds: nitrosobenzene (an aromatic C-nitroso compound) and N-nitrosodimethylamine (NDMA, an aliphatic N-nitroso compound).
| Property | This compound | 6-Amino-1,3-dimethyl-5-nitrosouracil | Nitrosobenzene | N-Nitrosodimethylamine (NDMA) |
| CAS Number | 89073-60-9[1] | 6632-68-4[2] | 586-96-9 | 62-75-9[3] |
| Molecular Formula | C₈H₁₂N₄O₃[1] | C₆H₈N₄O₃[2] | C₆H₅NO | C₂H₆N₂O[3] |
| Molecular Weight | 212.21 g/mol [4] | 184.15 g/mol [2] | 107.11 g/mol | 74.08 g/mol [3] |
| Appearance | Pink solid[5] | Not specified | Pale yellow crystals | Yellow liquid[3] |
| LogP (calculated) | -0.2 | -1.1 | 1.8 | -0.57[3] |
| Water Solubility | Predicted to be soluble | Soluble (>27.6 µg/mL)[2] | Slightly soluble | Miscible[3] |
Expert Insight: The substitution of methyl groups with ethyl groups in the 6-aminouracil scaffold, moving from the dimethyl to the diethyl analog, is expected to increase lipophilicity, as suggested by the calculated LogP values. This seemingly minor structural change can have a significant impact on the compound's pharmacokinetic profile, potentially enhancing membrane permeability and altering its distribution in biological systems. The higher LogP of nitrosobenzene reflects its aromatic and less polar nature compared to the pyrimidine derivatives and NDMA.
Synthesis of 6-Amino-1,3-dialkyl-5-nitrosopyrimidines
The synthesis of 6-amino-1,3-dialkyl-5-nitrosouracils is a crucial first step for their study. A general and efficient method involves the nitrosation of the corresponding 6-amino-1,3-dialkyluracil.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the nitrosation of 6-aminouracil derivatives.
Materials:
-
6-Amino-1,3-diethyluracil
-
Sodium nitrite (NaNO₂)
-
Formic acid (or acetic acid)
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a flask, dissolve 6-Amino-1,3-diethyluracil in an aqueous solution of formic acid (e.g., 60% v/v).[6] The use of a partially water-soluble carboxylic acid as the medium is reported to improve reaction efficiency and minimize by-products.[6]
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Nitrosation: Slowly add a solution of sodium nitrite in water dropwise to the cooled solution. Maintain the temperature below 5 °C throughout the addition. The nitroso compound is expected to precipitate out of the solution.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours after the addition of sodium nitrite is complete.
-
Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any unreacted starting materials and salts.
-
Drying: Dry the product under vacuum to obtain the final this compound.
Rationale: The acidic medium protonates sodium nitrite to form nitrous acid (HNO₂), which is the active nitrosating agent. The electron-rich nature of the 5-position of the 6-aminouracil ring makes it susceptible to electrophilic attack by the nitrosonium ion (NO⁺) generated from nitrous acid.
Comparative Reactivity and Stability
The reactivity and stability of nitroso compounds are critical determinants of their biological activity and potential toxicity. C-nitroso compounds can exist in a monomer-dimer equilibrium, with the monomeric form being the biologically active species. Their stability under physiological conditions (pH 7.4, 37 °C) influences their half-life and duration of action.
Experimental Protocol: Stability Assessment under Physiological Conditions
This protocol outlines a general method to assess the stability of nitroso compounds using HPLC-UV.
Workflow for Stability Assessment:
Caption: Workflow for assessing the stability of nitroso compounds.
Procedure:
-
Prepare a stock solution (e.g., 10 mM) of the test nitroso compound in a suitable organic solvent like DMSO.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Initiate the stability study by diluting the stock solution into the pre-warmed PBS (37 °C) to a final concentration (e.g., 100 µM).
-
Incubate the solution at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench the degradation by adding an equal volume of cold acetonitrile. This also serves to precipitate proteins if the study is conducted in the presence of biological matrices.
-
Analyze the samples by a validated HPLC-UV method to determine the concentration of the remaining parent compound.
-
Plot the concentration of the nitroso compound versus time to determine its degradation kinetics and half-life.
Comparative Biological Activity
Nitric Oxide (NO) Donor Activity
A key biological activity of many nitroso compounds is their ability to release NO. The Griess assay is a widely used, simple, and sensitive colorimetric method for the indirect quantification of NO through the measurement of its stable breakdown product, nitrite (NO₂⁻).
Experimental Protocol: Quantification of NO Release using the Griess Assay
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.
Workflow for Griess Assay:
Caption: Workflow for the Griess assay to quantify nitric oxide release.
Procedure:
-
Standard Curve: Prepare a series of sodium nitrite standards (e.g., 1-100 µM) in the same buffer as the experimental samples.
-
Sample Incubation: Incubate the test nitroso compound (e.g., 100 µM) in a suitable buffer (e.g., PBS, pH 7.4) or cell culture medium at 37 °C.
-
Sample Collection: At desired time points, collect aliquots (e.g., 50 µL) of the incubation mixture and transfer to a 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[7]
-
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Expert Insight: The rate and extent of NO release can vary significantly between different nitroso compounds. For instance, aromatic N-nitroso compounds have been shown to have greater NO-generating ability than their aliphatic counterparts.[7] This is an important consideration when comparing the potential therapeutic effects of these compounds.
Cytotoxicity
Assessing the cytotoxicity of novel compounds is a critical step in drug development. In vitro cytotoxicity assays provide a preliminary understanding of a compound's potential toxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitroso compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Cytotoxicity Data (Illustrative Examples):
| Compound | Cell Line | IC₅₀ Value | Reference |
| 5-cinnamoyl-6-aminouracil derivative | L1210 leukemia | Active in vitro | [3] |
| 6-amino-5-(formyl-N-methylamino)-1,3-dimethyl uracil | Lewis lung carcinoma (3LL) | Cytotoxic | [8] |
| Various pyrimidine derivatives | Fetal calf lung cells | IC₅₀ ranges from 0.68 to >10 mM | [9] |
Note: The provided IC₅₀ values are for related uracil derivatives and serve as a reference point. Direct comparative studies with this compound are necessary for a conclusive assessment.
Antioxidant Activity
Some pyrimidine derivatives have demonstrated antioxidant properties.[10] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the radical scavenging activity of compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compounds.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Comparative Antioxidant Activity of Pyrimidine Derivatives (Illustrative Examples):
| Compound Class | Assay | IC₅₀ Values | Reference |
| Pyrimidine-azitidinone analogues | DPPH | 16.92 - 17.72 µg/ml | [11] |
| 2,4,6-substituted pyrimidine derivatives | DPPH | 8 - 10 µM | [11] |
| Spiro pyrrolo[3,4-d]pyrimidine derivatives | DPPH | 33.0 - 263.3 µg/mL | [12] |
Conclusion
This guide provides a foundational framework for the comparative study of this compound with other nitroso compounds. The detailed protocols for synthesis, stability assessment, and biological activity assays are designed to be self-validating and provide researchers with the tools to generate robust and reliable data. The provided comparative data for related compounds offers a valuable starting point for hypothesis generation and experimental design.
Further research into the structure-activity relationships of 6-aminouracil-based nitroso compounds, particularly focusing on the impact of N-alkylation on their reactivity and biological profile, is warranted. Such studies will undoubtedly contribute to the development of novel therapeutic agents that harness the unique properties of the nitroso functional group.
References
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National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of N-Nitrosodimethylamine. In Toxicological Profile for N-Nitrosodimethylamine (NDMA). Retrieved from [Link]
- Bernier, J. L., Hénichart, J. P., Warin, V., Trentesaux, C., & Jardillier, J. C. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497–502.
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DoJindo Molecular Technologies, Inc. (n.d.). NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity activity with the IC 50 values. Statistical significance... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant activity (IC-50 values) of synthesized compounds and standard ascorbic acid. [Table]. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical properties of eight N-Nitrosamines. [Table]. Retrieved from [Link]
- Taylor, E. C., & Yoneda, F. (1967). New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes.
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protocols.io. (2019). Protocol Griess Test. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for N-Nitrosodimethylamine (NDMA). Retrieved from [Link]
- Bhalgat, C. M., Ali, M. R., & Ramteke, S. D. (2015). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. International Journal of Pharmaceutical Sciences and Research, 6(10), 4226-4233.
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ResearchGate. (n.d.). Antioxidant activities of the compounds in IC 50 values. [Table]. Retrieved from [Link]
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ResearchGate. (2015). Does anybody have the original protocol for NO estimation by Griess method? Retrieved from [Link]
- Ferrero, J. L., & Garcette, M. (1982). In vitro and in vivo cytotoxicity of 6 amino-5-formyl-methylamino-1,3-dimethyl uracil, a uracilic metabolite of caffeine. Toxicology letters, 10(2-3), 313–319.
- Rehm, S., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development.
- Meghal, T. (2025). Stability Testing Challenges for N-Nitrosamine Impurities. Pharmaceutical Outsourcing.
- Sherman, W. R., & Taylor, E. C. (1957). Diaminouracil hydrochloride. Organic Syntheses, 37, 15.
- Al-Suwaidan, I. A., et al. (2024).
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SIELC Technologies. (n.d.). Separation of 6-Amino-1,3-dimethyl-5-nitroso- 2,4(1H,3H)-pyrimidinedione on Newcrom R1 HPLC column. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA). Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil. Retrieved from [Link]
- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 358-369.
- Taylor, E. C., Maki, Y., & McKillop, A. (1972). Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. The Journal of Organic Chemistry, 37(10), 1601–1605.
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precisionFDA. (n.d.). 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. Retrieved from [Link]
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Validating the anticancer activity of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione in different cell lines
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the pyrimidine scaffold is a cornerstone in the design of novel therapeutic agents.[1][2] Pyrimidine analogs have a rich history as antimetabolites, interfering with the synthesis of nucleic acids, a critical pathway for rapidly proliferating cancer cells.[2][3][4][5] This guide provides a comprehensive framework for validating the anticancer potential of a specific pyrimidine derivative, 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, through a series of robust in vitro assays. We will explore its cytotoxic effects across a panel of cancer cell lines and compare its efficacy against established chemotherapeutic agents.
The core of this guide is to not only provide step-by-step protocols but to also instill a deep understanding of the scientific rationale behind each experimental choice, ensuring the generation of reliable and publishable data.
Compound Profile: this compound
Before delving into biological assays, a thorough understanding of the test compound is paramount.
| Property | Value | Source |
| Molecular Formula | C8H12N4O3 | [6][7][8][9] |
| Molecular Weight | 212.21 g/mol | [6][8] |
| Appearance | Solid | [7] |
| CAS Number | 89073-60-9 | [6][7][9] |
The presence of the nitroso group and the pyrimidine core suggests potential for bioactivity, possibly through mechanisms involving nitric oxide signaling or by acting as a nucleoside analog.[9]
Experimental Design: A Multi-faceted Approach to Validation
To comprehensively assess the anticancer activity of this compound, a multi-pronged strategy is essential. This involves screening against a diverse panel of cancer cell lines and comparing its efficacy to standard-of-care chemotherapeutic drugs.
Selection of Cancer Cell Lines
The choice of cell lines is critical and should represent a variety of cancer types to determine the breadth of the compound's activity. A suggested panel includes:
-
A549 (Lung Carcinoma): A commonly used model for lung cancer.[1]
-
MCF-7 (Breast Adenocarcinoma): A well-characterized estrogen receptor-positive breast cancer cell line.[10]
-
HeLa (Cervical Cancer): An aggressive and widely studied cervical cancer cell line.[10]
-
HCT-116 (Colorectal Carcinoma): A representative model for colon cancer.
-
NHDF (Normal Human Dermal Fibroblasts): A non-cancerous cell line to assess cytotoxicity and selectivity.[10]
Comparative Anticancer Agents
For a meaningful comparison, the activity of the test compound should be benchmarked against clinically relevant drugs. Recommended comparators include:
-
Doxorubicin: A topoisomerase II inhibitor with broad-spectrum activity.
-
Cisplatin: A platinum-based drug that induces DNA cross-linking.
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase.[3][4]
Workflow for In Vitro Anticancer Activity Validation
The following diagram outlines the experimental workflow for a comprehensive in vitro evaluation.
Caption: Experimental workflow for validating anticancer activity.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Objective: To maintain healthy and viable cancer cell lines for experimentation.
-
Protocol:
-
Culture A549, MCF-7, HeLa, HCT-116, and NHDF cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
MTT Cytotoxicity Assay
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Protocol:
-
Harvest cells and seed them into 96-well plates at a density of 5 x 10^3 cells/well.
-
Allow the cells to attach overnight.
-
Prepare serial dilutions of this compound and the standard drugs (Doxorubicin, Cisplatin, 5-FU) in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Objective: To calculate the IC50 values and compare the cytotoxicity of the test compound with standard drugs.
-
Protocol:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
-
Hypothetical Results and Comparative Analysis
The following table presents a template for summarizing the IC50 values obtained from the MTT assay.
| Compound | A549 (µM) | MCF-7 (µM) | HeLa (µM) | HCT-116 (µM) | NHDF (µM) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Cisplatin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 5-Fluorouracil | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
A lower IC50 value indicates higher cytotoxicity. The selectivity of the compound can be assessed by comparing its IC50 value in cancer cell lines to that in the normal cell line (NHDF). A higher IC50 in NHDF cells suggests selective toxicity towards cancer cells.
Elucidating the Mechanism of Action: A Look into Signaling Pathways
Based on its chemical structure as a pyrimidine analog, this compound may exert its anticancer effects by interfering with DNA and RNA synthesis. Pyrimidine analogs can be anabolized to nucleotide analogs, which can then be incorporated into DNA and RNA, leading to chain termination and apoptosis.[3] They can also inhibit key enzymes involved in nucleotide biosynthesis.
The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound.
Caption: Hypothetical apoptotic pathway induced by the pyrimidine analog.
Further studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key apoptotic proteins (e.g., p53, Bax, Caspases), would be necessary to confirm the exact mechanism of action.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro validation of the anticancer activity of this compound. By following these protocols and principles of sound experimental design, researchers can generate high-quality, reproducible data. Positive results from these initial screens would warrant further investigation into the compound's mechanism of action, in vivo efficacy, and potential as a novel anticancer therapeutic. The journey from a promising compound to a clinical candidate is long, but it begins with rigorous and well-documented preclinical validation.
References
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Al-Ostath, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4933. [Link]
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Benci, K., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(11), 3342. [Link]
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Kufe, D. W., et al. (2003). Pyrimidine Analogs. In: Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
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National Center for Biotechnology Information. Pyrimidine Analogues. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. [Link]
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Saeed, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]
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Patil, S., et al. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts, 9(12). [Link]
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BrainKart. (2017). Pyrimidine analogues. [Link]
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Al-Osta, U., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. [Link]
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Rathore, V., et al. (2023). Development of heterocyclic-based anticancer agents: A comprehensive review. ResearchGate. [Link]
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PubChem. (n.d.). 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. [Link]
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precisionFDA. (n.d.). 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. [Link]
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PubChem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil. [Link]
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Kumar, A., et al. (2020). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 10(46), 27581-27590. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry for the quantitative analysis of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione. As a critical intermediate or potential impurity in pharmaceutical development, the accurate and precise quantification of this pyrimidine derivative is paramount for ensuring drug quality, safety, and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols to guide analytical method selection and validation.
Introduction: The Analytical Imperative for a Key Pyrimidine Derivative
This compound, with the molecular formula C8H12N4O3 and a molecular weight of 212.21 g/mol [1][2], is a member of the pyrimidine class of heterocyclic compounds. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities[3]. The nitrosopyrimidine moiety, in particular, can be a key pharmacophore or a potential genotoxic impurity, necessitating its careful monitoring and quantification during drug substance and product manufacturing.
The selection of an appropriate analytical method is a critical decision in the drug development lifecycle. The method must be demonstrated to be "fit for purpose" through a rigorous validation process, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1)[4]. This guide will explore two of the most common and accessible analytical techniques, HPLC and UV-Vis spectrophotometry, providing a framework for their cross-validation in the context of quantifying this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the identification, quantification, and purification of compounds[4][5]. Its primary advantage lies in its ability to separate the analyte of interest from other components in a complex mixture, providing a high degree of specificity.
The Rationale Behind a Reversed-Phase HPLC Approach
For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will have a lower affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer.
The selection of a C18 column is a robust starting point for many pyrimidine derivatives[4]. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, can be optimized to achieve the desired retention time and peak shape. The inclusion of a buffer is crucial for controlling the ionization state of the analyte, which can significantly impact its retention behavior.
Proposed HPLC Method Protocol
The following protocol is a recommended starting point for the analysis of this compound, adapted from established methods for similar pyrimidine derivatives[6].
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (This should be confirmed by determining the λmax of the compound)
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the material to be tested in the mobile phase to achieve a final concentration within the calibration range.
Illustrative HPLC Method Validation Data
The following table presents illustrative data for the validation of the proposed HPLC method, based on typical performance characteristics observed for similar analyses.
| Validation Parameter | Specification | Illustrative Result |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved from excipients |
| Linearity | ||
| Range | - | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| Repeatability (n=6) | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.3 µg/mL |
| Robustness | No significant change in results | Method is robust to small variations in pH, mobile phase composition, and flow rate |
UV-Visible Spectrophotometry: A Rapid and Cost-Effective Alternative
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a simpler, faster, and more cost-effective method compared to HPLC. However, its major limitation is its lack of specificity, as any substance in the sample that absorbs at the same wavelength as the analyte will interfere with the measurement.
The Principle of UV-Vis Quantification
The quantification of this compound by UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform the analysis, the wavelength of maximum absorbance (λmax) of the compound is first determined, and then a calibration curve of absorbance versus concentration is constructed using standard solutions.
Proposed UV-Vis Spectrophotometric Method Protocol
Instrumentation:
-
Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
Method Parameters:
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of the compound from 200 to 400 nm. Based on similar pyrimidine structures, the λmax is expected to be in the range of 270-290 nm[7].
-
Calibration Range: 1 - 20 µg/mL (This should be optimized based on the molar absorptivity of the compound).
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 20 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the material to be tested in methanol to achieve a final concentration within the calibration range.
Measurement Procedure:
-
Set the spectrophotometer to the predetermined λmax.
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the sample from the calibration curve.
Illustrative UV-Vis Method Validation Data
The following table presents illustrative data for the validation of the proposed UV-Vis spectrophotometric method.
| Validation Parameter | Specification | Illustrative Result |
| Specificity | No significant interference from excipients | Method is suitable for pure substance or simple formulations |
| Linearity | ||
| Range | - | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5% |
| Precision (% RSD) | ||
| Repeatability (n=6) | ≤ 2.0% | 1.1% |
| Intermediate Precision | ≤ 2.0% | 1.5% |
| Limit of Detection (LOD) | - | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.6 µg/mL |
| Robustness | No significant change in results | Method is robust to small variations in solvent composition |
Method Comparison and Cross-Validation
The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis. The following table provides a head-to-head comparison of the two methods for the quantification of this compound.
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High (separates analyte from impurities) | Low (prone to interference) |
| Sensitivity | High (low LOD and LOQ) | Moderate |
| Speed | Slower (requires chromatographic run time) | Faster (direct measurement) |
| Cost | Higher (instrumentation, columns, solvents) | Lower (simpler instrumentation) |
| Complexity | More complex (method development and operation) | Simpler (straightforward procedure) |
| Application | Suitable for all sample types, including complex matrices; stability-indicating assays | Best for pure substance or simple formulations with no interfering excipients |
Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results. This can be achieved by analyzing the same set of samples using both the HPLC and UV-Vis methods and comparing the results statistically (e.g., using a t-test or F-test). A strong correlation between the results from both methods provides a high degree of confidence in the accuracy of the measurements.
Experimental Workflows (Graphviz)
The following diagrams illustrate the general workflows for the HPLC and UV-Vis spectrophotometric analyses.
Caption: HPLC analysis workflow for this compound.
Caption: UV-Vis spectrophotometry analysis workflow for the target compound.
Conclusion and Recommendations
Both HPLC and UV-Vis spectrophotometry are viable techniques for the quantification of this compound. The choice of method should be guided by the specific analytical needs and the nature of the sample matrix.
-
For routine quality control of the pure drug substance or simple formulations where interfering substances are not expected, UV-Vis spectrophotometry offers a rapid, cost-effective, and sufficiently accurate solution.
-
For the analysis of complex mixtures, stability samples, or when the presence of impurities is a concern, the superior specificity and sensitivity of HPLC make it the method of choice.
It is strongly recommended that any laboratory implementing these methods conduct a full validation study according to ICH Q2(R1) guidelines to ensure the reliability and reproducibility of the results. Cross-validation of the two methods can provide an additional layer of confidence in the analytical data generated.
References
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SIELC Technologies. (n.d.). Separation of 6-Amino-1,3-dimethyl-5-nitroso- 2,4(1H,3H)-pyrimidinedione on Newcrom R1 HPLC column. [Link]
-
precisionFDA. (n.d.). 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. [Link]
-
PubChem. (n.d.). 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. [Link]
-
ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
Brieflands. (2021). Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. [Link]
-
PubMed. (2008). Comparison of HPLC, UV spectrophotometry and potentiometric titration methods for the determination of lumefantrine in pharmaceutical products. [Link]
Sources
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- 2. 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C8H12N4O3 | CID 385990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
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- 5. benchchem.com [benchchem.com]
- 6. Separation of 6-Amino-1,3-dimethyl-5-nitroso- 2,4(1H,3H)-pyrimidinedione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
Independent Verification of the Biological Activity of CAS 89073-60-9: A Comparative Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides a framework for the independent verification of the biological activity of the chemical compound with CAS number 89073-60-9, known as 1,3-Diethyl-5-nitroso-6-aminouracil. This compound is primarily recognized as a synthetic intermediate and a potential impurity in the manufacturing of Istradefylline, a selective adenosine A₂A receptor antagonist approved for the treatment of Parkinson's disease.[1] Given that impurities in pharmaceutical products can have unintended biological effects, this guide offers a comparative analysis of Istradefylline and other adenosine A₂A receptor antagonists, alongside detailed protocols to enable researchers to assess the biological activity of CAS 89073-60-9.
The central hypothesis to be tested is whether CAS 89073-60-9 exhibits biological activity at the primary target of Istradefylline, the adenosine A₂A receptor, or at other relevant targets such as monoamine oxidase B (MAO-B), another key enzyme in the neurochemistry of Parkinson's disease.
The Therapeutic Landscape: Adenosine A₂A Receptor Antagonism in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms.[2] While levodopa remains a cornerstone of treatment, long-term therapy is often complicated by motor fluctuations, including "off" episodes where symptoms return.[2][3] Non-dopaminergic approaches, such as the antagonism of the adenosine A₂A receptor, offer an alternative strategy to manage these symptoms.[4]
Adenosine A₂A receptors are highly concentrated in the basal ganglia, a brain region critical for motor control, where they are co-localized with dopamine D₂ receptors.[5] The activation of A₂A receptors by adenosine exerts an inhibitory effect on D₂ receptor function.[6] By blocking these A₂A receptors, antagonists like Istradefylline can indirectly enhance dopaminergic signaling, thereby improving motor function in Parkinson's disease patients.[2]
Comparative Pharmacological Profiles of Adenosine A₂A Receptor Antagonists
A critical step in evaluating a novel compound is to compare its activity against well-characterized molecules. The following table summarizes the in vitro pharmacological profiles of Istradefylline and other notable adenosine A₂A receptor antagonists. At present, there is no publicly available data on the biological activity of CAS 89073-60-9.
| Compound | Target(s) | Kᵢ for human A₂A Receptor (nM) | Selectivity over A₁ Receptor | MAO-B Inhibition | Reference(s) |
| Istradefylline | Adenosine A₂A Receptor Antagonist | 12 | >800-fold | No significant inhibition | [7] |
| Preladenant | Adenosine A₂A Receptor Antagonist | 1.1 | >1000-fold | Not reported | [8] |
| Tozadenant | Adenosine A₂A Receptor Antagonist | 2.4 - 38 | >120-fold | Not reported | [9] |
| CAS 89073-60-9 | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols for Independent Verification
To ascertain the biological activity of CAS 89073-60-9, two primary in vitro assays are recommended: an adenosine A₂A receptor binding assay and a monoamine oxidase B (MAO-B) inhibition assay. These will determine the compound's affinity for the A₂A receptor and its potential to inhibit MAO-B, respectively.
Protocol 1: Adenosine A₂A Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the human adenosine A₂A receptor through competitive displacement of a radiolabeled ligand.
Materials and Reagents:
-
HEK-293 cells stably expressing the human adenosine A₂A receptor
-
Membrane preparation from these cells
-
[³H]CGS 21680 (Radioligand)
-
Istradefylline (Reference compound)
-
CAS 89073-60-9 (Test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (GF/B)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (CAS 89073-60-9) and the reference compound (Istradefylline) in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (20-40 µg protein/well), the radioligand ([³H]CGS 21680, at a concentration near its Kₔ), and either the test compound, reference compound, or buffer (for total binding). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This protocol determines the ability of a test compound to inhibit the activity of MAO-B by measuring the production of hydrogen peroxide, a byproduct of the enzymatic reaction.
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine)
-
Fluorescent probe (e.g., OxiRed™)
-
Selegiline (Positive control inhibitor)
-
CAS 89073-60-9 (Test compound)
-
Assay Buffer
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (CAS 89073-60-9) and the positive control (Selegiline) in the assay buffer.
-
Enzyme and Compound Incubation: Add the MAO-B enzyme to the wells of the microplate, followed by the test compound or control. Incubate for a short period to allow for inhibitor binding.
-
Initiate Reaction: Add the MAO-B substrate and fluorescent probe mixture to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the uninhibited control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Interpreting the Results and Concluding Remarks
The execution of these protocols will provide quantitative data (Kᵢ and IC₅₀ values) to definitively characterize the biological activity of CAS 89073-60-9.
-
If CAS 89073-60-9 demonstrates significant affinity for the adenosine A₂A receptor, it would suggest that this impurity could potentially contribute to the overall pharmacological effect of Istradefylline, or conversely, introduce off-target effects. Further characterization of its functional activity (agonist vs. antagonist) would be warranted.
-
If CAS 89073-60-9 shows potent inhibition of MAO-B, this would represent a distinct and potentially significant biological activity not possessed by Istradefylline.[10] Such a finding would be of high interest, as dual A₂A receptor antagonists and MAO-B inhibitors are being explored as multi-target therapies for Parkinson's disease.
-
If CAS 89073-60-9 is found to be inactive at both targets, it would provide confidence that its presence as an impurity is unlikely to have a significant pharmacological impact on the therapeutic action of Istradefylline.
This guide provides the necessary framework and methodologies for researchers to independently and rigorously assess the biological profile of CAS 89073-60-9. The data generated will be crucial for a comprehensive understanding of the purity and safety profile of Istradefylline and could unveil novel pharmacological properties of this uracil derivative.
References
- Saki, M., Yamada, K., Koshimura, E., Sasaki, K., & Kanda, T. (2013). In vitro pharmacological profile of the A2A receptor antagonist istradefylline. Naunyn-Schmiedeberg's archives of pharmacology, 386(11), 963–972.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors.
- National Center for Biotechnology Inform
- National Cancer Institute. (n.d.). NCI Drug Dictionary: preladenant.
- Drugs.com. (n.d.).
- Patsnap. (2024). What is the mechanism of Istradefylline? Synapse.
- BenchChem. (2025). Application Notes and Protocols for MAO-B-IN-30 In Vitro Assay.
- MedChemExpress. (n.d.). Preladenant (SCH-420814).
- ResearchGate. (2025). In vitro pharmacological profile of the A2A receptor antagonist istradefylline.
- Wikipedia. (n.d.). Istradefylline.
- BenchChem. (2025). Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine.
- ResearchGate. (2013). Preladenant: An Adenosine A2A Receptor Antagonist For Parkinson's Disease.
- ResearchGate. (2025). Preladenant, a novel adenosine A2A receptor antagonist for the potential treatment of parkinsonism and other disorders.
- Reaction Biology. (n.d.). A2A Biochemical Binding Assay Service.
- SpringerLink. (n.d.).
- PubMed. (2021). Design, synthesis and biological evaluation of Tozadenant analogues as adenosine A2A receptor ligands.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
- GoodRx. (n.d.).
- Revvity. (n.d.). Tag-lite Adenosine A2A receptor Frozen & Labeled Cells, 200 Assay Points.
- PubMed Central. (n.d.). Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics.
- Everyone.org. (n.d.). Xadago (safinamide) vs Nourianz/Nouriast (istradefylline).
- The Science of Parkinson's. (2017). The Acorda's Tozadenant Phase III clinical trials.
- The Michael J. Fox Foundation for Parkinson's Research. (2017). Parkinson's Tozadenant Trial Discontinued.
- ACS Publications. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands.
- Taylor & Francis Online. (n.d.).
- Journal of Movement Disorders. (n.d.). Emerging Nondopaminergic Medications for Parkinson's Disease: Focusing on A2A Receptor Antagonists and GLP1.
- MDPI. (n.d.).
- PubMed Central. (2020).
- LKT Labs. (n.d.). Istradefylline.
- Active Biopharma. (n.d.). 1,3-Diethyl-5-nitroso-6-aminouracil.
- PubMed. (2022). Istradefylline, an adenosine A2a receptor antagonist, inhibits the CD4+ T-cell hypersecretion of IL-17A and IL-8 in humans.
- lookchem.com. (n.d.). Cas 89073-60-9,1,3-DIETHYL-5-NITROSO-6-AMINOURACIL.
- PubMed Central. (2022).
- ChemicalBook. (2025). 1,3-DIETHYL-5-NITROSO-6-AMINOURACIL | 89073-60-9.
- Santa Cruz Biotechnology. (n.d.). 1,3-Diethyl-5-nitroso-6-aminouracil | CAS 89073-60-9.
- MySkinRecipes. (n.d.). 1,3-Diethyl-5-nitroso-6-aminouracil.
- PubMed. (2015).
- PubMed Central. (2021). Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials.
- PubMed Central. (2020). Istradefylline to Treat Patients with Parkinson's Disease Experiencing “Off” Episodes: A Comprehensive Review.
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- 3. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, synthesis and biological evaluation of Tozadenant analogues as adenosine A2A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the primary synthetic methodologies for obtaining 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, a key intermediate in the synthesis of various pharmacologically active compounds. The efficiency and practicality of chemical syntheses are paramount in research and development, directly impacting project timelines and costs. This document offers a critical evaluation of the available routes, supported by detailed experimental protocols and a comparative analysis of their respective yields, complexities, and safety considerations.
Introduction to this compound
This compound, a substituted uracil derivative, serves as a versatile precursor in medicinal chemistry. Its structural features, particularly the presence of the nitroso group at the 5-position and the amino group at the 6-position, make it an ideal starting material for the construction of fused heterocyclic systems, such as purines. The renowned Traube purine synthesis, for instance, utilizes 4,5-diaminopyrimidines, which can be readily obtained by the reduction of the corresponding 5-nitroso-6-aminopyrimidines, for the preparation of xanthine derivatives and other purine analogues.[1][2]
The N,N'-diethyl substitution on the uracil ring can modulate the solubility and pharmacokinetic properties of the resulting derivatives, making this specific intermediate of particular interest in drug discovery programs.
Synthetic Routes and Methodologies
The synthesis of this compound primarily proceeds through a two-step sequence: the synthesis of the precursor 6-amino-1,3-diethyluracil, followed by its nitrosation. While direct alternative routes to the final product are not extensively documented in the literature, a conceptual alternative involves the nitration of 1,3-diethyluracil followed by selective reduction of the nitro group to an amino group, and subsequent nitrosation. This guide will focus on the most established and practical route.
Route 1: Synthesis of 6-Amino-1,3-diethyluracil and Subsequent Nitrosation
This is the most common and well-documented approach. It is a two-stage process, and the efficiency of each step is critical to the overall yield of the final product.
Stage 1: Synthesis of 6-Amino-1,3-diethyluracil
The synthesis of the 6-aminouracil core can be achieved through the condensation of a C3 synthon with N,N'-diethylurea. Two primary methods for this condensation are prevalent, differing in the choice of the three-carbon component and the condensing agent.
-
Method 1A: Condensation of N,N'-Diethylurea with Cyanoacetic Acid
This method involves the reaction of N,N'-diethylurea with cyanoacetic acid in the presence of a dehydrating agent, typically acetic anhydride. The reaction proceeds through the formation of an N-cyanoacetylurea intermediate, which then undergoes an intramolecular cyclization under the reaction conditions to form the uracil ring.
-
Method 1B: Condensation of N,N'-Diethylurea with Ethyl Cyanoacetate
An alternative approach utilizes ethyl cyanoacetate as the C3 component. This reaction requires a strong base, such as sodium amide or sodium ethoxide, to deprotonate the active methylene group of the ethyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of the diethylurea. Subsequent cyclization and elimination of ethanol yield the desired 6-amino-1,3-diethyluracil.
Stage 2: Nitrosation of 6-Amino-1,3-diethyluracil
This step involves the introduction of a nitroso group (-NO) at the electron-rich C5 position of the 6-amino-1,3-diethyluracil ring. This is a classic electrophilic aromatic substitution reaction where the nitrosating agent is generated in situ from sodium nitrite under acidic conditions.
dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} "Synthetic Workflow"
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1,3-diethyluracil (Adapting from Dimethyl Analogue Synthesis)
-
Method 1A: From N,N'-Diethylurea and Cyanoacetic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N,N'-diethylurea (1 equivalent) in acetic anhydride (3-4 equivalents).
-
Carefully add cyanoacetic acid (1 equivalent) portion-wise to the stirred suspension.
-
Heat the reaction mixture to 80-90 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford pure 6-amino-1,3-diethyluracil.
-
-
Method 1B: From N,N'-Diethylurea and Ethyl Cyanoacetate
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol.
-
To the sodium ethoxide solution, add a solution of N,N'-diethylurea (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of 6-7.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent will yield the pure product.
-
Protocol 2: Synthesis of this compound (Adapting from Mono-ethyl Analogue Synthesis)
-
Dissolve 6-amino-1,3-diethyluracil (1 equivalent) in a mixture of water and a suitable acid (e.g., hydrochloric acid or acetic acid) with gentle heating to achieve complete dissolution.[3]
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in water.
-
Add the sodium nitrite solution dropwise to the stirred, cooled solution of the uracil derivative. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes.
-
The colored precipitate of the nitroso product is collected by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
The product can be dried in a desiccator. For higher purity, recrystallization from an appropriate solvent can be performed.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1A (Cyanoacetic Acid) | Method 1B (Ethyl Cyanoacetate) | Stage 2 (Nitrosation) |
| Starting Materials | N,N'-Diethylurea, Cyanoacetic Acid, Acetic Anhydride | N,N'-Diethylurea, Ethyl Cyanoacetate, Sodium, Ethanol | 6-Amino-1,3-diethyluracil, Sodium Nitrite, Acid |
| Reagent Availability & Cost | Readily available, moderate cost | Readily available, moderate cost | Readily available, low cost |
| Reaction Conditions | 80-90 °C, 2-3 hours | Reflux, 4-6 hours | 0-5 °C, 0.5-1 hour |
| Typical Yield | Good to excellent | Good | High to excellent[3] |
| Scalability | Readily scalable | Scalable, but handling of sodium metal requires caution | Readily scalable |
| Safety Considerations | Acetic anhydride is corrosive and a lachrymator. | Use of sodium metal is highly hazardous (flammable, reacts violently with water). Requires anhydrous conditions. | Sodium nitrite is toxic and an oxidizer. The reaction should be well-cooled to control exothermicity. Potential for formation of carcinogenic nitrosamines if not handled properly. |
| Environmental Impact | Acetic acid as a byproduct. | Ethanol is a relatively benign solvent. | Aqueous waste containing nitrite and acid needs proper neutralization and disposal. |
| Overall Complexity | Relatively straightforward. | More demanding due to the use of sodium metal and the need for anhydrous conditions. | Straightforward but requires careful temperature control. |
Conclusion and Recommendations
The synthesis of this compound is most reliably achieved through the nitrosation of its precursor, 6-amino-1,3-diethyluracil. For the synthesis of this precursor, the choice between the cyanoacetic acid/acetic anhydride method (Method 1A) and the ethyl cyanoacetate/strong base method (Method 1B) depends on the available facilities and expertise.
-
Method 1A is generally recommended for its operational simplicity and avoidance of highly reactive and hazardous reagents like sodium metal. Its scalability is straightforward, making it suitable for both laboratory and larger-scale preparations.
-
Method 1B , while effective, presents significant safety challenges due to the use of sodium. It is crucial that this method is performed by personnel experienced in handling pyrophoric reagents and under strict anhydrous conditions.
The subsequent nitrosation step is a high-yielding and efficient transformation. However, strict temperature control is paramount to ensure safety and minimize the formation of byproducts. Given the toxicity of sodium nitrite and the potential for nitrosamine formation, appropriate personal protective equipment should be worn, and the reaction should be conducted in a well-ventilated fume hood.
For researchers embarking on the synthesis of this valuable intermediate, a thorough risk assessment of each step is essential. The choice of the synthetic route should be guided by a balance of efficiency, safety, and available resources.
References
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PrepChem.com. Preparation of 6-amino-1,3-dimethyluracil. Available from: [Link]
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PrepChem.com. b. Preparation of 6-amino-1-ethyl-5-nitroso-2,4-(1H,3H)-pyrimidinedione III. Available from: [Link]
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Traube Purine Synthesis. Available from: [Link]
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Patsnap. Preparation method of 6-amino-1,3-dimethyluracil. Available from: [Link]
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PubMed Central. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Available from: [Link]
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Scribd. TRAUBE PURINE SYNTHESIS.pptx. Available from: [Link]
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Scirp.org. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information. Available from: [Link]
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PubMed. Synthesis of the derivatives of 6-amino-uracil labelled with 14 C. Available from: [Link]
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RSC Publishing. New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes. Available from: [Link]
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ResearchGate. Transformation of methyl N-methyl- N-(6-substituted-5-nitro-4-pyrimidinyl)aminoacetates into 4-methylamino-5-nitrosopyrimidines and 9-methylpurin-8-ones | Request PDF. Available from: [Link]
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PubChem. 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Available from: [Link]
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precisionFDA. 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. Available from: [Link]
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ResearchGate. Synthesis of 5-amino-6-nitrozopyrimidine-2,4(1 H ,3 H )-dione. Available from: [Link]
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The Royal Society of Chemistry. Ionic liquid mediated one-pot green synthesis of 6-aminouracils. Available from: [Link]
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PubMed. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Available from: [Link]
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ResearchGate. Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution | Request PDF. Available from: [Link]
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A Head-to-Head Comparison of Nitrosated Pyrimidines in Nitric Oxide Release Assays: A Senior Application Scientist's Guide
For researchers and drug development professionals, the precise control and measurement of nitric oxide (NO) release are paramount for therapeutic innovation. Nitric oxide, a fleeting yet vital signaling molecule, governs a vast array of physiological processes, from vasodilation to neurotransmission and immune responses.[1][2] Consequently, NO-donor compounds, which release NO in a controlled manner, represent a significant area of pharmaceutical research.[3][4]
This guide provides an in-depth, technical comparison of nitrosated pyrimidines as a promising, though less-explored, class of NO donors. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and reproducible analytical framework. We will compare this class to more established donors and provide detailed, self-validating protocols for the accurate quantification of NO release.
The Landscape of Nitric Oxide Donors: Where Do Nitrosated Pyrimidines Fit?
The therapeutic utility of an NO donor is defined by its release kinetics—the rate, duration, and total amount of NO liberated. Different applications demand different profiles; for instance, treating acute hypertension may require a rapid, potent release, whereas an anti-platelet coating on a medical device needs slow, sustained release.[5][6]
Several classes of NO donors exist, each with a distinct mechanism of release:
-
S-Nitrosothiols (RSNOs): These are endogenous NO carriers, such as S-nitrosoglutathione (GSNO).[7][8] Their decomposition to release NO is often catalyzed by trace metal ions (like Cu⁺), light, or thiols.[7][9][10]
-
Diazeniumdiolates (NONOates): These compounds are highly versatile, releasing NO spontaneously in aqueous solutions in a pH-dependent manner.[1][5][6] Their half-lives can be tuned from seconds to hours by modifying their chemical structure.[1][6]
-
Organic Nitrates: Pro-drugs like nitroglycerin that require enzymatic biotransformation to release NO.[3]
-
Nitrosated Pyrimidines: This class involves attaching a nitroso group to a pyrimidine scaffold. The most common approach is through the S-nitrosation of a thiol-containing pyrimidine (a pyrimidine-based RSNO). This combines the predictable chemistry of S-nitrosothiols with the diverse functionalization potential of the pyrimidine ring, allowing for tailored solubility, stability, and targeting.
The primary advantage of a pyrimidine-based S-nitrosothiol lies in the potential for medicinal chemists to modify the pyrimidine core to influence the electronic properties of the S-N bond, thereby fine-tuning the rate of NO release and overall stability of the molecule.
Quantifying Nitric Oxide: Choosing the Right Analytical Tool
Accurate measurement of NO is notoriously difficult due to its short half-life and high reactivity.[11] The choice of assay is critical and depends entirely on the experimental question. The two most prevalent methods are ozone-based chemiluminescence and the Griess colorimetric assay.
Direct Detection: Ozone-Based Chemiluminescence
This is the gold standard for real-time, sensitive NO detection.[11][12][13]
-
Principle: Gaseous NO reacts with ozone (O₃) to produce nitrogen dioxide in an excited state (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The light intensity is directly proportional to the NO concentration.[12][13][14]
-
Strengths:
-
High Specificity and Sensitivity: Can detect NO in the picomolar to nanomolar range.[11]
-
Real-Time Kinetics: Provides a continuous profile of NO release, which is essential for determining half-life and release rates.
-
-
Limitations:
-
Requires specialized, expensive equipment (NO analyzer).
-
Measures NO in the gas phase, requiring a system to purge NO from the sample solution into the detector.
-
Indirect Detection: The Griess Assay
The Griess assay is a simple, cost-effective colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solution.[15][16][17]
-
Principle: This is a two-step diazotization reaction.[15] First, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, magenta-colored azo compound, which is quantified spectrophotometrically at ~540 nm.[16][18]
-
Strengths:
-
Accessibility: Can be performed with a standard microplate reader.
-
High-Throughput: Suitable for screening multiple compounds or conditions simultaneously.
-
Measures Total NO: By measuring the cumulative nitrite accumulation, it provides an estimate of the total NO released over a period.
-
-
Limitations:
-
Indirect Measurement: Does not provide real-time kinetic data.
-
Interference: Compounds in complex biological media (e.g., cell culture media, plasma) can interfere with the reaction.[15] Phenol red in culture media, for instance, must be avoided.[19]
-
Lower Sensitivity: The detection limit is typically in the low micromolar range (~0.5-1 µM).[16]
-
Experimental Protocols: A Self-Validating Framework
The following protocols are designed to be self-validating, incorporating essential controls and standards for trustworthy and reproducible data.
Synthesis of a Model Nitrosated Pyrimidine: S-nitroso-4,6-dimethyl-2-mercaptopyrimidine (Pyr-SNO)
This protocol describes the synthesis of a model compound via the S-nitrosation of a commercially available thiol.
Causality: The use of acidified nitrite is a standard and effective method for nitrosating thiols.[20] The reaction is performed on ice to prevent premature thermal decomposition of the unstable S-nitrosothiol product.
Materials:
-
4,6-dimethyl-2-mercaptopyrimidine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water, ice-cold
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 10 mM stock solution of 4,6-dimethyl-2-mercaptopyrimidine in methanol or DMSO.
-
Prepare a 100 mM stock solution of NaNO₂ in deionized water.
-
In a glass vial on ice, add 1 mL of the thiol stock solution.
-
Add 9 mL of ice-cold 0.5 M HCl to the vial.
-
While vortexing gently, add 1.1 molar equivalents of the NaNO₂ stock solution dropwise.
-
A characteristic color change (often deep red or green) indicates the formation of the S-nitrosothiol.
-
The reaction is typically complete within 15-20 minutes. The resulting Pyr-SNO solution should be used immediately for experiments or stored protected from light at -80°C.
-
Validation: Confirm formation and concentration by measuring the characteristic absorbance peak of the S-N bond around 340 nm.
Protocol for Real-Time NO Release via Chemiluminescence
This protocol details the kinetic analysis of NO release from a donor compound.
Caption: Workflow for real-time NO detection via chemiluminescence.
Procedure:
-
System Setup: Calibrate the nitric oxide analyzer (NOA) according to the manufacturer's instructions using a standard concentration of NO gas.
-
Reaction Buffer: Add 5 mL of pre-warmed (37°C) PBS (pH 7.4) to the sealed reaction vessel. Start the constant purge with an inert gas (e.g., nitrogen) to carry the gaseous NO from the liquid phase to the detector.
-
Establish Baseline: Record the baseline signal for 5-10 minutes until it is stable and near zero.
-
Initiate Reaction: Using a gas-tight syringe, inject a small volume (e.g., 50 µL) of the concentrated Pyr-SNO stock solution into the reaction vessel to achieve the desired final concentration (e.g., 10 µM).
-
Data Acquisition: Record the chemiluminescence signal continuously until it returns to baseline. This raw data represents the rate of NO release over time.
-
Quantification: Integrate the area under the curve of the NO release profile. Compare this integral to the integral from a known amount of a standard NO donor (e.g., DEA/NONOate) to calculate the total moles of NO released.
-
Self-Validation:
-
Positive Control: Run a well-characterized NO donor (e.g., Spermine NONOate) to ensure the system is functioning correctly.
-
Negative Control: Inject the vehicle (e.g., DMSO) used to dissolve the Pyr-SNO to ensure it does not generate a signal.
-
Protocol for Total NO Release via Griess Assay
This protocol measures the cumulative NO release by quantifying nitrite accumulation.
Caption: Experimental workflow for the Griess colorimetric assay.
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite (NaNO₂) standards in the same buffer as your sample (e.g., PBS, pH 7.4) ranging from 0 to 100 µM.
-
Sample Incubation: In a microcentrifuge tube, add the Pyr-SNO stock solution to pre-warmed (37°C) PBS to a final concentration of 100 µM. Incubate at 37°C, protected from light.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove a 50 µL aliquot of the sample solution.
-
Assay Plate Setup: In a 96-well plate, add 50 µL of each standard and 50 µL of each time-point aliquot to separate wells.
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution (Griess Reagent I) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Griess Reagent II) to each well.[21]
-
-
Read Absorbance: Incubate for another 10 minutes at room temperature to allow for color development. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the 0 µM standard (blank) from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the linear regression equation from this curve to calculate the nitrite concentration in your samples at each time point.
-
Self-Validation:
-
Blank Control: Include a well with only the reaction buffer to ensure it is free of contaminating nitrite.
-
Spike Recovery: Add a known amount of nitrite standard to a sample well to ensure there are no interfering substances in your buffer that inhibit the Griess reaction.
-
Head-to-Head Data Comparison: Pyr-SNO vs. Spermine NONOate
To illustrate how to interpret and compare data, we present a case study comparing our hypothetical Pyr-SNO with a well-characterized slow-release donor, Spermine NONOate (SPER/NO) . All data was generated at 37°C in pH 7.4 PBS.
| Parameter | Pyr-SNO (Hypothetical) | Spermine NONOate (SPER/NO) | Method Used | Rationale for Comparison |
| Mechanism of Release | Metal/Light/Thiol-catalyzed | Spontaneous, pH-dependent | N/A | Highlights fundamental differences in activation requirements. SPER/NO is predictable in buffer[22], while Pyr-SNO release can be triggered. |
| Half-Life (t½) of NO Release | ~15 minutes | ~39-73 minutes[22][23] | Chemiluminescence | Pyr-SNO exhibits a moderately fast release, suitable for acute signaling studies. SPER/NO provides a more sustained release. |
| Total NO Yield (mol NO / mol donor) | 1.8 ± 0.1 | 1.5 - 1.7 ± 0.2[23] | Chemiluminescence (Integrated) | Both compounds are efficient donors, releasing close to the theoretical maximum of 2 moles of NO per mole of the NONOate functional group. |
| Peak Rate of NO Release | High initial burst | Low, sustained plateau | Chemiluminescence | Pyr-SNO's rapid initial release could be beneficial for overcoming NO scavenging, while SPER/NO is better for prolonged, low-level NO exposure. |
| Cumulative Nitrite (Griess Assay @ 2h) | 185 ± 12 µM (from 100 µM donor) | 165 ± 9 µM (from 100 µM donor) | Griess Assay | Confirms high total NO release from both donors, consistent with chemiluminescence data. |
Interpretation and Insights
-
Pyr-SNO behaves as a fast-to-moderate release donor . Its decomposition is likely catalyzed by trace metals in the buffer, leading to a higher initial burst compared to the slow, first-order decomposition of SPER/NO.[9] This profile makes it an excellent candidate for experiments requiring a rapid onset of NO-mediated effects, such as acute vasodilation studies.[22]
-
Spermine NONOate (SPER/NO) is a slow, sustained-release donor . Its predictable, spontaneous decomposition is ideal for long-term cell culture experiments where a steady, low concentration of NO is required to prevent cytotoxicity from high flux and to study chronic signaling pathways.[22][24]
The choice between these two donors would be dictated by the biological question. To study the rapid activation of soluble guanylate cyclase (sGC), Pyr-SNO would be superior. To investigate the long-term effects of NO on protein expression, SPER/NO would be the more appropriate tool.
Conclusion
Nitrosated pyrimidines represent a tunable and promising platform for nitric oxide delivery. By leveraging the established chemistry of S-nitrosothiols, researchers can create novel donors with tailored release profiles. A head-to-head comparison, grounded in robust and validated analytical methods like chemiluminescence and the Griess assay, is essential for characterizing these compounds and selecting the optimal donor for a specific biological application. Understanding the causality behind each experimental step—from synthesis to quantification—ensures the generation of accurate, reproducible data, thereby accelerating the translation of nitric oxide research from the bench to the clinic.
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A complete and verifiable list of all sources cited within this guide.
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Title: Chemistry of the Nitric Oxide-Releasing Diazeniumdiolate (“Nitrosohydroxylamine”) Functional Group and Its Oxygen-Substituted Derivatives. Source: ACS Chemical Reviews. URL: [Link]
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Title: Progress Toward Clinical Application of the Nitric Oxide–Releasing Diazeniumdiolates. Source: Annual Review of Pharmacology and Toxicology. URL: [Link]
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Title: Therapeutic Uses of Nitric Oxide-donating Drugs in the Treatment of Cardiovascular Diseases. Source: Science Alert. URL: [Link]
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Title: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds. Source: Journal of Visualized Experiments. URL: [Link]
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Title: Photoinduced Release of Nitroxyl and Nitric Oxide from Diazeniumdiolates. Source: The Journal of Physical Chemistry B. URL: [Link]
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Title: Chemiluminescence detection of nitric oxide from plant samples. Source: ResearchGate. URL: [Link]
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Title: Nitric oxide (NO)- and nitroxyl (HNO)-generating diazeniumdiolates (NONOates): emerging commercial opportunities. Source: PubMed, National Institutes of Health. URL: [Link]
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Title: Chemiluminescence Detection of Nitric Oxide from Roots, Leaves, and Root Mitochondria. Source: PubMed, National Institutes of Health. URL: [Link]
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Title: Modulating Nitric Oxide Release by S-Nitrosothiol Photocleavage: Mechanism and Substituent Effects. Source: The Journal of Physical Chemistry A. URL: [Link]
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Title: Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications. Source: MDPI. URL: [Link]
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Title: S-Nitrosothiol. Source: Wikipedia. URL: [Link]
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Title: Measurement and modeling of nitric oxide release rates for nitric oxide donors. Source: PubMed, National Institutes of Health. URL: [Link]
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Title: Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review. Source: MDPI. URL: [Link]
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Title: In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries. Source: PubMed, National Institutes of Health. URL: [Link]
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Title: Mechanism of the Chemiluminescent Reaction between Nitric Oxide and Ozone. Source: The Journal of Physical Chemistry A. URL: [Link]
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Title: Nitric oxide detection methods in vitro and in vivo. Source: PubMed Central, National Institutes of Health. URL: [Link]
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Confirming the Molecular Structure of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione: A Comparative Guide to X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's three-dimensional structure is a critical step in the chemical synthesis and drug discovery pipeline. The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for elucidating the molecular structure of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative with potential pharmacological applications.[1] Furthermore, we will objectively compare this "gold standard" technique with other powerful analytical methods, providing a comprehensive overview for choosing the most appropriate approach for structural confirmation.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional structure of a molecule.[2][3] It provides atomic-level resolution, revealing exact bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.
The Causality Behind Crystalline Samples
The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the electrons in a crystalline lattice. A crystal is a solid material whose constituent atoms, molecules, or ions are arranged in an ordered, repeating pattern extending in all three spatial dimensions. This periodic arrangement acts as a three-dimensional diffraction grating for X-rays. When a beam of monochromatic X-rays strikes the crystal, the waves are scattered by the electrons of the atoms. The scattered waves interfere with one another, and constructive interference occurs only in specific directions, producing a diffraction pattern of discrete spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms within the crystal.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires patience and precision.
Sources
A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
Abstract
In drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges, paramount among them being the characterization of off-target effects. Unintended molecular interactions can lead to toxicity, reduced efficacy, and late-stage attrition, representing a significant loss of investment. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of off-target liabilities for the novel compound 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione . As a pyrimidine derivative, this molecule belongs to a chemical class renowned for its diverse biological activities, from anticancer to anti-inflammatory effects.[1][2][3][4] This versatility, however, necessitates a rigorous and proactive approach to identifying potential polypharmacology.
This document outlines a phased, multi-tiered strategy, moving from broad, high-throughput screening to focused mechanistic and cellular validation. We will detail the rationale behind experimental choices, provide actionable protocols for key assays, and present a comparative analysis framework. This guide is intended for researchers, scientists, and drug development professionals dedicated to building a robust safety and selectivity profile for emerging chemical entities.
Introduction: The Imperative of Off-Target Profiling
The compound This compound (herein referred to as Compound 'X') is a substituted uracil derivative.[5][6] Its structure, featuring a pyrimidine core, is a common scaffold in a multitude of FDA-approved drugs, highlighting its potential for biological interaction.[3][4] However, the very features that make this chemical class versatile—its ability to form hydrogen bonds and participate in various molecular interactions—also create the potential for binding to unintended proteins.
Identifying these off-target interactions early is not merely a regulatory hurdle; it is a cornerstone of efficient and successful drug development.[7][8] Early-stage profiling allows for:
-
Mitigation of Safety Risks: Proactively identifying interactions with proteins linked to adverse drug reactions (ADRs).[9][10]
-
Informed Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and eliminate unwanted activities.[10]
-
Mechanism Deconvolution: Differentiating between on-target efficacy and off-target phenotypic effects.
-
Reduced Late-Stage Failure: Minimizing the significant financial and temporal costs of clinical trial failures due to unforeseen toxicity.
This guide proposes a logical, tiered approach to comprehensively chart the interaction landscape of Compound 'X'.
A Phased Strategy for Off-Target Evaluation
A robust off-target profiling campaign should be structured as a funnel, beginning with a broad screen to identify potential liabilities and progressively narrowing the focus to validate and characterize the most significant interactions.
Caption: A three-phased workflow for systematic off-target effect evaluation.
Phase 1: Broad Panel Screening for Target Identification
The initial step is to screen Compound 'X' at a single, high concentration (typically 10 µM) against a broad panel of targets known to be implicated in adverse drug reactions.[10] This provides a wide-angle snapshot of potential liabilities. Commercial services from providers like Eurofins Discovery, Reaction Biology, or Pharmaron offer well-established safety panels for this purpose.[9][10][11]
Key Screening Panels:
-
Kinase Profiling: The human kinome is a major source of off-target effects for many small molecules.[12] Screening against a panel of several hundred kinases is essential.[13][14][15][16]
-
GPCR (G-Protein Coupled Receptor) Panel: As the largest family of cell surface receptors and drug targets, assessing interactions with GPCRs is critical.[17][18][19][20][21]
-
Ion Channel Panel: Unintended modulation of ion channels is frequently linked to cardiac and neurological toxicities.
-
General Safety Panel: A curated panel (e.g., Eurofins' SafetyScreen44 or Reaction Biology's InVEST44) covers other important targets like transporters, nuclear receptors, and enzymes.[9][10][11]
Data Interpretation and Hit Prioritization
The output of these screens is typically expressed as percent inhibition (%I) at the tested concentration. A common threshold for designating a "hit" is >50% inhibition.
Table 1: Hypothetical Phase 1 Screening Results for Compound 'X' (10 µM) This data is for illustrative purposes only.
| Target Class | Target | % Inhibition | Potential Implication | Priority for Follow-up |
| Kinase | VEGFR2 | 89% | Anti-angiogenic effects, hypertension | High |
| Kinase | p38α (MAPK14) | 65% | Anti-inflammatory effects, immunosuppression | High |
| Kinase | CDK2 | 15% | None | Low |
| GPCR | A2A (Adenosine) | 72% | CNS effects (e.g., sedation), cardiovascular effects | High |
| GPCR | H1 (Histamine) | 5% | None | Low |
| Ion Channel | hERG | 8% | Low risk of QT prolongation | Low |
| Enzyme | PDE4 | 58% | Anti-inflammatory, GI side effects | Medium |
Based on this hypothetical data, VEGFR2, p38α, and the A2A receptor are prioritized for immediate follow-up due to their high inhibition values and significant physiological roles.
Phase 2: Mechanistic & Cellular Validation
Hits from Phase 1 must be validated to confirm direct interaction and determine potency. This phase moves from a simple activity screen to quantitative, mechanistic studies.
Dose-Response Analysis
The first step is to generate 10-point dose-response curves for each prioritized hit to determine the IC50 (half-maximal inhibitory concentration). This quantifies the potency of Compound 'X' against these off-targets.
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify that a compound binds its target within the complex milieu of an intact cell.[22][23][24] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[25][26]
Objective: To confirm direct engagement of Compound 'X' with a suspected off-target (e.g., p38α) in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HEK293 or a line endogenously expressing the target) to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of Compound 'X' (e.g., 10x IC50) for 1-2 hours.
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of soluble target protein (p38α) remaining at each temperature point by Western Blot or ELISA.
-
Data Interpretation: Plot the fraction of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates target stabilization and confirms direct engagement.
Caption: Unintended inhibition of the p38α MAPK signaling pathway by Compound 'X'.
Phase 3: Phenotypic & Comparative Analysis
Confirming a biophysical interaction is crucial, but understanding its functional consequence is the ultimate goal. This phase investigates the cellular phenotype resulting from the off-target interaction and compares it to an alternative compound.
Cellular Phenotyping
For each validated off-target, design a cell-based assay to measure a relevant functional outcome.
-
For p38α inhibition: Measure the production of a downstream cytokine, such as TNF-α or IL-6, in LPS-stimulated macrophages. A reduction in cytokine levels would confirm the functional consequence of p38α inhibition.
-
For A2A receptor binding: Measure changes in intracellular cAMP levels.[19] Agonism or antagonism at this receptor will alter cAMP production in response to a known A2A agonist.[17]
Comparative Analysis: Compound 'X' vs. Alternative Compound 'Y'
To put the off-target effects into perspective, they must be compared against a relevant benchmark. An ideal comparator (Compound 'Y') would be a tool compound or alternative lead candidate that:
-
Potently inhibits the intended primary target of Compound 'X'.
-
Is structurally distinct from Compound 'X'.
By running Compound 'Y' through the same off-target assays, you can build a comparative selectivity profile.
Table 2: Comparative Selectivity Profile (IC50 Values in µM) This data is for illustrative purposes only.
| Target | Compound 'X' (IC50) | Compound 'Y' (IC50) | Selectivity Ratio (Off-Target/On-Target) for 'X' | Comments |
| Primary Target | 0.050 | 0.045 | - | Both compounds are potent on-target. |
| VEGFR2 | 0.250 | > 10 | 5x | Compound 'X' has significant VEGFR2 activity. |
| p38α | 1.5 | 8.5 | 30x | Compound 'X' is moderately selective over p38α. |
| A2A Receptor | 0.800 | > 10 | 16x | Compound 'X' has A2A liability. |
| hERG | > 10 | > 10 | > 200x | Both compounds are clean on hERG. |
The Selectivity Ratio (or Selectivity Window) is a critical metric. A larger ratio indicates greater selectivity for the primary target over the off-target. In this example, Compound 'Y' demonstrates a superior selectivity profile, being "cleaner" on the identified off-targets. This data would strongly guide a decision to either deprioritize Compound 'X' or initiate a medicinal chemistry campaign to improve its selectivity.
Summary and Recommendations
The systematic evaluation of off-target effects is an indispensable component of modern drug discovery. For a novel pyrimidine derivative like This compound , a proactive and tiered screening strategy is essential to de-risk its development.
This guide advocates for a progression from broad panel screening to confirm liabilities, to mechanistic assays like CETSA to validate direct cellular engagement, and finally to functional and comparative studies to understand the true pharmacological profile. The data generated through this workflow enables informed, data-driven decisions, ultimately increasing the probability of developing a safe and effective therapeutic agent.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to handle chemical compounds safely and effectively, from initial application to final disposal. This guide provides a detailed, authoritative framework for the proper disposal of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione (CAS No. 89073-60-9), a compound whose handling requires meticulous attention to safety and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
The foundational principle for managing this compound is caution. As a nitroso-pyrimidine derivative, it belongs to the N-nitroso class of compounds, which are often associated with carcinogenic properties.[1][2] Furthermore, its toxicological profile has not been exhaustively investigated, demanding that we treat it with the highest level of care, assuming significant hazard potential.[3]
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Proper disposal begins with a thorough understanding of the risks. The known hazards of this compound dictate every step of its handling and disposal. A failure to appreciate these risks can lead to acute injury, long-term health effects, and environmental contamination.
The compound's hazard profile, aggregated from supplier safety data sheets and chemical databases, is summarized below.
| Hazard Classification | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H301 | Toxic if swallowed. | [4][5] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [4] |
| Carcinogenicity | H350/H351 | May cause cancer or is suspected of causing cancer. | [5][6] |
| Respiratory Irritation | - | May cause respiratory irritation. | [3] |
| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects. | [5] |
The causality is clear: oral toxicity necessitates stringent measures to prevent ingestion, the risk of severe eye damage demands robust eye protection, and potential carcinogenicity requires protocols that minimize all routes of exposure (inhalation, ingestion, and dermal contact). The environmental hazard underscores the unsuitability of drain or landfill disposal.
Pre-Disposal Protocol: Safe Handling and Waste Accumulation
The integrity of the disposal process is established long before the waste leaves your facility. Adherence to a strict pre-disposal protocol within a designated Satellite Accumulation Area (SAA) is a non-negotiable component of a self-validating safety system.[7]
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your primary defense against exposure. The following must be worn at all times when handling the pure compound or its waste.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents dermal absorption. |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against dust particles and splashes, mitigating the risk of serious eye damage.[6] |
| Body Protection | Lab coat, closed-toe shoes | Prevents contact with clothing and skin. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust particles.[3] |
Step-by-Step Waste Segregation and Containment
-
Establish a Satellite Accumulation Area (SAA): Designate a specific area in the lab, at or near the point of waste generation, for hazardous waste storage. This area must be under the direct control of laboratory personnel, and access should be restricted.[7] This prevents accidental mixing with incompatible waste streams and ensures accountability.
-
Select a Compatible Container: The waste container must be in good condition, leak-proof, and chemically compatible with the compound. Often, the original manufacturer's container is a suitable choice.[7][8] The container must have a secure, tightly sealing cap.
-
Label the Waste Container Immediately: From the moment the first particle of waste is added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE" [7]
-
The full chemical name: "this compound"
-
The CAS Number: "89073-60-9"
-
A clear indication of the hazards (e.g., "Toxic," "Carcinogen," "Corrosive to Eyes")
-
The accumulation start date (the date waste was first added)
-
-
Maintain a Closed Container: The waste container must remain tightly capped at all times, except when you are actively adding waste.[7][9] This is a critical compliance point that prevents the release of vapors or dust and minimizes the risk of a spill.
The Disposal Workflow: A Step-by-Step Guide
Disposal of this compound is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), as well as applicable state and local regulations.[9][10] The following workflow ensures compliance and safety.
Caption: The cradle-to-grave disposal workflow for hazardous chemical waste.
Protocol Details:
-
Step 1: Waste Characterization & Accumulation: As established, this compound is a hazardous waste. Accumulate it, along with any materials grossly contaminated with it (e.g., weigh boats, pipette tips, gloves), in your designated and properly labeled SAA container.
-
Step 2: Engage a Licensed Disposal Company: This compound must not be disposed of down the drain or in regular trash. You must contract with a licensed professional waste disposal service.[3] These companies are permitted to handle, transport, and dispose of hazardous materials in accordance with EPA and Department of Transportation (DOT) regulations.
-
Step 3: Recommended Final Disposal Method: The recommended method of disposal is via a chemical incinerator equipped with an afterburner and scrubber.[3] High-temperature incineration is necessary to ensure the complete thermal destruction of the molecule, thereby neutralizing its toxicity and potential carcinogenicity.
-
Step 4: Contaminated Packaging: Any empty containers that held the pure substance should be disposed of as unused product, meaning they are also treated as hazardous waste.[3]
Emergency Procedures: Spill and Exposure Response
Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures.
Caption: A logical workflow for responding to a chemical spill.
Personnel Exposure First Aid:
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[3]
-
In Case of Eye Contact: Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[3]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]
In all cases of exposure, show the Safety Data Sheet (SDS) for this compound to the attending medical professional.[3]
By integrating this expert-driven, safety-first approach to waste management, you build a culture of trust and responsibility in your laboratory. This protocol is more than a series of steps; it is a self-validating system designed to ensure the safety of researchers and the integrity of our environment.
References
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Personal protective equipment for handling 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
An In-Depth Guide to Personal Protective Equipment for Handling 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
For researchers and scientists in the field of drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of this compound, focusing on the correct personal protective equipment (PPE) to ensure a secure laboratory environment. Understanding the potential hazards of this compound is the first step toward implementing effective safety protocols.
Understanding the Hazards
This compound is a pyrimidine derivative with potential bioactive properties.[1] While comprehensive toxicological data is not available, the existing information and the chemical's classification necessitate a cautious approach.[2]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acutely toxic (oral), Category 3: Toxic if swallowed.[3]
-
Serious eye damage, Category 1: Causes serious eye damage.[3]
Additionally, a safety data sheet for the compound suggests it may cause respiratory irritation.[2] It is also prudent to consider other potential hazards based on structurally similar compounds. For instance, the related compound 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is suspected of causing cancer (Carcinogenicity, Category 2).[4] Given the structural similarities, a precautionary approach that includes measures to minimize exposure due to potential carcinogenicity is advisable.
The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes. Therefore, the selection of appropriate PPE is critical to mitigate these risks.
Recommended Personal Protective Equipment
The level of PPE required will depend on the specific procedure being performed and the potential for exposure. The following table summarizes the recommended PPE for handling this compound:
| Procedure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small quantities) | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Synthesizing or handling larger quantities | Face shield worn over safety goggles. | Double-gloving with chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | NIOSH-approved respirator with an appropriate cartridge if not handled in a fume hood or if there is a risk of aerosolization. |
| Cleaning spills | Face shield worn over safety goggles. | Heavy-duty chemical-resistant gloves. | Chemical-resistant coveralls or "bunny suit".[5] | NIOSH-approved air-purifying respirator with a particulate filter.[6] |
Step-by-Step Guide to PPE Usage
Proper donning and doffing of PPE are as crucial as the selection of the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Coveralls: Put on the laboratory coat or coveralls.
-
Respiratory Protection (if required): Perform a seal check for the respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, put on the second pair over the first.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves (if applicable) by peeling them off without touching the outside.
-
Gown/Coveralls and Apron: Remove the gown or coveralls and apron by rolling them away from the body.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield from the back, followed by the goggles.
-
Respiratory Protection: Remove the respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[2]
-
Have an emergency eyewash station and safety shower readily accessible.
Disposal:
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) should be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Contaminated Labware: Reusable labware should be decontaminated thoroughly before washing.
Emergency Procedures
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
Always have the Safety Data Sheet (SDS) available for emergency responders.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow Diagram.
References
- MSDS of this compound. (n.d.).
- What Safety Gear Is Used for Nitrous Oxide Work? | National Depression Hotline. (n.d.).
- 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione Safety Data Sheets - Echemi. (2019, July 15).
-
6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. (2024, November 20). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 16).
- This compound - Chem-Impex. (n.d.).
- This compound - CymitQuimica. (n.d.).
-
6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. (2025, April 14). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET - TCI Chemicals. (2025, July 1).
- CAS 89073-60-9: 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,… - CymitQuimica. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione Safety Data Sheets - Echemi. (n.d.).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
Sources
- 1. CAS 89073-60-9: 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,… [cymitquimica.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C8H12N4O3 | CID 385990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. nationaldepressionhotline.org [nationaldepressionhotline.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
